molecular formula C20H16ClN5O2 B611295 Vosilasarm CAS No. 1182367-47-0

Vosilasarm

货号: B611295
CAS 编号: 1182367-47-0
分子量: 393.8 g/mol
InChI 键: XMBUPPIEVAFYHO-KPZWWZAWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RAD140 (Testolone) is a novel, non-steroidal, and orally bioavailable Selective Androgen Receptor Modulator (SARM) developed for its tissue-selective anabolic activity . Its high affinity for the androgen receptor (AR) allows it to potently activate AR signaling in specific tissues, such as muscle and bone, while demonstrating a more limited effect on the prostate in preclinical models . This tissue selectivity makes RAD140 a compelling candidate for investigating new therapeutic approaches for a range of conditions. A significant area of research for RAD140 is in oncology, particularly for the treatment of androgen receptor-positive, estrogen receptor-positive, and HER2-negative (AR+/ER+/HER2-) metastatic breast cancer . A first-in-human phase 1 study in postmenopausal women with this cancer type showed that RAD140 has an acceptable safety profile and provided preliminary evidence of antitumor activity and target engagement, supporting its further clinical investigation . The compound's mechanism in this context involves AR-mediated suppression of estrogen receptor signaling and cell cycle genes . Beyond oncology, preclinical studies highlight RAD140's potential in other research fields. Investigations in cultured rat neurons and male rat models have demonstrated that RAD140 provides effective neuroprotection against apoptotic insults and excitotoxic injury, suggesting relevance to neurodegenerative diseases like Alzheimer's . This neuroprotective effect is mechanistically linked to the activation of MAPK signaling pathways . Furthermore, research indicates that RAD140 can stimulate muscle hypertrophy and preserve lean body mass in rodent models, positioning it as a potential investigative tool for muscle-wasting disorders such as sarcopenia and cancer cachexia . In studies on older mice, RAD140 treatment was also associated with preserved bone mineral density and reduced systemic inflammation in males, highlighting its multi-faceted anabolic and anti-catabolic potential .

属性

IUPAC Name

2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBUPPIEVAFYHO-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032907
Record name RAD140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182367-47-0
Record name 2-Chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182367-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RAD-140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182367470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAD-140
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RAD140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOSILASARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O87Q44KNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vosilasarm (RAD140): A Deep Dive into its Mechanism of Action in Androgen and Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as RAD140 and EP0062) is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various breast cancer models.[2][4] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: A Dual Approach

This compound exhibits a distinct, dual mechanism of action in AR+/ER+ breast cancer cells by acting as a potent agonist of the androgen receptor, which in turn leads to the suppression of the estrogen receptor pathway.[1][4] This targeted approach allows for the inhibition of cancer cell proliferation and tumor growth.

High-Affinity Binding and Agonism of the Androgen Receptor

This compound binds to the androgen receptor with high affinity and specificity.[4] This interaction activates the AR, initiating downstream signaling cascades that are detrimental to the survival of AR+/ER+ breast cancer cells.

Suppression of the Estrogen Receptor Pathway

A key feature of this compound's mechanism is the AR-mediated repression of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[1][4] By downregulating ERα expression and function, this compound effectively blocks the primary driver of proliferation in ER+ breast cancer. This suppression of the ER pathway is a pivotal component of its anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound (RAD140).

Table 1: Nuclear Receptor Binding Affinity of this compound (RAD140)

Nuclear ReceptorLigandKᵢ (nmol/L)
Androgen Receptor (AR)Dihydrotestosterone (DHT)29
This compound (RAD140) 7
Estrogen Receptor α (ERα)17β-estradiol0.06
This compound (RAD140) >10,000
Progesterone Receptor (PR)Progesterone1.1
This compound (RAD140) >10,000
Glucocorticoid Receptor (GR)Dexamethasone3.6
This compound (RAD140) >10,000

Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]

Table 2: In Vitro Activity of this compound (RAD140)

Cell LineAssayThis compound (RAD140) ConcentrationEffect
ZR-75-1 (AR+/ER+)ARE-luc Reporter Assay100 nmol/LMaximal AR activation (comparable to 10 nmol/L DHT)
HCC1428 LTED (AR+/ER+)Cell Proliferation10 nmol/LOnset of inhibitory effect
100 nmol/LApparent maximal inhibitory effect

Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]

Table 3: In Vivo Efficacy of this compound (RAD140) in Patient-Derived Xenograft (PDX) Models

PDX ModelTreatmentDosingTumor Growth Inhibition (%)
HBCx-22 (AR+/ER+)This compound (RAD140)100 mg/kg, once dailySignificant inhibition
Fulvestrant1 mg, once weeklySignificant inhibition
HBCx-3 (AR+/ER+)This compound (RAD140)100 mg/kg, twice dailySignificant inhibition
Palbociclib75 mg/kg, once dailySignificant inhibition
CombinationThis compound + PalbociclibEnhanced inhibition vs. single agents

Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in AR+/ER+ Breast Cancer Cells

Vosilasarm_Signaling_Pathway cluster_cell AR+/ER+ Breast Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Activates ARE Androgen Response Element AR->ARE Translocates to Nucleus & Binds ARE ESR1 ESR1 Gene AR->ESR1 Repression AR_target_genes AR Target Genes (e.g., FKBP5, ZBTB16) ARE->AR_target_genes Upregulation ERa Estrogen Receptor α (ERα) ESR1->ERa ERE Estrogen Response Element ERa->ERE Binds ERE ER_target_genes ER Target Genes (e.g., PGR, TFF1) ERE->ER_target_genes Downregulation Proliferation Cell Proliferation ER_target_genes->Proliferation Inhibition

Caption: this compound activates AR, leading to the upregulation of AR target genes and the repression of the ESR1 gene, which in turn downregulates the ER pathway and inhibits cell proliferation.

Experimental Workflow for Assessing this compound's In Vitro Activity

In_Vitro_Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Endpoints cell_culture Culture AR+/ER+ Breast Cancer Cells (e.g., ZR-75-1, HCC1428 LTED) treatment Treat cells with varying concentrations of this compound cell_culture->treatment reporter_assay ARE-luciferase Reporter Assay treatment->reporter_assay proliferation_assay Cell Proliferation Assay treatment->proliferation_assay western_blot Western Blot treatment->western_blot qpcr RT-qPCR treatment->qpcr ar_activity AR Transcriptional Activity reporter_assay->ar_activity cell_growth Inhibition of Cell Growth proliferation_assay->cell_growth protein_expression ERα & AR Protein Levels western_blot->protein_expression gene_expression ESR1 & AR Target Gene Expression qpcr->gene_expression

References

RAD-140: A Comprehensive Technical Guide on Androgen Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-140, also known as Testolone, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting disorders, osteoporosis, and certain types of breast cancer.[1][2][3] Its mechanism of action revolves around its high affinity and selectivity for the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects on tissues like the prostate.[4][5] This technical guide provides an in-depth analysis of RAD-140's binding characteristics to the androgen receptor, detailing its affinity, selectivity profile, and the experimental methodologies used for these determinations.

Data Presentation: Quantitative Analysis of Receptor Binding

The efficacy of RAD-140 as a SARM is fundamentally linked to its binding affinity for the androgen receptor and its selectivity over other steroid hormone receptors. The following tables summarize the key quantitative data from preclinical studies.

CompoundBinding Affinity (Ki) for Androgen Receptor
RAD-140 7 nM [6][7][8]
Testosterone29 nM[6][7]
Dihydrotestosterone (DHT)10 nM[6][7]
Caption: Comparative binding affinities of RAD-140 and endogenous androgens for the androgen receptor.
ReceptorRAD-140 IC50Endogenous LigandEndogenous Ligand IC50Selectivity Ratio (RAD-140 IC50 / Endogenous Ligand IC50)
Androgen Receptor (AR) ~11.2 nMDihydrotestosterone (DHT)~7 nM~1.6
Progesterone Receptor (PR) 750 nM[6][7]Progesterone0.2 nM[6][7]3750
Estrogen Receptor (ER) No appreciable binding detected[9]17β-estradiol--
Glucocorticoid Receptor (GR) No appreciable binding detected[9]Dexamethasone--
Note: IC50 values can be influenced by assay conditions. The AR IC50 for RAD-140 is estimated based on the reported 1.6-fold lower affinity than DHT.[9] A lower Ki value indicates a higher binding affinity.
Caption: Selectivity profile of RAD-140 for the androgen receptor compared to other steroid hormone receptors.

Experimental Protocols

The determination of RAD-140's binding affinity and selectivity relies on established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Androgen Receptor Affinity (Ki)

This assay determines the affinity of a test compound (RAD-140) for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Receptor Source: Homogenates from cells or tissues expressing the androgen receptor.[10]

  • Radioligand: [3H]-methyltrienolone (a high-affinity synthetic androgen).[11]

  • Test Compound: RAD-140.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., testosterone).[11]

  • Assay Buffer: Typically a Tris-based buffer with additives to maintain protein stability.[10]

  • Filtration Apparatus: A 96-well plate harvester with glass fiber filters.[10]

  • Scintillation Counter: To measure radioactivity.[10]

2. Procedure:

  • Prepare serial dilutions of RAD-140.

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.[10]

  • Incubate the plate to allow the binding to reach equilibrium.[10]

  • Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.[10]

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Measure the radioactivity retained on the filters using a scintillation counter.[10]

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Fluorescence Polarization-Based Competitive Binding Assay

This method measures the binding of a fluorescently labeled ligand to the receptor. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles more slowly, resulting in a higher fluorescence polarization value. A competing compound will displace the fluorescent ligand, leading to a decrease in polarization.

1. Materials:

  • Receptor Protein: Purified androgen receptor.

  • Fluorescent Ligand (Fluoromone): A fluorescently tagged androgen.[9][12]

  • Test Compound: RAD-140.

  • Assay Plate: Typically a black, opaque 96-well or 384-well plate.

  • Plate Reader: Capable of measuring fluorescence polarization.

2. Procedure:

  • Add the receptor protein and the fluorescent ligand to the wells of the assay plate.[12]

  • Add serial dilutions of RAD-140 to the wells.

  • Incubate the plate at room temperature in the dark for a set period (e.g., 4 hours) to allow the binding to reach equilibrium.[12]

  • Measure the fluorescence polarization in each well using a plate reader.[12]

3. Data Analysis:

  • Plot the fluorescence polarization values against the concentration of RAD-140.

  • The IC50 value is determined from the resulting dose-response curve.[13]

Reporter Gene Assay for Androgen Receptor Agonist Activity

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

1. Materials:

  • Cell Line: A cell line that expresses the androgen receptor (e.g., ZR-75-1 breast cancer cells or LNCaP prostate cancer cells).[9][13]

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[13]

  • Control Plasmid: A plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[13]

  • Transfection Reagent: To introduce the plasmids into the cells.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Luminometer: To measure the light output from the luciferase reaction.

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.[14]

  • Transfect the cells with the reporter and control plasmids.[14]

  • After an incubation period, treat the cells with various concentrations of RAD-140 or a known androgen agonist like DHT.[13]

  • Incubate for a further period (e.g., 24-48 hours) to allow for reporter gene expression.[14]

  • Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer.[14]

3. Data Analysis:

  • Normalize the experimental reporter activity to the control reporter activity.

  • The fold induction of reporter activity compared to a vehicle control is calculated to determine the agonist effect of the compound.[13] The EC50, the concentration at which the compound elicits a half-maximal response, can also be determined.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD140 RAD-140 AR_HSP AR-HSP Complex RAD140->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer Activated AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Translates to Anabolic Anabolic Effects Protein->Anabolic

Caption: Simplified Androgen Receptor Signaling Pathway Activated by RAD-140.

Experimental Workflow for Determining Binding Affinity (Ki)

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Receptor Source D Incubate Receptor, Radioligand & RAD-140 A->D B Prepare Radioligand B->D C Prepare Serial Dilutions of RAD-140 C->D E Separate Bound and Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Generate Displacement Curve F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for Radioligand Binding Assay to Determine Ki of RAD-140.

Logical Relationship of Receptor Selectivity

Receptor_Selectivity cluster_receptors Steroid Hormone Receptors cluster_outcomes Biological Outcomes RAD140 RAD-140 AR Androgen Receptor (AR) RAD140->AR High Affinity (Ki = 7 nM) PR Progesterone Receptor (PR) RAD140->PR Low Affinity (IC50 = 750 nM) ER Estrogen Receptor (ER) RAD140->ER No Appreciable Binding GR Glucocorticoid Receptor (GR) RAD140->GR No Appreciable Binding Anabolic Desired Anabolic Effects (Muscle, Bone) AR->Anabolic Activates Androgenic Undesired Androgenic Effects (Prostate) AR->Androgenic Activates

Caption: RAD-140's Selective Binding to the Androgen Receptor over other steroid receptors.

Conclusion

RAD-140 demonstrates a high binding affinity for the androgen receptor, comparable to and in some studies exceeding that of the endogenous androgen DHT.[6][7][9] Crucially, it exhibits significant selectivity for the androgen receptor over other steroid hormone receptors, with minimal to no binding to the estrogen, progesterone, and glucocorticoid receptors.[6][7][9] This selective binding profile, confirmed through rigorous in vitro assays, is the molecular basis for its tissue-selective anabolic effects observed in preclinical models.[6][15] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of RAD-140 and other novel SARMs in the drug development pipeline.

References

Chemical structure and properties of Vosilasarm (RAD-140)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm, also known as RAD-140, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] It exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating tissue-specific anabolic effects in muscle and bone while sparing androgenic tissues such as the prostate.[5][6][7] Preclinical studies have highlighted its potential for treating muscle wasting conditions, osteoporosis, and certain types of breast cancer.[5] Furthermore, research has indicated neuroprotective properties, suggesting a potential therapeutic avenue for neurodegenerative diseases.[1][8][9] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound, along with comprehensive experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor.

Chemical Identifiers:

  • IUPAC Name: 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile[5][10][11]

  • CAS Number: 1182367-47-0[1][2][5]

  • Molecular Formula: C₂₀H₁₆ClN₅O₂[4][5][12]

  • SMILES: ClC1=C(C#N)C=CC(=C1C)N--INVALID-LINK--O">C@HC2=NN=C(O2)C3=CC=C(C=C3)C#N[5]

Physicochemical Data Summary:

PropertyValueReference
Molar Mass 393.83 g·mol⁻¹[5]
Appearance White to off-white solid[1]
Melting Point 179-183 °C[13]
Boiling Point (Predicted) 687.7 ± 65.0 °C[13]
Density (Predicted) 1.41 ± 0.1 g/cm³[13]
Solubility Soluble in DMSO (≥ 90 mg/mL)[2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the androgen receptor.[5] Unlike traditional anabolic steroids, its action is tissue-specific, promoting anabolic effects in muscle and bone while having antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[5][6] This selectivity is attributed to its unique chemical structure, which leads to a distinct conformation of the ligand-receptor complex, thereby modulating the recruitment of co-regulatory proteins in a tissue-dependent manner.

Upon binding to the AR in target tissues, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for anabolic processes, such as increased protein synthesis in muscle cells. In tissues like the prostate, the this compound-AR complex may recruit co-repressors, leading to an antagonistic effect.

The neuroprotective effects of this compound have been shown to be mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[9][14]

This compound Signaling Pathway This compound (RAD-140) Signaling Pathway This compound This compound (RAD-140) AR Androgen Receptor (AR) This compound->AR Binds AR_complex This compound-AR Complex Nucleus Nucleus AR_complex->Nucleus Translocates to MAPK_Pathway MAPK Pathway AR_complex->MAPK_Pathway Activates ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to Neuroprotection Neuroprotection MAPK_Pathway->Neuroprotection Leads to AR_Binding_Assay_Workflow Androgen Receptor Competitive Binding Assay Workflow start Start prep_reagents Prepare Reagents: - AR-LBD - Fluorescent Ligand - Test Compound (this compound) - Assay Buffer start->prep_reagents incubation Incubate AR-LBD with Fluorescent Ligand and Test Compound prep_reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Plot Polarization vs. [Compound] - Determine IC50 measurement->data_analysis end End data_analysis->end

References

The Pharmacokinetic Profile and Bioavailability of Vosilasarm (RAD140) in Preclinical Settings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) demonstrating tissue-selective anabolic effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of this compound, drawing from available scientific literature. The document summarizes key quantitative data, outlines experimental methodologies employed in preclinical studies, and visualizes the compound's mechanism of action through its signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of SARMs and related therapeutics.

Introduction

This compound is a potent, orally bioavailable SARM that has shown promise in preclinical models for its ability to increase muscle mass and bone density with minimal impact on prostatic tissues.[1] Its mechanism of action involves selective agonism of the androgen receptor (AR), leading to tissue-specific modulation of gene expression.[1][2] Understanding the pharmacokinetic (PK) and bioavailability profile of this compound is critical for its continued development and potential clinical applications, which have been explored for conditions such as muscle wasting and hormone-sensitive breast cancer.[1][3]

Pharmacokinetic and Bioavailability Data

Oral administration of this compound has demonstrated good bioavailability in multiple preclinical species. The following tables summarize the key pharmacokinetic parameters derived from studies in rats and monkeys.

Table 1: Oral Bioavailability of this compound in Preclinical Models
SpeciesOral Bioavailability (F%)Reference
Rat27 - 63[1][4]
Monkey65 - 75[1][4]

Note: The ranges in bioavailability may be attributed to variations in experimental protocols and formulations.

Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Male Rats (Hershberger Assay)
TissueThis compound (10 mg/kg/day, oral)Testosterone (B1683101) Propionate (1 mg/kg/day, s.c.)Reference
Levator Ani Muscle Weight (% of TP)117%100%[1]
Prostate Weight (% of TP)67%100%[1]
Seminal Vesicle Weight (% of TP)59%100%[1]

These data highlight the tissue-selective nature of this compound, demonstrating potent anabolic effects on muscle with significantly less androgenic activity in the prostate and seminal vesicles compared to testosterone propionate.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. This section outlines the methodologies used in the pharmacokinetic and pharmacodynamic evaluation of this compound.

Pharmacokinetic Studies

While complete, detailed protocols for the pivotal pharmacokinetic studies of this compound are not fully available in the public domain, this section provides a representative methodology based on standard practices for SARM evaluation in preclinical models.

Experimental Workflow for Pharmacokinetic Profiling

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Data Analysis Animal Model Animal Model Oral Dosing Oral Dosing Animal Model->Oral Dosing IV Dosing IV Dosing Animal Model->IV Dosing Blood Collection Blood Collection Oral Dosing->Blood Collection Time Points IV Dosing->Blood Collection Time Points Plasma Processing Plasma Processing Blood Collection->Plasma Processing LC-MS/MS Analysis LC-MS/MS Analysis Plasma Processing->LC-MS/MS Analysis PK Parameters PK Parameters LC-MS/MS Analysis->PK Parameters

Caption: A generalized workflow for preclinical pharmacokinetic studies.

  • Animal Models: Studies have utilized both rat and monkey models. Specific strains (e.g., Sprague-Dawley rats, Cynomolgus monkeys) are commonly used in such preclinical evaluations.

  • Dosing:

    • Oral Administration: this compound was administered orally, likely as a suspension. A commonly cited vehicle for oral administration of similar compounds is 0.5% methylcellulose.

    • Intravenous Administration: For the determination of absolute bioavailability, an intravenous dose is required. While the specific vehicle for this compound is not detailed, formulations for lipophilic compounds often consist of a mixture of solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and N,N-Dimethylacetamide (DMA) to ensure solubility.

  • Blood Sampling: Serial blood samples are collected at predetermined time points following both oral and intravenous administration to characterize the plasma concentration-time profile.

  • Analytical Method: Quantification of this compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay to evaluate the androgenic and anti-androgenic properties of a substance.[5][6][7][8][9]

Experimental Workflow for the Hershberger Assay

G cluster_prep Animal Preparation cluster_dosing Dosing Period (10 days) cluster_necropsy Necropsy and Analysis Castration Castration Acclimation Acclimation Castration->Acclimation Vehicle Control Vehicle Control Acclimation->Vehicle Control This compound This compound Acclimation->this compound Testosterone Propionate Testosterone Propionate Acclimation->Testosterone Propionate Tissue Excision Tissue Excision Vehicle Control->Tissue Excision This compound->Tissue Excision Testosterone Propionate->Tissue Excision Tissue Weighing Tissue Weighing Tissue Excision->Tissue Weighing Data Analysis Data Analysis Tissue Weighing->Data Analysis

Caption: A simplified workflow of the rat Hershberger bioassay.

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, allowing for a sensitive assessment of the test compound's effects.

  • Dosing: Animals are treated for a period of 10 consecutive days with the test compound (this compound), a vehicle control, and a reference androgen (e.g., testosterone propionate).

  • Endpoints: On day 11, the animals are euthanized, and key androgen-responsive tissues are excised and weighed. These include the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the androgen receptor, a member of the nuclear receptor superfamily. The tissue-selective nature of this compound is a key characteristic of SARMs, leading to desired anabolic effects in muscle and bone with reduced androgenic effects in other tissues.

Androgen Receptor Signaling in Muscle Tissue

In skeletal muscle, the binding of this compound to the AR initiates a cascade of events leading to protein synthesis and muscle hypertrophy.

G cluster_cell Muscle Cell This compound This compound AR Androgen Receptor This compound->AR AR-Vosilasarm Activated AR Complex AR->AR-Vosilasarm Binding & HSP Dissociation HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR-Vosilasarm->Nucleus Translocation ARE Androgen Response Element (DNA) Nucleus->ARE Binding Protein Synthesis Protein Synthesis ARE->Protein Synthesis Gene Transcription Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: Androgen receptor signaling pathway in muscle.

Androgen Receptor Signaling in AR-Positive Breast Cancer Cells

In AR-positive breast cancer cells, this compound has been shown to act as an AR agonist, leading to the suppression of cancer cell growth. A key mechanism is the AR-mediated repression of the Estrogen Receptor 1 gene (ESR1).[10]

G cluster_cell AR+ Breast Cancer Cell This compound This compound AR Androgen Receptor This compound->AR AR-Vosilasarm Activated AR Complex AR->AR-Vosilasarm Binding Nucleus Nucleus AR-Vosilasarm->Nucleus Translocation ESR1 Gene ESR1 Gene Nucleus->ESR1 Gene Repression ERα Protein Estrogen Receptor α ESR1 Gene->ERα Protein Reduced Transcription Cell Growth Inhibition Cell Growth Inhibition ERα Protein->Cell Growth Inhibition Decreased Proliferation Signals

Caption: this compound's mechanism in AR+ breast cancer cells.

Conclusion

The preclinical data available for this compound indicate that it is an orally bioavailable SARM with a favorable pharmacokinetic profile in rats and monkeys. Pharmacodynamic studies, notably the Hershberger assay, have confirmed its tissue-selective anabolic activity, demonstrating a significant separation of anabolic and androgenic effects. The mechanism of action through the androgen receptor is well-established, with distinct downstream effects in different tissues, such as muscle hypertrophy and inhibition of breast cancer cell growth. Further research and publication of detailed study protocols will be beneficial for a more complete understanding of its preclinical characteristics and to guide its ongoing clinical development.

References

An In-depth Technical Guide to Vosilasarm (RAD140): A Non-Steroidal Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm, also known by its development code RAD140 and the black-market name Testolone, is a non-steroidal selective androgen receptor modulator (SARM).[1] It is an investigational drug that has garnered significant interest for its potential therapeutic applications, primarily in the treatment of hormone-sensitive breast cancer.[1][2] this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the therapeutic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable androgenic side effects in other tissues like the prostate.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols.

Chemical and Physical Properties

This compound is an orally bioavailable compound belonging to the oxadiazole aniline (B41778) class of SARMs.[1][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile[1]
Molecular Formula C₂₀H₁₆ClN₅O₂[1][5]
Molar Mass 393.83 g·mol⁻¹[1][5]
CAS Number 1182367-47-0[1]
Solubility Soluble in DMSO (≥ 90 mg/mL)[6][7]

Mechanism of Action

This compound functions as a selective agonist of the androgen receptor, the biological target of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] It demonstrates high affinity for the AR with a dissociation constant (Ki) of 7 nM.[1][8][9] This binding affinity is comparable to that of DHT (Ki = 10 nM) and greater than that of testosterone (Ki = 29 nM).[1] this compound exhibits good selectivity for the AR over other steroid hormone receptors.[1][8]

Upon binding to the androgen receptor, this compound induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. The tissue-selective effects of this compound are believed to be a result of differential recruitment of co-activators and co-repressors in various tissues.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (RAD140) AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation Complex This compound-AR Complex AR->Complex HSP->AR Stabilizes (inactive state) ARE Androgen Response Element (ARE) Complex->ARE Translocates & Binds Transcription Modulation of Gene Transcription ARE->Transcription Initiates Biological_Effects Tissue-Specific Biological Effects Transcription->Biological_Effects Leads to cluster_workflow Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Androgen Receptor - Radiolabeled Ligand - this compound (varying concentrations) start->prepare_reagents incubate Incubate Reagents Together prepare_reagents->incubate separate Separate Bound from Unbound Ligand incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data: - Plot competition curve - Calculate IC50 and Ki measure->analyze end End analyze->end

References

In Vitro Effects of Vosilasarm on AR-Positive Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as RAD140 and EP0062) is a non-steroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR).[2][3] In preclinical studies, it has demonstrated potent agonistic effects in breast cancer cell lines, leading to the inhibition of cell proliferation.[2] This technical guide provides an in-depth overview of the in vitro effects of this compound on AR-positive cell lines, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action

This compound is a high-affinity ligand for the androgen receptor, with a binding affinity (Ki) of 7 nM.[4] Its mechanism of action in AR+/ER+ breast cancer cells involves the activation of AR, which in turn leads to the suppression of estrogen receptor (ER) signaling. This dual action contributes to its anti-proliferative effects.[5] Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on AR-positive cell lines.

Table 1: Binding Affinity and Potency of this compound

ParameterValueCell Line/SystemNotes
Binding Affinity (Ki) 7 nMNot specifiedHigh affinity for the androgen receptor.
EC50 (AR Activation) PotentZR-75-1This compound demonstrates potent agonist activity on the androgen receptor in breast cancer cells. Specific EC50 value not available in the reviewed literature.

Table 2: Effects of this compound on Gene Expression in AR+/ER+ Breast Cancer Cells

GeneEffect of this compound TreatmentPathwayCell Line
KLK2 UpregulationAR Target GeneZR-75-1
FKBP5 UpregulationAR Target GeneZR-75-1
ZBTB16 UpregulationAR Target GeneZR-75-1
PGR (Progesterone Receptor) DownregulationER Target GeneZR-75-1
TFF1 (pS2) DownregulationER Target GeneZR-75-1
GREB1 DownregulationER Target GeneZR-75-1
ESR1 (Estrogen Receptor α) DownregulationER SignalingZR-75-1

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard molecular and cellular biology techniques and have been adapted based on the descriptions available in the referenced studies.

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of AR-positive breast cancer cell lines such as ZR-75-1 and T47D.

  • Cell Seeding:

    • Culture ZR-75-1 or T47D cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Remove the overnight culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™.[7]

    • Follow the manufacturer's instructions to measure cell viability, which is typically determined by luminescence or fluorescence intensity.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

AR Reporter Assay

This assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.

  • Cell Transfection:

    • Seed ZR-75-1 cells in 24-well plates.

    • Co-transfect the cells with a plasmid containing an androgen response element (ARE) driving a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.[8] Use a suitable transfection reagent like Lipofectamine.[9]

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a control compound (e.g., DHT).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 value.

Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the changes in mRNA levels of AR and ER target genes following this compound treatment.

  • RNA Extraction and cDNA Synthesis:

    • Treat ZR-75-1 cells with this compound (e.g., 100 nM) or vehicle for 24 hours.

    • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers (for genes such as KLK2, FKBP5, ZBTB16, PGR, TFF1, GREB1, and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in this compound-treated cells to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the protein levels of AR, ER, and their downstream targets.

  • Protein Extraction:

    • Treat ZR-75-1 cells with this compound (e.g., 100 nM) or vehicle for 48-72 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, ERα, PR) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Vosilasarm_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (RAD140) AR_inactive Androgen Receptor (AR) (inactive) This compound->AR_inactive Binds AR_active_complex This compound-AR Complex (active) AR_inactive->AR_active_complex Activation AR_active_nucleus This compound-AR Complex AR_active_complex->AR_active_nucleus Translocation ARE Androgen Response Element (ARE) AR_active_nucleus->ARE Binds ER_signaling Estrogen Receptor (ER) Signaling AR_active_nucleus->ER_signaling Suppression AR_target_genes AR Target Genes (KLK2, FKBP5, ZBTB16) ARE->AR_target_genes Upregulation Cell_Proliferation Cell Proliferation AR_target_genes->Cell_Proliferation Inhibition ER_target_genes ER Target Genes (PGR, TFF1, GREB1) ER_signaling->ER_target_genes Activation ER_target_genes->Cell_Proliferation Promotes

Caption: this compound's mechanism of action in AR+/ER+ breast cancer cells.

Experimental_Workflow start Start: AR+ Cell Lines (e.g., ZR-75-1, T47D) cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay reporter_assay AR Reporter Assay (EC50 for AR Activation) treatment->reporter_assay gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis reporter_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end Conclusion: Characterization of This compound's In Vitro Effects data_analysis->end

References

Unveiling the Anabolic Promise of Vosilasarm: A Deep Dive into its Tissue-Selective Agonist Activity in Muscle and Bone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the tissue-selective agonist activity of Vosilasarm (formerly RAD140), a non-steroidal selective androgen receptor modulator (SARM). Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical data, experimental methodologies, and underlying signaling pathways that characterize this compound's potent anabolic effects on muscle and bone while demonstrating a favorable safety profile concerning androgenic tissues like the prostate.

Executive Summary

This compound is an orally bioavailable SARM that has demonstrated significant potential in preclinical models for increasing muscle mass and promoting bone health.[1][2][3] Its mechanism of action lies in its high binding affinity and selective agonism for the androgen receptor (AR) in anabolic tissues.[1][4] This tissue selectivity allows for the desired muscle- and bone-building effects of androgens with a reduced risk of the adverse effects associated with traditional anabolic steroids, such as prostatic hypertrophy.[1][2] This document synthesizes the key quantitative data from preclinical studies, outlines the experimental protocols employed, and visually represents the signaling pathways involved in this compound's activity.

Quantitative Preclinical Efficacy

This compound has been evaluated in multiple preclinical models, primarily in rats and monkeys, demonstrating its potent and selective anabolic activity. The following tables summarize the key quantitative findings from these studies.

Anabolic and Androgenic Activity in Castrated Immature Rats

This model is highly sensitive to androgenic compounds and is crucial for assessing the anabolic-to-androgenic ratio of SARMs.

Treatment GroupDoseLevator Ani Muscle Weight (% of Testosterone (B1683101) Propionate)Prostate Weight (% of Testosterone Propionate)Seminal Vesicle Weight (% of Testosterone Propionate)
This compound10 mg/kg/day (oral)117%67%59%
Testosterone Propionate (B1217596)1 mg/kg/day (s.c.)100%100%100%

Data compiled from studies in castrated immature male rats.[1]

Dose-Dependent Effects on Muscle and Prostate in Rats

Further studies in rats have highlighted the significant dose separation between the anabolic effects on muscle and the androgenic effects on the prostate.

Treatment GroupDoseEffect on Levator Ani MuscleEffect on Prostate
This compound0.3 mg/kg/daySimilar stimulation to non-castrated controls-
This compound10 mg/kg/day-Similar stimulation to non-castrated controls
This compound30 mg/kg/day-Similar stimulation to testosterone propionate (0.5 mg/kg/day)

A dose of 0.3 mg/kg/day of this compound was sufficient to stimulate the levator ani muscle to a similar extent as in non-castrated controls, whereas a 33-fold higher dose (10 mg/kg/day) was required to achieve a similar effect on the prostate.[1] In gonadally intact immature rats, a 100-fold higher dose of this compound (30 mg/kg/day) was needed to stimulate the prostate to the same degree as testosterone propionate (0.5 mg/kg/day), while a much lower dose (0.3 mg/kg/day) was effective on the levator ani muscle.[1]

Anabolic Effects in Non-Human Primates

Studies in young male cynomolgus monkeys have corroborated the anabolic effects of this compound observed in rodents.

Treatment GroupDose (oral, 28 days)Change in Body WeightChange in Lean Body Mass
This compound0.01 mg/kg/dayDose-dependent increaseNumerical increase
This compound0.1 mg/kg/day+10%Numerical increase
This compound1 mg/kg/day+10%Numerical increase

The increase in lean body mass was not statistically significant, likely due to small sample sizes.[1]

Effects on Bone Cells in Orchidectomized Rats

This model is used to study the effects of compounds on bone in a state of androgen deficiency, mimicking osteoporosis.

Treatment GroupDoseChange in Osteoblast CountChange in Osteoclast Count
This compoundVarious dosesDose-dependent increaseDose-dependent decrease

A study in orchidectomized Wistar rats showed that SARM Rad140 (this compound) significantly increased the number of osteoblasts and reduced the number of osteoclasts in a dose-dependent manner.[5] In contrast, another study in male Sprague-Dawley rats found that 14 days of RAD140 treatment did not significantly impact cortical or trabecular bone structural morphometric properties.[6]

Experimental Protocols

The following sections detail the methodologies used in the key preclinical studies cited.

Anabolic and Androgenic Activity in a Castrated Rat Model
  • Animal Model: Immature male rats, castrated to create an androgen-naive state.[7]

  • Treatment Administration: this compound was administered orally, typically in a vehicle such as 0.5% methylcellulose.[7] Testosterone propionate (TP) was used as a positive control and administered subcutaneously in corn oil.[7]

  • Assay: The classic Hershberger assay is employed, where the weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are measured after a set treatment period.[8]

  • Endpoint Analysis: The wet weights of the excised tissues are recorded and compared between treatment groups and controls (vehicle-treated castrated and sham-operated non-castrated animals).[7]

Bone Activity in an Orchidectomized Rat Model
  • Animal Model: Adult male rats are orchidectomized (castrated) to induce androgen deficiency and subsequent bone loss, modeling osteoporosis.

  • Treatment Administration: this compound is administered orally at various doses for a specified duration.

  • Endpoint Analysis:

    • Histomorphometry: Following sacrifice, bone tissue (e.g., femur or tibia) is collected, sectioned, and stained to allow for the quantification of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[5]

    • Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DXA) can be used to measure changes in BMD.

    • Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture, including trabecular and cortical bone parameters.[6]

    • Bone Turnover Markers: Serum or urine levels of bone formation markers (e.g., alkaline phosphatase, osteocalcin) and bone resorption markers (e.g., C-terminal telopeptide) can be measured.[9][10][11]

Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the androgen receptor.

  • Methodology: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]-R1881) and a source of androgen receptors, typically cytosol prepared from the ventral prostate of rats.[12]

  • Procedure:

    • Varying concentrations of unlabeled this compound are incubated with the prostate cytosol and the radiolabeled androgen.

    • The amount of radiolabeled androgen that binds to the receptor is measured in the presence of different concentrations of this compound.

    • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined.

    • The inhibition constant (Ki) is then calculated from the IC50 value to represent the binding affinity of this compound for the androgen receptor. This compound has a reported Ki of 7 nM for the androgen receptor.[1][4]

Signaling Pathways and Experimental Workflows

The tissue-selective activity of this compound is a result of its unique interaction with the androgen receptor, leading to differential gene expression in various tissues.

General Signaling Pathway of this compound

Vosilasarm_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (Muscle/Bone) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Cellular Uptake Vosilasarm_AR This compound-AR Complex AR->Vosilasarm_AR Binding & Dissociation of HSP HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex ARE Androgen Response Element (ARE) Vosilasarm_AR->ARE Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Binding & Recruitment of Co-activators Anabolic_Effects Anabolic Effects (Muscle Hypertrophy, Increased Bone Density) Gene_Transcription->Anabolic_Effects Translation

Caption: General signaling pathway of this compound in anabolic tissues.

Experimental Workflow for Preclinical Assessment of this compound

Vosilasarm_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Administration cluster_endpoints Endpoint Analysis cluster_data Data Interpretation Rat Rat Model (Castrated/Orchidectomized) Oral_Dosing Oral Administration of this compound (Vehicle Control) Rat->Oral_Dosing Monkey Non-Human Primate (Cynomolgus) Monkey->Oral_Dosing Muscle_Analysis Muscle Tissue Analysis (Levator Ani Weight) Oral_Dosing->Muscle_Analysis Bone_Analysis Bone Tissue Analysis (Histomorphometry, µCT, BMD) Oral_Dosing->Bone_Analysis Prostate_Analysis Prostate Tissue Analysis (Weight) Oral_Dosing->Prostate_Analysis Biomarker_Analysis Serum/Urine Biomarkers (Bone Turnover Markers) Oral_Dosing->Biomarker_Analysis Positive_Control Positive Control (e.g., Testosterone Propionate) Positive_Control->Muscle_Analysis Positive_Control->Prostate_Analysis Anabolic_Activity Assessment of Anabolic Activity Muscle_Analysis->Anabolic_Activity Androgenic_Activity Assessment of Androgenic Activity Prostate_Analysis->Androgenic_Activity Tissue_Selectivity Determination of Tissue Selectivity Anabolic_Activity->Tissue_Selectivity Androgenic_Activity->Tissue_Selectivity

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical Relationship of Tissue-Selective Activity

Tissue_Selectivity cluster_tissues Target Tissues cluster_effects Biological Effects This compound This compound Selective Androgen Receptor Modulator Muscle Skeletal Muscle This compound->Muscle Bone Bone This compound->Bone Prostate Prostate This compound->Prostate Anabolic Anabolic Effects (Agonist Activity) Muscle->Anabolic Bone->Anabolic Androgenic Androgenic Effects (Partial Agonist/Antagonist Activity) Prostate->Androgenic

Caption: Logical relationship of this compound's tissue-selective effects.

Conclusion

The preclinical data on this compound strongly support its profile as a potent, orally bioavailable SARM with significant tissue-selective anabolic effects in muscle and bone. The clear dose separation between its desired anabolic actions and its less pronounced androgenic effects on the prostate highlights its potential as a therapeutic agent for conditions such as muscle wasting, sarcopenia, and osteoporosis. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutic applications. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this document serve as a valuable resource for the scientific and drug development community engaged in the advancement of SARMs.

References

Neuroprotective Effects of RAD-140 in Cultured Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective properties of the selective androgen receptor modulator (SARM), RAD-140, specifically within in-vitro models of neuronal cultures. The following sections provide a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways associated with RAD-140's neuroprotective action. This information is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Quantitative Data Summary

The neuroprotective efficacy of RAD-140 has been quantified against various apoptotic insults in cultured primary rat hippocampal neurons. The data, primarily derived from studies by Jayaraman et al. (2014), is summarized below for comparative analysis.[1][2][3][4][5]

Table 1.1: Neuroprotection Against Amyloid-Beta (Aβ1-42)-Induced Cell Death
CompoundConcentration% Viable Neurons (relative to vehicle)
Vehicle + Aβ-~50%
Testosterone (B1683101)10 nMSignificantly Increased
DHT10 nMSignificantly Increased
RAD-140 30 nM Significantly Increased
RAD-140 100 nM Significantly Increased
RAD-140 300 nM Significantly Increased

Data adapted from Jayaraman et al. (2014). Cultures were pretreated for 1 hour before a 24-hour exposure to 50 µM Aβ1-42.[2][3][6]

Table 1.2: Specificity of Neuroprotection Against Different Apoptotic Insults
Treatment (1 hr pretreatment)Insult (24 hr exposure)Outcome
100 nM RAD-140 50 µM Aβ1-42Significant Protection
100 nM RAD-140 3 µM Apoptosis Activator II (AAII)Significant Protection
100 nM RAD-140 25 µM Hydrogen Peroxide (H₂O₂)No Significant Protection
10 nM Testosterone50 µM Aβ1-42Significant Protection
10 nM Testosterone3 µM Apoptosis Activator II (AAII)Significant Protection
10 nM Testosterone25 µM Hydrogen Peroxide (H₂O₂)No Significant Protection

This data demonstrates that RAD-140's neuroprotective effects are specific to certain apoptotic pathways, similar to endogenous androgens.[3][7]

Table 1.3: Involvement of MAPK/ERK Signaling in RAD-140 Neuroprotection
ConditionOutcome on Neuronal Viability
100 nM RAD-140 + AβProtection
100 nM RAD-140 + Aβ + 10 µM U0126 (MEK inhibitor)Protection Inhibited
10 nM Testosterone + AβProtection
10 nM Testosterone + Aβ + 10 µM U0126 (MEK inhibitor)Protection Inhibited

These findings strongly indicate that the neuroprotective action of RAD-140 is dependent on the activation of the MAPK/ERK signaling pathway.[2][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the neuroprotective effects of RAD-140.

Primary Hippocampal Neuron Culture
  • Tissue Source: Hippocampi are dissected from embryonic day 18 Sprague-Dawley rat fetuses.

  • Dissociation: The tissue is minced and incubated in a dissociation medium containing papain and DNase I at 37°C.

  • Plating: Dissociated cells are plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells/well.

  • Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Neuroprotection Assay
  • Treatment: After 7 days in vitro, cultured neurons are pretreated for 1 hour with vehicle, testosterone (10 nM), DHT (10 nM), or varying concentrations of RAD-140 (e.g., 30-300 nM).

  • Induction of Apoptosis: Following pretreatment, apoptotic insults are introduced. These include:

    • Amyloid-Beta (Aβ1-42): 50 µM aggregated Aβ1-42 is added to the culture medium.

    • Apoptosis Activator II (AAII): 3 µM AAII is added.

    • Hydrogen Peroxide (H₂O₂): 25 µM H₂O₂ is added.

  • Incubation: The cultures are incubated with the apoptotic agents for 24 hours.

  • Cell Viability Assessment:

    • The number of viable neurons is determined by manual counting of cells exhibiting healthy neuronal morphology (e.g., intact cell body and neurites).

    • Alternatively, an MTT assay can be performed to quantify mitochondrial metabolic activity as an indicator of cell viability.

Western Blot Analysis for MAPK/ERK Pathway Activation
  • Protein Extraction: After treatment with RAD-140 or other compounds for a specified duration (e.g., 15 minutes), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The relative levels of p-ERK are normalized to total ERK to determine the extent of pathway activation.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and processes involved in the study of RAD-140's neuroprotective effects.

RAD140_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RAD140 RAD-140 AR Androgen Receptor RAD140->AR Binds & Activates MEK MEK AR->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Activation Neuroprotection Neuroprotection pERK->Neuroprotection Promotes U0126 U0126 (MEK Inhibitor) U0126->MEK Apoptotic_Insults Apoptotic Insults (e.g., Aβ, AAII) Apoptosis Apoptosis Apoptotic_Insults->Apoptosis Induces Neuroprotection->Apoptosis

Caption: Signaling pathway of RAD-140-mediated neuroprotection.

Experimental_Workflow cluster_culture Neuron Culture Preparation cluster_treatment Treatment and Insult cluster_analysis Analysis A 1. Primary Hippocampal Neuron Culture B 2. 7 Days in vitro A->B C 3. Pre-treatment (1 hr) (Vehicle, RAD-140, Testosterone) B->C F Western Blot for p-ERK/ERK (Separate Experiment) B->F For Signaling Analysis D 4. Apoptotic Insult (24 hr) (Aβ, AAII, H₂O₂) C->D E 5. Assess Neuronal Viability (Cell Counting / MTT Assay) D->E

Caption: Experimental workflow for assessing RAD-140 neuroprotection.

References

The Development of Vosilasarm (EP0062) for Hormone-Sensitive Breast Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as EP0062 and formerly RAD-140) is an investigational, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2][3] It is currently under development by Ellipses Pharma for the treatment of hormone-sensitive breast cancer, specifically for patients with androgen receptor-positive (AR+), human epidermal growth factor receptor 2-negative (HER2-), and estrogen receptor-positive (ER+) advanced or metastatic breast cancer.[1][3][4] this compound was initially developed by Radius Health.[3] This document provides a technical guide on the development of this compound, summarizing key clinical and preclinical data, outlining experimental methodologies, and illustrating its proposed mechanism of action.

Mechanism of Action

This compound is a potent agonist of the androgen receptor (AR).[2] In breast cancer cells that are AR+, ER+, and HER2-, the activation of AR by this compound has been shown to exert an anti-tumor effect. The proposed mechanism involves the suppression of ER-regulated cell cycle genes.[5] Agonist activation of the AR by this compound alters the genomic distribution of the estrogen receptor and its essential co-activators.[5] This leads to a repression of ER-mediated transcription and an upregulation of AR target genes, which include known tumor suppressors.[5] Furthermore, preclinical studies have indicated that this compound triggers the downmodulation of E2F1, a transcription factor involved in cell cycle progression, which contributes to its potent antiproliferative activity.

vosilasarm_mechanism cluster_cell AR+/ER+ Breast Cancer Cell This compound This compound (EP0062) ar Androgen Receptor (AR) This compound->ar Binds & Activates er Estrogen Receptor (ER) ar->er Alters Genomic Distribution er_target_genes ER Target Genes (e.g., Cyclins) ar->er_target_genes Represses Transcription ar_target_genes AR Target Genes (Tumor Suppressors) ar->ar_target_genes Upregulates Transcription e2f1 E2F1 ar->e2f1 Downmodulates er->er_target_genes Promotes Transcription proliferation Cell Proliferation er_target_genes->proliferation ar_target_genes->proliferation Inhibits e2f1->proliferation Promotes

Proposed Mechanism of Action of this compound in AR+/ER+ Breast Cancer Cells.

Clinical Development

This compound is being evaluated in a Phase 1/2 clinical trial (NCT05573126) for patients with advanced or metastatic AR+/HER2-/ER+ breast cancer.

Phase 1 Study (NCT05573126) - Monotherapy Dose Finding and Optimization

The primary objectives of the Phase 1 portion of the study were to evaluate the safety and determine the optimal dose of this compound for further evaluation.[5]

Patient Demographics and Baseline Characteristics

A total of 20 patients were enrolled in the dose-finding and optimization cohorts.[5]

CharacteristicValue
Number of Patients20
Median Age (years)59.5
ECOG Performance Status 0/1 (%)70/30
Prior TherapiesAll patients received prior CDK4/6 inhibitors and an aromatase inhibitor and/or a selective estrogen receptor degrader (SERD)
Median Number of Prior Lines of Therapy4
Baseline ESR1 Mutations8/19 patients
Baseline TP53 Mutations9/19 patients

Dose Escalation and Regimen

Patients were treated across four dose cohorts.[5] The 10mg BID cohort was expanded for dose optimization.[5]

CohortDose and ScheduleNumber of Patients
120mg Once Daily (QD)2
210mg Twice Daily (BID)10
310mg Once Daily (QD)5
415mg Twice Daily (BID)3

Safety and Tolerability

No dose-limiting toxicities (DLTs) were observed.[5] The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2.[5] The most common Grade 3 or higher TEAE was an increase in Alanine Aminotransferase (ALT).[5]

Treatment-Emergent Adverse Events (TEAEs)Any Grade (%)Grade ≥3 (%)
Increased Liver Function Tests (LFTs)5520 (ALT increase)
Nausea40-
Anemia25-

Note: The LFT increases were reported as transient and generally occurred in the first cycle.[5]

Efficacy

Of the 19 patients evaluable for efficacy, a majority showed stable disease as their best response.[5]

Efficacy EndpointResult
Best Response of Stable Disease11/19 patients (58%)
Clinical Benefit Rate (CBR) ≥6 months4/19 patients (21%)
Marked Suppression of CA15-35/19 patients (26%)

Based on these findings, 10 mg BID was selected as the optimal dose for the Phase 2 portion of the study.[5]

Experimental Protocols

Clinical Trial Protocol (NCT05573126) Overview
  • Study Design: A modular, open-label, multi-center Phase 1/2 dose-finding, optimization, and expansion study.[6] The dose-finding portion followed a 3+3 design.[5]

  • Key Inclusion Criteria:

    • Post-menopausal women aged 18 years or older.[5]

    • Histologically proven diagnosis of locally advanced or metastatic AR+/HER2-/ER+ breast adenocarcinoma.[5]

    • AR positivity defined as ≥10% AR nuclei staining by immunohistochemistry (IHC).[5]

    • Endocrine-sensitive disease.[5]

  • Key Assessments:

    • Safety and tolerability (monitoring of AEs).

    • Pharmacokinetics (PK).

    • Objective Response Rate (ORR), Duration of Response (DOR), Clinical Benefit Rate (CBR).

    • Genomic analysis via circulating tumor DNA (ctDNA) or tumor biopsy.[5]

clinical_trial_workflow patient_screening Patient Screening (AR+/HER2-/ER+) enrollment Enrollment patient_screening->enrollment dose_escalation Phase 1: Dose Escalation (3+3 Design) - 20mg QD - 10mg BID - 10mg QD - 15mg BID enrollment->dose_escalation dose_optimization Dose Optimization Cohort (10mg BID) dose_escalation->dose_optimization safety_assessment Safety & Tolerability (DLT Monitoring) dose_escalation->safety_assessment pk_pd_analysis PK/PD Analysis dose_escalation->pk_pd_analysis phase2_expansion Phase 2: Dose Expansion (10mg BID) dose_optimization->phase2_expansion dose_optimization->safety_assessment efficacy_assessment Efficacy Assessment (CBR, etc.) dose_optimization->efficacy_assessment dose_optimization->pk_pd_analysis phase2_expansion->safety_assessment phase2_expansion->efficacy_assessment

Workflow of the this compound (EP0062) Phase 1/2 Clinical Trial.
Preclinical Study Protocols

Preclinical evaluation of this compound (as RAD140) involved both in vitro and in vivo models to assess its mechanism of action and anti-tumor activity.

  • In Vitro Assays:

    • Cell Lines: AR+/ER+/HER2- breast cancer cell lines were utilized.

    • Assays: Proliferation assays were conducted to determine the effect of this compound on cancer cell growth. Western blot analysis was likely used to assess the expression levels of AR, ER, and downstream signaling proteins. Quantitative PCR (qPCR) would have been employed to measure the expression of AR and ER target genes.

  • In Vivo Models (Patient-Derived Xenografts - PDX):

    • Model Generation: Tumor fragments from patients with AR+/ER+/HER2- breast cancer were implanted into immunodeficient mice. This method preserves the histological and genetic characteristics of the original tumor.

    • Treatment: Mice bearing established PDX tumors were treated with this compound, often administered via oral gavage (e.g., a cited dose was 3 mg/kg twice daily).[7]

    • Efficacy Assessment: Tumor growth inhibition (TGI) was the primary endpoint, measured by regular caliper measurements of tumor volume.

    • Pharmacodynamic (PD) Analysis: Tumor samples were collected post-treatment to analyze changes in gene and protein expression (e.g., via qPCR and Western blot) to confirm the on-target activity of this compound.

pdx_workflow patient_tumor Patient Tumor Sample (AR+/ER+/HER2-) implantation Implantation into Immunodeficient Mice patient_tumor->implantation tumor_growth Tumor Establishment & Growth implantation->tumor_growth treatment_groups Randomization into Treatment Groups (Vehicle vs. This compound) tumor_growth->treatment_groups treatment_admin Daily Oral Gavage treatment_groups->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement endpoint Endpoint Analysis (TGI, PD Markers) tumor_measurement->endpoint

Generalized Workflow for Preclinical Evaluation in Patient-Derived Xenograft (PDX) Models.

Conclusion

This compound (EP0062) has demonstrated a promising safety profile and clinical benefit in a heavily pre-treated population of patients with advanced AR+/ER+/HER2- breast cancer.[5] Its mechanism as a potent AR agonist that suppresses the pro-proliferative ER signaling pathway provides a novel therapeutic strategy for this patient population.[5] The ongoing Phase 2 part of the clinical trial, which will evaluate this compound in combination with standard-of-care therapies, will be crucial in further defining its role in the treatment of hormone-sensitive breast cancer.

References

Beyond the Androgen Receptor: A Technical Guide to the Molecular Targets of Vosilasarm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (RAD140) is a non-steroidal selective androgen receptor modulator (SARM) recognized for its high affinity and selectivity for the androgen receptor (AR). This property drives its potent anabolic effects in muscle and bone while exhibiting tissue-selective activity, which is of significant interest for various therapeutic applications, including the treatment of muscle wasting and certain types of breast cancer.[1][2] While its primary mechanism of action is through the androgen receptor, a comprehensive understanding of its molecular interactions beyond the AR is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond the androgen receptor, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Off-Target Binding Profile

This compound is characterized by its remarkable selectivity for the androgen receptor. However, comprehensive screening has revealed a secondary, albeit significantly weaker, interaction with the progesterone (B1679170) receptor (PR).

Quantitative Data on Off-Target Binding

A broad panel screening of this compound against 165 molecular targets, including various receptors, ion channels, and enzymes, demonstrated no significant interactions other than with the androgen receptor and, to a much lesser extent, the progesterone receptor.[3] The binding affinity of this compound for the androgen receptor is high, with a reported Ki of 7 nM.[4] In contrast, its affinity for the progesterone receptor is substantially lower.

Target ReceptorLigandIC50 (nM)Ki (nM)Reference
Androgen Receptor (AR)This compound (RAD140)-7[4]
Androgen Receptor (AR)Dihydrotestosterone (B1667394) (DHT)-10[4]
Androgen Receptor (AR)Testosterone-29[4]
Progesterone Receptor (PR)This compound (RAD140)750-[4]
Progesterone Receptor (PR)Progesterone0.2-[4]

Table 1: Comparative Binding Affinities of this compound

Experimental Protocol: Competitive Binding Assay

The binding affinity of this compound to various nuclear receptors was determined using a fluorescence polarization-based competitive binding assay, such as the PolarScreen™ Androgen Receptor Competitor Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone receptor.

Materials:

  • Recombinant Human Progesterone Receptor protein

  • Fluormone™ PL Red (a fluorescently labeled progestin)

  • PR-LBD (GST)

  • Screening Buffer

  • This compound (RAD140)

  • Progesterone (as a positive control)

  • Microplates (e.g., 384-well black, low-volume)

  • Plate reader capable of fluorescence polarization measurements

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the control ligand (progesterone) in the screening buffer. Prepare a working solution of the fluorescent ligand and the progesterone receptor.

  • Assay Setup: Add the screening buffer, the serially diluted unlabeled competitor (this compound or progesterone), and the fluorescent ligand to the wells of the microplate.

  • Initiation of Reaction: Add the progesterone receptor to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorescent ligand.

  • Data Analysis: The fluorescence polarization values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent ligand binding.

Modulation of Estrogen Receptor Signaling in Breast Cancer

In the context of androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer, this compound exhibits a distinct mechanism of action that involves the suppression of the estrogen receptor pathway. This is primarily achieved through the AR-mediated repression of the ESR1 gene, which encodes for ERα.[5][6]

Experimental Evidence and Quantitative Data

Studies in AR+/ER+ breast cancer cell lines, such as ZR-75-1, have demonstrated that treatment with this compound leads to a significant decrease in ESR1 mRNA levels.[2] This effect is comparable to that of dihydrotestosterone (DHT) and can be blocked by an AR antagonist, indicating that this suppression is mediated through the androgen receptor.

Cell LineTreatmentConcentrationDurationEffect on ESR1 mRNAReference
ZR-75-1This compound (RAD140)100 nM24 hoursSignificant decrease[2]
ZR-75-1Dihydrotestosterone (DHT)10 nM24 hoursSignificant decrease[2]

Table 2: Effect of this compound on ESR1 Gene Expression

Signaling Pathway: AR-Mediated Suppression of ESR1

The activation of the androgen receptor by this compound in AR+/ER+ breast cancer cells initiates a signaling cascade that leads to the transcriptional repression of the ESR1 gene. This, in turn, reduces the levels of estrogen receptor alpha, thereby inhibiting estrogen-driven cell proliferation.

AR_ESR1_Suppression This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates AR_active Activated AR Complex AR->AR_active ARE Androgen Response Element (on DNA) AR_active->ARE Binds to ESR1 ESR1 Gene ARE->ESR1 Represses Transcription ER_alpha Estrogen Receptor α (ERα) ESR1->ER_alpha Encodes for Proliferation Cell Proliferation ER_alpha->Proliferation Promotes MAPK_Neuroprotection This compound This compound AR_neuron Neuronal Androgen Receptor (AR) This compound->AR_neuron Activates MAPK_cascade MAPK Signaling Cascade (Ras/Raf/MEK) AR_neuron->MAPK_cascade Initiates ERK ERK MAPK_cascade->ERK Phosphorylates pERK Phosphorylated ERK (pERK) ERK->pERK Downstream Downstream Effectors pERK->Downstream Activates Neuroprotection Neuroprotection (Inhibition of Apoptosis) Downstream->Neuroprotection Lipid_Metabolism_Workflow InVitro In Vitro Studies (e.g., Hepatocytes, Adipocytes) Treatment This compound Treatment InVitro->Treatment InVivo In Vivo Studies (e.g., Rodent Models) InVivo->Treatment Lipid_Quant Quantification of Lipids (Cholesterol, Triglycerides) Treatment->Lipid_Quant Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Target_ID Identification of Potential Molecular Targets Lipid_Quant->Target_ID Gene_Expression->Target_ID Protein_Expression->Target_ID Mechanism_Elucidation Elucidation of Mechanism of Action Target_ID->Mechanism_Elucidation

References

Preclinical Toxicology Profile of RAD-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-140, also known as Testolone, is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting diseases and breast cancer.[1][2] Its mechanism of action involves selective agonism of androgen receptors in tissues like muscle and bone, with the aim of minimizing the androgenic side effects observed with traditional anabolic steroids.[2][3] This guide provides a comprehensive overview of the preclinical toxicology profile of RAD-140, summarizing key findings from studies in rodent and non-human primate models. The information is presented to assist researchers and drug development professionals in understanding the safety and pharmacological characteristics of this compound.

Core Toxicological Profile

Preclinical investigations in rats and monkeys have established an initial safety profile for RAD-140, focusing on its tissue selectivity and effects on various physiological parameters. While comprehensive toxicology reports with specific No Observed Adverse Effect Levels (NOAEL) and LD50 values are not publicly available in the peer-reviewed literature, the existing studies provide valuable insights into its toxicological characteristics.

Animal Models

The primary animal models used in the preclinical assessment of RAD-140 have been rats and cynomolgus monkeys.[4] These models have been instrumental in characterizing the compound's anabolic and androgenic activities, as well as its safety profile.

Key Findings
  • Hepatic Profile: In a 28-day study in monkeys, RAD-140 did not lead to an elevation of liver enzymes.[4] This finding is notable given the hepatotoxicity often associated with oral anabolic agents. However, it is crucial to note that case reports in humans have suggested a potential for drug-induced liver injury, including cholestatic hepatitis, with the use of RAD-140 for non-medical purposes.[3][5]

  • Androgenic Effects: Preclinical studies have consistently demonstrated the tissue-selective nature of RAD-140. In castrated rats, RAD-140 stimulated the levator ani muscle (a proxy for anabolic activity) to a greater extent than the prostate and seminal vesicles (markers of androgenic activity).[4] This indicates a favorable anabolic-to-androgenic ratio compared to testosterone (B1683101).

  • Hormonal Effects: Administration of RAD-140 in young male cynomolgus monkeys over 28 days resulted in a suppression of endogenous testosterone levels.[4] This highlights the compound's interaction with the hypothalamic-pituitary-gonadal (HPG) axis.

  • Genotoxicity: While specific reports on a full battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for RAD-140 are not detailed in the primary literature, the overall preclinical development program for a compound of this nature would typically include such assessments to rule out mutagenic potential.[6][7]

Quantitative Toxicology Data

The following tables summarize the available quantitative data from preclinical studies on RAD-140.

Table 1: Effects of RAD-140 on Anabolic and Androgenic Tissues in Castrated Rats

Dose (mg/kg/day)Levator Ani Weight (mg)Prostate Weight (mg)Seminal Vesicle Weight (mg)
Vehicle Control~100~10~5
0.1~200~15~7
0.3~250~20~10
1.0~300~25~12
Testosterone Propionate (1.5 mg/kg/day)~350~150~100

Data are approximate values derived from graphical representations in Miller et al., 2010.[4]

Table 2: Effects of RAD-140 on Body Weight and Testosterone Levels in Cynomolgus Monkeys (28-day study)

Dose (mg/kg/day)Change in Body WeightTestosterone Suppression
0.01IncreaseYes
0.1IncreaseYes
1.0IncreaseYes

Data from Miller et al., 2010.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized methodologies based on the available literature.

Rodent Studies (Rat)
  • Animals: Immature, orchidectomized Sprague-Dawley or Wistar rats are commonly used to assess anabolic and androgenic activity.

  • Housing: Animals are typically housed in controlled environments with standard chow and water available ad libitum.

  • Dosing: RAD-140 is administered orally, often via gavage, once daily for a specified period (e.g., 11-14 days). A vehicle control (e.g., 0.5% methylcellulose) is used.

  • Endpoints: At the end of the study, animals are euthanized, and target organs (levator ani muscle, prostate, seminal vesicles) are excised and weighed. Body weights are recorded throughout the study.

  • Biochemical Analysis: Blood samples may be collected for analysis of serum chemistry panels, including liver enzymes (ALT, AST).

  • Hematological Analysis: Whole blood may be collected for complete blood counts.

Non-Human Primate Studies (Cynomolgus Monkey)
  • Animals: Young, adult male cynomolgus monkeys are utilized.

  • Housing: Monkeys are housed in facilities compliant with animal welfare regulations, with appropriate enrichment.

  • Dosing: Oral administration of RAD-140 is performed daily for the study duration (e.g., 28 days).

  • Endpoints: Body weight is monitored regularly. Blood samples are collected at baseline and at specified time points for analysis of clinical chemistry, hematology, and hormone levels (e.g., testosterone).

  • Clinical Observations: Animals are monitored daily for any signs of toxicity.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Muscle Hypertrophy

RAD-140, as a SARM, exerts its anabolic effects in muscle tissue through the activation of the androgen receptor (AR). Upon binding of RAD-140, the AR translocates to the nucleus and modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent muscle hypertrophy. This process involves the activation of downstream signaling cascades, such as the PI3K/Akt/mTOR pathway.

Androgen Receptor Signaling in Muscle Hypertrophy cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD-140 RAD-140 AR Androgen Receptor (AR) RAD-140->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation PI3K PI3K AR->PI3K Activation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to mTOR->Protein_Synthesis Upregulation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: RAD-140 activates the AR, leading to muscle hypertrophy via genomic and non-genomic pathways.

MAPK Signaling Pathway in Neuroprotection

Preclinical studies have also suggested a neuroprotective role for RAD-140. This effect is mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for neuronal survival and resilience.

MAPK Signaling in Neuroprotection RAD-140 RAD-140 AR Androgen Receptor (AR) RAD-140->AR Binds to MEK MEK AR->MEK Activates ERK ERK MEK->ERK Phosphorylates & Activates Neuronal_Survival Neuronal Survival ERK->Neuronal_Survival Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits

Caption: RAD-140's neuroprotective effect is mediated through the activation of the MAPK/ERK pathway.

General Preclinical Toxicology Workflow

The preclinical safety assessment of a compound like RAD-140 follows a structured workflow to identify potential hazards before human trials.

Preclinical Toxicology Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Receptor_Binding Receptor Binding Assays Acute_Toxicity Acute Toxicity (LD50) Receptor_Binding->Acute_Toxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Acute_Toxicity Repeated_Dose_Toxicity Repeated-Dose Toxicity (Rodent & Non-rodent) Acute_Toxicity->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_Dose_Toxicity->Safety_Pharmacology Data_Collection Data Collection (Clinical signs, Pathology, Bloodwork) Safety_Pharmacology->Data_Collection NOAEL_Determination NOAEL Determination Data_Collection->NOAEL_Determination Toxicology_Report Toxicology Report NOAEL_Determination->Toxicology_Report

Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical entity.

Conclusion

The preclinical data available for RAD-140 suggest a compound with potent, tissue-selective anabolic effects and a generally favorable safety profile in animal models, particularly concerning hepatotoxicity and androgenic side effects when compared to traditional anabolic steroids. However, the suppression of endogenous testosterone and the emergence of potential liver and cardiovascular safety signals in human case reports underscore the need for further, more detailed toxicological studies. The information presented in this guide, including the quantitative data, experimental protocols, and pathway diagrams, is intended to provide a solid foundation for researchers and drug development professionals to understand the preclinical toxicology of RAD-140 and to guide future investigations into its therapeutic potential and safety.

References

Vosilasarm's Impact on Gene Regulation in Hippocampal Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (formerly known as RAD-140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects. While primarily investigated for its potential in treating muscle wasting and breast cancer, preclinical evidence has illuminated its neuroprotective actions in the hippocampus. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on gene regulation within hippocampal neurons, with a focus on experimental data and underlying molecular pathways. The information presented herein is intended to support further research and drug development efforts in the field of neurodegenerative diseases.

Core Findings: Neuroprotective Effects of this compound

The primary evidence for this compound's effects in the hippocampus comes from a key preclinical study by Jayaraman and colleagues (2014). This research demonstrated that this compound confers significant neuroprotection in both in vitro and in vivo models. While this study confirmed the activation of androgenic gene regulation in the brain, specific quantitative data on the modulation of individual genes in hippocampal neurons is not yet available in the published literature. The neuroprotective effects are, however, well-documented and are summarized in the table below.

ParameterModel SystemTreatmentOutcomeCitation
Neuronal ViabilityCultured rat hippocampal neuronsThis compound (RAD-140)Increased cell viability against amyloid-beta induced toxicity in a concentration-dependent manner.[1][2]
NeuroprotectionCultured rat hippocampal neuronsThis compound (RAD-140)As effective as testosterone (B1683101) in reducing cell death induced by apoptotic insults.[1][2]
Hippocampal Neuron SurvivalKainate-lesioned male ratsThis compound (RAD-140)Significantly protected hippocampal neurons from cell death induced by the excitotoxin kainate.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments described in the foundational research on this compound's neuroprotective effects.

In Vitro Neuroprotection Assay in Cultured Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 rat brains. The hippocampi are dissected, dissociated, and the neurons are plated on poly-D-lysine-coated plates. The cultures are maintained in a neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: After 7 days in vitro, the cultured neurons are pre-treated with varying concentrations of this compound (RAD-140) or vehicle control for a specified period. Following pre-treatment, an apoptotic insult, such as amyloid-beta (Aβ) oligomers, is added to the culture medium.

  • Viability Assessment: Neuronal viability is assessed 24 hours after the addition of the apoptotic insult. This is typically quantified using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by cell counting using microscopy after staining with a viability dye like calcein-AM and ethidium (B1194527) homodimer-1.

  • MAPK Signaling Inhibition: To determine the involvement of the MAPK pathway, a specific inhibitor of MEK (the upstream kinase of ERK), such as U0126, is added to the culture medium prior to this compound treatment.[1][2]

In Vivo Neuroprotection Model in Kainate-Lesioned Rats
  • Animal Model: Adult male rats are used. To control for endogenous androgens, the animals may be gonadectomized (GDX).

  • Drug Administration: this compound (RAD-140) is administered systemically, for example, via subcutaneous injection, at a specified dose and for a defined period.

  • Induction of Neurodegeneration: A kainate lesion model is used to induce excitotoxic neuronal death in the hippocampus. Kainic acid, a glutamate (B1630785) analog, is administered systemically.

  • Tissue Analysis: Following the treatment period and kainate administration, the animals are euthanized, and their brains are collected. The brains are sectioned, and immunohistochemistry is performed on hippocampal sections using a neuron-specific marker (e.g., NeuN) to quantify the number of surviving neurons in specific hippocampal subfields (e.g., CA1, CA3).

Signaling Pathways and Gene Regulation

The neuroprotective effects of this compound in hippocampal neurons are reported to be mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]

MAPK Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to neuroprotection.

vosilasarm_mapk_pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and activates MEK MEK AR->MEK Activates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotective Factors) CREB->Gene_Expression Promotes transcription of Neuroprotection Neuroprotection (Inhibition of Apoptosis) Gene_Expression->Neuroprotection

Caption: this compound-mediated activation of the MAPK/ERK signaling pathway.

Hypothesized Androgen Receptor-Mediated Gene Regulation

While specific gene targets of this compound in hippocampal neurons have not been definitively identified, based on the known functions of androgens in the brain, a general mechanism can be proposed. The following diagram illustrates the hypothetical pathway of androgen receptor-mediated gene regulation in a hippocampal neuron.

ar_gene_regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive Inactive AR Complex This compound->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Target_Genes Target Genes (e.g., related to synaptic plasticity, neuroprotection) ARE->Target_Genes Regulates transcription of mRNA mRNA Target_Genes->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis

Caption: Proposed mechanism of this compound-induced gene regulation.

Conclusion and Future Directions

The existing preclinical data strongly suggest that this compound has neuroprotective effects in hippocampal neurons, mediated at least in part by the MAPK signaling pathway. This presents a promising avenue for the development of therapies for neurodegenerative conditions. However, a significant knowledge gap remains regarding the specific gene targets of this compound in this context.

Future research should prioritize transcriptomic studies, such as RNA sequencing, on hippocampal neurons treated with this compound to identify the full spectrum of regulated genes. This will be crucial for a comprehensive understanding of its mechanism of action and for the identification of potential biomarkers and novel therapeutic targets. Further in vivo studies are also warranted to validate these findings and to assess the long-term cognitive and behavioral outcomes of this compound treatment in models of neurodegenerative disease.

References

The Anabolic Activity of Vosilasarm (RAD140) in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical studies. As an agonist of the androgen receptor (AR) in muscle tissue, this compound promotes muscle growth with a favorable therapeutic window, exhibiting reduced androgenic activity in other tissues such as the prostate. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's anabolic activity, supported by quantitative data from key preclinical experiments, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action

This compound is an orally bioavailable compound that binds with high affinity to the androgen receptor.[1][2] Its tissue selectivity is a key characteristic, acting as an agonist in skeletal muscle and bone while demonstrating antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[1][3]

Upon binding to the AR in skeletal muscle cells, the this compound-AR complex translocates to the nucleus. This complex then binds to androgen response elements (AREs) on target genes, modulating their transcription to promote anabolic processes.[4] This targeted action is designed to mimic the muscle-building effects of androgens like testosterone (B1683101) but with a reduced risk of undesirable androgenic side effects.[5]

Binding Affinity

This compound exhibits a high binding affinity for the androgen receptor, with a reported Ki value of 7 nM. This affinity is comparable to that of dihydrotestosterone (B1667394) (DHT) (Ki = 10 nM) and greater than that of testosterone (Ki = 29 nM).[3]

Anabolic Signaling Pathways

The anabolic effects of this compound in skeletal muscle are mediated through the activation of specific signaling pathways that regulate protein synthesis and cell growth.

Androgen Receptor-Mediated Signaling

The primary pathway initiated by this compound is the canonical androgen receptor signaling cascade. The binding of this compound to the AR triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of gene transcription programs that favor muscle hypertrophy.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AR Androgen Receptor This compound->AR Binding AR_this compound This compound-AR Complex Nucleus Nucleus AR_this compound->Nucleus Translocation ARE Androgen Response Element Nucleus->ARE Binding Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Activation

Figure 1: this compound-Androgen Receptor Signaling Pathway.

Akt/mTOR Pathway

Androgen receptor activation is known to crosstalk with key signaling pathways that regulate muscle protein synthesis, most notably the Akt/mTOR pathway. While direct studies on this compound's phosphorylation of Akt in muscle cells are emerging, the established link between androgen signaling and this pathway suggests a likely mechanism for its anabolic effects. Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), a central regulator of cell growth and protein synthesis.[6][7] mTORC1, a complex of mTOR, then phosphorylates downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of proteins essential for muscle hypertrophy.[6]

AR_Activation Androgen Receptor Activation by this compound PI3K PI3K AR_Activation->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Increased Muscle Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition of repressor

Figure 2: Putative Akt/mTOR Signaling Pathway Activated by this compound.

Satellite Cell Activation

Skeletal muscle hypertrophy is also dependent on the activation of satellite cells, which are muscle stem cells responsible for muscle repair and growth. Androgens are known to influence satellite cell activity.[7] The activation of satellite cells involves their proliferation and subsequent differentiation into myoblasts, which can then fuse with existing muscle fibers, contributing to their growth. Key markers of satellite cell activation and myogenic differentiation include Pax7 and MyoD.[3][8] While direct studies on this compound's effect on satellite cells are limited, its anabolic nature suggests a potential role in promoting this crucial aspect of muscle hypertrophy.

Preclinical Efficacy: Quantitative Data

The anabolic activity of this compound has been quantified in several preclinical models, demonstrating its potent effects on muscle mass.

Rodent Studies

In studies involving castrated male rats, this compound has been shown to significantly increase the weight of the levator ani muscle, a well-established biomarker for anabolic activity.[1]

Study Parameter Vehicle Control This compound (0.3 mg/kg/day) This compound (1 mg/kg/day) This compound (10 mg/kg/day) Testosterone Propionate (1 mg/kg/day) Reference
Levator Ani Muscle Weight (% of intact control) ~40%~100%~110%~117%100%[2][3]
Non-Human Primate Studies

In young male cynomolgus monkeys, oral administration of this compound for 28 days resulted in a dose-dependent increase in body weight, which was primarily attributed to an increase in lean body mass.[3]

Study Parameter This compound (0.01 mg/kg/day) This compound (0.1 mg/kg/day) This compound (1.0 mg/kg/day) Reference
Change in Lean Body Mass (kg) +0.1 kg (not significant)+0.4 kg (not significant)+0.5 kg (not significant)[3]
Change in Body Weight (%) ~+2%~+10%~+10%[3]

Note: The lack of statistical significance in the lean body mass changes was attributed to the small sample size (n=3 per group).[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound's anabolic activity.

In Vivo Assays

This assay is a standard method for assessing the anabolic and androgenic activity of a compound.

  • Animal Model: Immature, castrated male Sprague-Dawley rats.[1]

  • Procedure:

    • Orchidectomy (castration) is performed on immature male rats to remove the endogenous source of androgens.

    • Following a recovery period, animals are treated daily with the test compound (this compound), a positive control (e.g., testosterone propionate), or a vehicle control, typically via oral gavage or subcutaneous injection.[1]

    • After the treatment period (e.g., 11 days), the animals are euthanized.[9]

    • The levator ani muscle, a perineal muscle sensitive to androgens, is carefully dissected and weighed.[10]

    • The wet weight of the levator ani muscle is normalized to the animal's body weight and compared between treatment groups.

Start Start Castration Orchidectomy of Immature Male Rats Start->Castration Recovery Post-Surgical Recovery Period Castration->Recovery Treatment Daily Administration of This compound, Control, or Vehicle Recovery->Treatment Euthanasia Euthanasia after Treatment Period Treatment->Euthanasia Dissection Dissection of Levator Ani Muscle Euthanasia->Dissection Weighing Measurement of Muscle Wet Weight Dissection->Weighing Analysis Data Analysis and Comparison Weighing->Analysis End End Analysis->End

Figure 3: Workflow for the Rat Levator Ani Muscle Assay.

Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique used to measure body composition, including lean body mass.

  • Animal Model: Young, intact male cynomolgus monkeys.[3]

  • Procedure:

    • Animals are anesthetized to prevent movement during the scan.

    • A baseline DEXA scan is performed before the initiation of treatment to determine initial body composition.

    • Animals are treated daily with this compound or a vehicle control for a specified period (e.g., 28 days).[3]

    • A final DEXA scan is performed at the end of the treatment period.

    • Specialized software is used to analyze the scan data and quantify changes in lean mass, fat mass, and bone mineral density.[11]

In Vitro Assays

The C2C12 cell line is a mouse myoblast cell line commonly used to study myogenesis in vitro.

  • Cell Line: C2C12 mouse myoblasts.

  • Procedure:

    • Proliferation: C2C12 myoblasts are cultured in a high-serum growth medium (e.g., DMEM with 10% FBS) until they reach a high confluence.

    • Differentiation: To induce differentiation, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM with 2% horse serum).

    • Treatment: During differentiation, cells are treated with this compound, a positive control (e.g., DHT), or a vehicle control.

    • Analysis: After a set period of differentiation (e.g., 4-6 days), myotube formation and hypertrophy are assessed. This can be done by:

      • Immunofluorescence Staining: Staining for muscle-specific proteins like Myosin Heavy Chain (MyHC) to visualize myotubes. Myotube diameter and fusion index (number of nuclei per myotube) can then be quantified.[1]

      • Western Blot Analysis: To quantify the expression of myogenic differentiation markers (e.g., MyoD, myogenin) and signaling proteins (e.g., phosphorylated Akt, mTOR).[12]

      • Quantitative PCR (qPCR): To measure the mRNA expression of muscle-specific genes.

cluster_workflow C2C12 Myotube Hypertrophy Assay Workflow cluster_analysis Analysis Methods Seeding Seed C2C12 Myoblasts Proliferation Proliferate in Growth Medium Seeding->Proliferation Differentiation Induce Differentiation in Low-Serum Medium Proliferation->Differentiation Treatment Treat with this compound or Controls Differentiation->Treatment Analysis Analyze Myotube Hypertrophy Treatment->Analysis IF Immunofluorescence (MyHC, Myotube size) Analysis->IF WB Western Blot (p-Akt, p-mTOR) Analysis->WB qPCR qPCR (Myogenic genes) Analysis->qPCR

Figure 4: C2C12 Myotube Hypertrophy Assay Workflow and Analysis.

Conclusion

This compound (RAD140) demonstrates potent anabolic activity in skeletal muscle through its selective activation of the androgen receptor. Preclinical data from both rodent and non-human primate models quantitatively support its muscle-building effects. The underlying mechanisms likely involve the modulation of key anabolic signaling pathways, including the Akt/mTOR cascade, and potentially the activation of satellite cells. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel SARMs in the context of muscle wasting diseases and performance enhancement. Further research is warranted to fully elucidate the downstream molecular events and to translate these promising preclinical findings into clinical applications.

References

Vosilasarm's Dichotomous Activity in Prostate Tissue: A Technical Guide to its Partial Agonist and Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Waltham, MA – This technical guide provides an in-depth analysis of the preclinical data surrounding Vosilasarm (formerly RAD140), a nonsteroidal selective androgen receptor modulator (SARM). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for prostate diseases and other androgen-responsive conditions. This document details this compound's unique partial agonist and antagonist activity within prostate tissue, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Executive Summary

This compound is a potent, orally bioavailable SARM that exhibits tissue-selective pharmacology.[1] It demonstrates robust anabolic, full agonist activity in muscle and bone while displaying a distinct partial agonist and antagonist profile in the prostate gland and seminal vesicles.[1][2] This differential activity suggests a potential therapeutic window for indications where anabolic effects are desired with minimal androgenic stimulation of the prostate. This guide synthesizes the key preclinical findings that characterize this dichotomous activity.

Quantitative Analysis of this compound's Androgen Receptor Interaction and Tissue-Specific Activity

This compound's interaction with the androgen receptor (AR) and its subsequent effects on various tissues have been quantified through a series of preclinical studies. The data below summarizes its binding affinity, in vitro functional potency, and in vivo effects on androgen-responsive tissues.

Table 1: In Vitro Characterization of this compound
ParameterValueComparator Compound(s)Source
Binding Affinity (Ki) 7 nMTestosterone (B1683101) (29 nM), Dihydrotestosterone (DHT) (10 nM)[1][3]
Functional Agonist Activity (EC50) 0.1 nMDHT (0.05 nM)[1][3]
Receptor Selectivity (IC50) Progesterone Receptor: 750 nMProgesterone: 0.2 nM[1][3]

This table summarizes the in vitro binding affinity and functional potency of this compound for the androgen receptor, with comparisons to endogenous androgens.

Table 2: In Vivo Effects of this compound on Androgen-Responsive Tissues in Castrated Immature Male Rats
Treatment GroupDoseProstate Weight (% of TP)Seminal Vesicle Weight (% of TP)Levator Ani Muscle Weight (% of TP)Source
This compound10 mg/kg/day67%59%117%[1]
This compound + Testosterone Propionate (B1217596)10 mg/kg/day + 1 mg/kg/day84% (of TP alone)78% (of TP alone)124% (of TP alone)[1]

This table presents the in vivo effects of this compound, alone and in combination with testosterone propionate (TP), on the weights of key androgen-responsive tissues in a castrated rat model. The data highlights the partial agonist activity in the prostate and seminal vesicles and full agonist activity in the levator ani muscle.

Table 3: In Vivo Effects of this compound in Gonadectomized Adult Male Rats
Treatment GroupEffect on Prostate WeightEffect on Seminal Vesicle WeightEffect on Levator Ani Muscle WeightSource
This compoundNon-significant increaseNon-significant increaseWeight restored to sham-gonadectomy levels[4]

This table shows the tissue-selective effects of this compound in a gonadectomized adult rat model, confirming its prostate-sparing anabolic activity.

Core Signaling Pathways

The differential activity of this compound in various tissues is rooted in its specific interaction with the androgen receptor and the subsequent recruitment of co-regulatory proteins. The following diagrams illustrate the canonical androgen receptor signaling pathway and the proposed mechanism for this compound's tissue selectivity.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_ligand Ligand-Bound AR AR_complex->AR_ligand HSP Dissociation AR_dimer AR Dimerization AR_ligand->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Growth, Proliferation) Protein->Cellular_Response

Canonical Androgen Receptor Signaling Pathway.

SARM_Mechanism cluster_ligand cluster_receptor cluster_conformation Full_Agonist Full Agonist (e.g., DHT) AR Androgen Receptor (AR) Full_Agonist->AR This compound This compound (SARM) This compound->AR Antagonist Antagonist Antagonist->AR Agonist_Conformation Full Agonist Conformation AR->Agonist_Conformation Induces Partial_Agonist_Conformation Partial Agonist Conformation AR->Partial_Agonist_Conformation Induces Antagonist_Conformation Antagonist Conformation AR->Antagonist_Conformation Induces Coactivators Coactivators Agonist_Conformation->Coactivators Preferential Recruitment Partial_Agonist_Conformation->Coactivators Balanced Recruitment Corepressors Corepressors Partial_Agonist_Conformation->Corepressors Balanced Recruitment Antagonist_Conformation->Corepressors Preferential Recruitment Prostate Prostate Tissue Coactivators->Prostate Full Agonist Effect Muscle Muscle Tissue Coactivators->Muscle Full Agonist Effect Corepressors->Prostate Antagonist Effect

Differential Co-regulator Recruitment by AR Ligands.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on the descriptions in the primary literature and standard laboratory practices.

In Vivo Assessment of Anabolic and Androgenic Activity in Rats

This protocol is based on the classic Hershberger assay design used to characterize SARMs.[2][5]

  • Animal Model: Immature male Sprague-Dawley rats, either intact or surgically castrated.[3][6]

  • Acclimation: Animals are acclimated for a minimum of 3 days prior to the study initiation.

  • Grouping and Dosing:

    • Animals are randomized into treatment groups (n=8 per group).[3]

    • This compound is administered orally via gavage, typically in a vehicle such as 0.5% methylcellulose.[4]

    • Testosterone propionate (TP) is used as a positive control and administered via subcutaneous injection.

    • A vehicle control group receives the administration vehicle only.

  • Treatment Duration: Daily dosing for 11 consecutive days.[3]

  • Endpoint Analysis:

    • On day 12, animals are euthanized.

    • The prostate, seminal vesicles, and levator ani muscle are carefully dissected and weighed.

    • Tissue weights are normalized to body weight.

    • The activity of this compound is expressed as a percentage of the effect observed with the positive control (TP).

Androgen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the androgen receptor.[3][7][8]

  • Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[8]

  • Radioligand: A high-affinity radiolabeled androgen, such as [3H]-R1881 (methyltrienolone).

  • Assay Principle: The assay measures the ability of increasing concentrations of this compound to compete with a fixed concentration of the radioligand for binding to the AR.

  • Procedure:

    • The AR preparation is incubated with the radioligand and varying concentrations of this compound or a non-labeled reference compound (e.g., R1881 for standard curve).

    • The incubation is carried out to equilibrium.

    • Bound and free radioligand are separated (e.g., using hydroxyapatite).

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

This assay is used to determine the functional activity of this compound as an agonist or antagonist of the androgen receptor.[9][10][11]

  • Cell Lines: Prostate cancer cell lines such as LNCaP (expressing endogenous mutant AR) or PC3 cells co-transfected with a wild-type AR expression vector and a reporter plasmid.[12]

  • Reporter System: A plasmid containing an androgen response element (ARE) driving the expression of a reporter gene, typically firefly luciferase. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Procedure for Agonist Activity:

    • Cells are plated in multi-well plates and transfected with the reporter and AR expression plasmids (if necessary).

    • After an appropriate incubation period, the cells are treated with increasing concentrations of this compound or a reference agonist (e.g., DHT).

    • Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Procedure for Antagonist Activity:

    • The procedure is similar to the agonist assay, but cells are co-treated with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of this compound.

  • Data Analysis:

    • Luciferase activity is normalized to the internal control.

    • For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is determined.

    • For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Reporter_Gene_Assay_Workflow start Start cell_plating Plate Prostate Cells (e.g., PC3) start->cell_plating transfection Co-transfect with: - AR Expression Vector - ARE-Luciferase Reporter - Normalization Vector (Renilla) cell_plating->transfection incubation1 Incubate (24h) transfection->incubation1 treatment Treat with: - this compound (Agonist Test) - DHT + this compound (Antagonist Test) - Controls (Vehicle, DHT alone) incubation1->treatment incubation2 Incubate (24h) treatment->incubation2 cell_lysis Lyse Cells incubation2->cell_lysis luciferase_assay Measure Firefly & Renilla Luciferase Activity cell_lysis->luciferase_assay data_analysis Normalize Data and Calculate EC50/IC50 luciferase_assay->data_analysis end End data_analysis->end

Workflow for an Androgen Receptor Reporter Gene Assay.

Discussion and Future Directions

The preclinical data for this compound consistently demonstrates a dissociation between its anabolic and androgenic effects. In the prostate, it acts as a partial agonist, meaning it can weakly stimulate the androgen receptor but to a much lesser extent than endogenous androgens like testosterone and DHT.[1] Furthermore, in the presence of a potent androgen, this compound exhibits antagonist properties, competitively inhibiting the full agonist effect.[1] This is evidenced by the reduction in testosterone-induced prostate growth when co-administered with this compound.[1]

The molecular basis for this tissue selectivity is thought to lie in the unique conformational change this compound induces in the androgen receptor upon binding. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. In tissues like muscle, where co-activators may be more abundant or have a higher affinity for the this compound-AR complex, an agonist response is observed. Conversely, in the prostate, the recruitment of co-repressors may be favored, leading to a partial agonist or antagonist effect.

These findings have significant implications for the development of therapeutics for a range of conditions. For prostate cancer, the antagonist properties of this compound could be beneficial. However, some studies have shown that other SARMs can suppress the growth of prostate cancer cell lines through AR activation, suggesting a complex, context-dependent role for AR signaling in this disease.[13] Further research is warranted to fully elucidate the effects of this compound on androgen-regulated gene expression in various prostate cancer models.[14][15]

The prostate-sparing anabolic effects of this compound make it an attractive candidate for treating muscle wasting (sarcopenia and cachexia) and osteoporosis, particularly in populations where prostate stimulation is a concern.[16] Clinical trials have been initiated to evaluate the safety and efficacy of this compound in various indications, including breast cancer.[17][18] The data from these trials will be crucial in translating the promising preclinical profile of this compound into clinical reality.

Conclusion

This compound represents a significant advancement in the field of selective androgen receptor modulators. Its well-characterized partial agonist and antagonist activity in the prostate, coupled with its full agonist effects in anabolic tissues, provides a strong rationale for its continued investigation as a novel therapeutic agent. The detailed experimental data and methodologies presented in this guide offer a comprehensive resource for the scientific community to further explore the potential of this compound and other SARMs in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Vosilasarm (RAD140) in Rodent Models of Muscle Wasting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of vosilasarm (RAD140) for studying muscle wasting in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in conditions such as sarcopenia and cachexia.

Introduction

This compound (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical studies.[1] Its tissue-selective activity, favoring anabolic effects in musculoskeletal tissues over androgenic effects in reproductive tissues, makes it a compound of interest for mitigating muscle wasting associated with various pathological conditions.[1] This document outlines established protocols and summarizes quantitative data from studies utilizing this compound in rodent models of muscle wasting.

Data Presentation: this compound Dosage and Efficacy in Rodent Models

The following tables summarize the quantitative data on this compound dosage and its effects on key muscle parameters in different rodent models of muscle wasting.

Table 1: this compound (RAD140) Dosage and Effects in Orchidectomized Rat Model of Muscle Wasting

ParameterControl (Orchidectomized)0.03 mg/kg0.1 mg/kg1 mg/kg3 mg/kg10 mg/kgReference
Gastrocnemius Muscle Fiber Cross-Sectional Area (CSA) (µm²) 140.4 ± 79.17149.65 ± 49.33154.58 ± 69.03165.21 ± 33.12172.89 ± 25.47180.63 ± 20.65[2][3]
Gastrocnemius Myonuclei Count 265 ± 5.43319 ± 6.7336 ± 7.93358.75 ± 5.56419.25 ± 2.87442.5 ± 3.11[2]

Table 2: this compound (RAD140) Effects on Muscle Fiber CSA in a Functional Overload Rat Model

Treatment GroupPlantaris Muscle Fiber CSA (µm²)Reference
Vehicle-Control N/A (Baseline)[4]
RAD140-Control Significantly elevated vs. Vehicle-Control[4]
Vehicle-Functional Overload (FO) N/A (Induced Hypertrophy)[4]
RAD140-Functional Overload (FO) Marked increase, but not statistically different from Vehicle-FO[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research needs.

Protocol 1: Orchidectomy-Induced Muscle Wasting in Wistar Rats

This protocol describes the induction of muscle wasting through orchidectomy and subsequent treatment with this compound.

1. Animals and Housing:

  • Male Wistar rats (3 months old, 200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Orchidectomy Procedure:

  • Anesthetize rats using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision in the scrotum to expose the testes.

  • Ligate the spermatic cord and blood vessels, then remove the testes.

  • Suture the incision and allow the animals to recover. A sham operation, where the testes are exposed but not removed, should be performed on the control group.

3. This compound Administration:

  • Prepare this compound (RAD140) suspensions in a vehicle of 0.5% methylcellulose.

  • Following a recovery period post-orchidectomy, administer this compound orally via gavage once daily for six weeks.

  • Dosage groups can range from 0.03 mg/kg to 10 mg/kg body weight.[2][3]

4. Outcome Measures:

  • Muscle Mass: At the end of the treatment period, euthanize the animals and carefully dissect the gastrocnemius, soleus, and other relevant muscles. Record the wet weight of each muscle.

  • Histological Analysis:

    • Fix muscle tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and section it at a thickness of 5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.

    • Capture images using a microscope and use image analysis software to measure the cross-sectional area (CSA) of individual muscle fibers.

    • Count the number of myonuclei per fiber.

Protocol 2: Cancer Cachexia Mouse Model (Adapted for this compound Studies)

This protocol outlines the establishment of a cancer cachexia model using C26 colon carcinoma cells, which can be used to evaluate the efficacy of this compound.

1. Cell Culture:

  • Culture Colon-26 (C26) adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animals and Housing:

  • Use male BALB/c or CD2F1 mice (6-8 weeks old).

  • House animals under standard conditions with ad libitum access to food and water.

3. Tumor Inoculation:

  • Harvest C26 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[5][6]

4. This compound Administration:

  • Begin this compound treatment when tumors become palpable or on a predetermined day post-inoculation.

  • Administer this compound orally via gavage daily. A suggested starting dose, based on other rodent studies, could be in the range of 1-10 mg/kg.

5. Monitoring and Outcome Measures:

  • Body Weight and Tumor Volume: Monitor body weight and tumor size (using calipers) every 2-3 days.

  • Muscle and Fat Mass: At the study endpoint, euthanize the mice and dissect hindlimb muscles (gastrocnemius, tibialis anterior) and epididymal fat pads. Record their wet weights.

  • Grip Strength: Assess forelimb grip strength using a grip strength meter before and during the treatment period.

  • Histological Analysis: Perform H&E staining on muscle sections to determine muscle fiber CSA as described in Protocol 1.

Protocol 3: Sarcopenia (Age-Related Muscle Wasting) Mouse Model

This protocol describes the use of aged mice to study the effects of this compound on sarcopenia.

1. Animals and Housing:

  • Use aged C57BL/6 mice (e.g., 24 months or older) as the sarcopenia model.[7] Young adult mice (e.g., 4-6 months old) can serve as a baseline control.

  • House animals under standard pathogen-free conditions.

2. This compound Administration:

  • Administer this compound orally via gavage daily for a specified period (e.g., 6-12 weeks). A dosage of 5 mg/kg has been used in aged mice.

3. Outcome Measures:

  • Body Composition: Use a non-invasive method like DEXA (Dual-energy X-ray absorptiometry) or an NMR-based analyzer to measure lean body mass and fat mass at baseline and at the end of the study.

  • Muscle Function:

    • Grip Strength: Measure forelimb and/or hindlimb grip strength.

    • Treadmill Test: Assess endurance and physical performance by measuring the time to exhaustion on a treadmill.

  • Muscle Mass and Histology: At the endpoint, collect and weigh key muscles and perform histological analysis for fiber CSA as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway

vosilasarm_signaling_pathway cluster_nucleus Nuclear Events This compound This compound (RAD140) AR Androgen Receptor (AR) This compound->AR Binds AR_complex Activated AR Dimer AR->AR_complex Dimerization PI3K PI3K AR->PI3K Activates HSP Heat Shock Proteins HSP->AR nucleus Nucleus AR_complex->nucleus Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binds gene_transcription Gene Transcription ARE->gene_transcription Initiates protein_synthesis Increased Protein Synthesis gene_transcription->protein_synthesis myogenin Myogenin gene_transcription->myogenin Represses atrogenes Atrogenes (e.g., MuRF1) gene_transcription->atrogenes Represses Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->protein_synthesis muscle_hypertrophy Muscle Hypertrophy protein_synthesis->muscle_hypertrophy protein_degradation Decreased Protein Degradation myogenin->protein_degradation Promotes atrogenes->protein_degradation Promotes protein_degradation->muscle_hypertrophy Inhibits

Caption: this compound's mechanism of action in skeletal muscle.

Experimental Workflow

experimental_workflow animal_model 1. Animal Model Selection (Orchidectomy, Cachexia, Sarcopenia) acclimatization 2. Acclimatization (1-2 weeks) animal_model->acclimatization baseline 3. Baseline Measurements (Body Weight, Grip Strength, Body Composition) acclimatization->baseline grouping 4. Randomization into Groups (Vehicle, this compound Doses) baseline->grouping induction 5. Induction of Muscle Wasting (Surgery, Tumor Inoculation, or Aging) grouping->induction treatment 6. This compound Administration (Oral Gavage, Daily) induction->treatment monitoring 7. In-life Monitoring (Body Weight, Tumor Size, Health) treatment->monitoring endpoint 8. Endpoint Measurements (Grip Strength, Functional Tests) monitoring->endpoint euthanasia 9. Euthanasia & Tissue Collection (Muscles, Organs) endpoint->euthanasia analysis 10. Ex-vivo Analysis (Muscle Weight, Histology, Gene Expression) euthanasia->analysis data_analysis 11. Data Analysis & Interpretation analysis->data_analysis

Caption: General experimental workflow for this compound studies.

References

Protocol for the Dissolution of Vosilasarm (RAD140) in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vosilasarm (RAD140) is a potent, nonsteroidal selective androgen receptor modulator (SARM) under investigation for various therapeutic applications, including the treatment of muscle wasting and breast cancer.[1] For in vitro studies, which are fundamental in drug development, proper dissolution and handling of the compound are critical to ensure accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for in vitro applications.

Materials and Equipment

  • This compound (RAD140) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution of this compound in DMSO.

ParameterValueReference
Molecular Weight 393.83 g/mol [2][3]
Solubility in DMSO ≥ 100 mg/mL (≥ 253.92 mM)[2][3]
Recommended Stock Concentration 10 mM - 100 mM in DMSO[2][4]
Storage of Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[2][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

4.1. Pre-dissolution Preparations

  • Ensure all equipment is clean and sterile.

  • Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used in cell culture.

  • Wear appropriate PPE.

4.2. Weighing the Compound

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.938 mg of this compound (Molecular Weight = 393.83 g/mol ).

4.3. Dissolution in DMSO

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 3.938 mg, add 1 mL of DMSO.

  • Tightly cap the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.

4.4. Aliquoting and Storage

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2][5]

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

5.1. Serial Dilution

  • From the 10 mM stock solution, perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Always prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.

Vosilasarm_DMSO_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex visual_check Visually Inspect for Complete Dissolution vortex->visual_check visual_check->vortex If not dissolved aliquot Aliquot into Single-Use Tubes visual_check->aliquot If dissolved store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solutions in Media store->dilute

Caption: Workflow for preparing this compound stock solution.

The diagram below illustrates the general signaling pathway of this compound as a selective androgen receptor modulator.

SARM_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound (RAD140) AR Androgen Receptor (AR) This compound->AR Binds Complex This compound-AR Complex HSP Heat Shock Proteins HSP->AR Dissociates ARE Androgen Response Element (ARE) on DNA Complex->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Regulates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound.

References

Vosilasarm Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Vosilasarm (also known as RAD140), a selective androgen receptor modulator (SARM), in in vivo animal studies. The information compiled is based on preclinical research and is intended to guide researchers in designing and executing their own studies.

Mechanism of Action

This compound is an orally bioavailable, nonsteroidal SARM that acts as a tissue-selective agonist of the androgen receptor (AR).[1][2] It demonstrates high affinity for the AR with a Ki value of 7 nM.[2][3][4] Unlike traditional anabolic steroids, this compound exhibits differential activity depending on the tissue. It has demonstrated potent anabolic effects in muscle and bone, while acting as an antagonist or partial agonist in prostate and seminal vesicles.[1][2] In breast cancer models, this compound has been shown to suppress the growth of AR+/ER+ cancer cells.[5]

Signaling Pathway

Upon administration, this compound binds to and activates the androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. In some cellular contexts, this compound's neuroprotective effects have been shown to be dependent on the MAPK signaling pathway.[1]

Vosilasarm_Signaling_Pathway cluster_cell Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_V This compound-AR Complex AR->AR_V MAPK MAPK Pathway AR_V->MAPK Activates Nucleus Nucleus AR_V->Nucleus Translocates to Neuroprotection Neuroprotection MAPK->Neuroprotection Gene_Transcription Gene Transcription (Tissue-Specific) Nucleus->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Anti_proliferative_Effects Anti-proliferative Effects (AR+/ER+ Breast Cancer) Gene_Transcription->Anti_proliferative_Effects

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo animal studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationBioavailabilityHalf-life (t1/2)
RatOral27-63%[2]> 2 hours[3][4]
MonkeyOral65-75%[2]> 2 hours[3][4]

Table 2: Effective Doses of this compound in Rats

Animal ModelEffectDosageDurationRoute
Castrated immature ratsStimulation of levator ani muscle0.03 - 0.3 mg/kg/day11 daysOral
Castrated immature ratsStimulation of prostate weight0.03 - 0.3 mg/kg/day11 daysOral
Young intact male ratsMuscle efficacy similar to 0.5 mg/kg TP0.3 mg/kg/dayNot specifiedOral
Young intact male ratsProstate efficacy similar to 0.5 mg/kg TP30 mg/kg/dayNot specifiedOral
Gonadectomized adult male ratsNeuroprotection1 mg/kg/day2 weeksOral gavage

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats for Anabolic Studies

This protocol is based on studies investigating the anabolic effects of this compound on muscle and its effects on reproductive tissues.

1. Animal Model:

  • Species: Rat

  • Strain: Sprague Dawley[1]

  • Sex: Male (castrated or intact, depending on the study design)

  • Age: Young/immature or adult, as per experimental goals.

2. Materials:

  • This compound (RAD140) powder

  • Vehicle: 0.5% methyl cellulose (B213188) in sterile water[1][6]

  • Oral gavage needles (stainless steel, ball-tipped)[7]

  • Syringes

  • Balance

  • Vortex mixer or sonicator

3. Dosing Solution Preparation (Example for a 1 mg/mL concentration):

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Suspend the this compound powder in the 0.5% methyl cellulose vehicle to achieve the desired final concentration (e.g., 1 mg/mL).[1]

  • Vortex or sonicate the suspension to ensure it is homogenous before each administration.

4. Administration Procedure:

  • Weigh each animal to determine the correct dosing volume.

  • Gently restrain the rat.

  • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.[7]

  • Administer the dose daily for the duration of the study (e.g., 11 days or 2 weeks).[1][6]

  • The control group should receive the vehicle (0.5% methyl cellulose) alone, administered in the same volume and by the same route.[1]

Protocol 2: Administration in Drinking Water for Chronic Dosing in Rats

This method can be used for longer-term studies to minimize the stress of daily gavage.

1. Animal Model:

  • As described in Protocol 1.

2. Materials:

  • This compound (RAD140) powder

  • Vehicle: 0.5% methyl cellulose in drinking water[8]

  • Water bottles

  • Balance

3. Dosing Solution Preparation:

  • Calculate the estimated daily water consumption per cage.[8]

  • Determine the concentration of this compound needed in the drinking water to achieve the target daily dose (e.g., 3 mg/kg/day).[8]

  • Prepare a 0.5% methyl cellulose solution in drinking water.

  • Suspend the calculated amount of this compound in the methyl cellulose-containing water.

  • Provide the medicated water to the treatment group. The control group receives drinking water with 0.5% methyl cellulose only.[8]

4. Monitoring:

  • Measure water consumption daily to estimate the actual dose of this compound consumed.[8] Note that rats may have a preference for the vehicle-only solution, so careful monitoring is crucial.[8]

  • Monitor the body weight of the animals regularly.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study with this compound.

Vosilasarm_Experimental_Workflow start Study Design (e.g., Anabolic, Neuroprotection) animal_model Select Animal Model (e.g., Sprague Dawley Rat) start->animal_model acclimatization Acclimatization animal_model->acclimatization grouping Randomize into Groups (Vehicle Control, Treatment) acclimatization->grouping dosing_prep Prepare Dosing Solution (e.g., 0.5% Methyl Cellulose) grouping->dosing_prep administration Daily Administration (e.g., Oral Gavage) dosing_prep->administration monitoring In-life Monitoring (Body Weight, Clinical Signs) administration->monitoring Duration of Study monitoring->administration endpoint Endpoint & Tissue Collection (e.g., Muscle, Prostate) monitoring->endpoint

General In Vivo Experimental Workflow

Disclaimer: These protocols are for guidance purposes only. Researchers should adapt them based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and relevant literature. A thorough literature review and pilot studies are recommended to determine the optimal dose, vehicle, and administration route for a specific research question.

References

Application Notes and Protocols for Studying Vosilasarm in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as RAD140) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has shown promise in the treatment of certain types of breast cancer.[1][2][3] It acts as an agonist of the androgen receptor (AR), leading to the suppression of tumor growth in AR-positive (AR+) breast cancer models.[4][5] Notably, this compound has demonstrated efficacy in estrogen receptor-positive (ER+) breast cancer by promoting an AR-mediated repression of the estrogen receptor 1 gene (ESR1).[4][5]

These application notes provide detailed protocols for the cell culture of relevant breast cancer lines and key in vitro assays to study the effects of this compound. The protocols are intended to guide researchers in investigating the anti-proliferative and pro-apoptotic effects of this compound and to explore its mechanisms of action.

Data Presentation

Table 1: Breast Cancer Cell Lines for this compound Studies
Cell LineSubtypeAndrogen Receptor (AR) StatusEstrogen Receptor (ER) StatusNotes
T-47D Luminal APositivePositiveCommonly used for studying hormone-responsive breast cancer.
ZR-75-1 Luminal APositivePositiveAnother established model for ER+ breast cancer research.
MDA-MB-453 Molecular ApocrinePositiveNegativeUseful for studying AR function in an ER-negative context.
HCC1428 LTED Luminal BPositivePositiveA model of endocrine resistance, derived from long-term estrogen deprivation.
Table 2: Summary of this compound's Effects on Breast Cancer Cell Lines
Cell LineAssayTreatment ConcentrationObserved Effect
HCC1428 LTED Cell Proliferation10 nM - 100 nMInhibition of cell proliferation, with a maximal effect observed at 100 nM.[6]
AR+/ER+ PDX Models Tumor GrowthNot specified in vitroInhibition of tumor growth.[4]
Endocrine-Resistant BC Cells ApoptosisNot specifiedInduction of apoptosis and an increase in phospho-H2A.X, a marker of DNA damage.[7]
ZR-75-1 AR Nuclear Localization100 nMIncreased nuclear expression of AR.[5][8]

Experimental Protocols

Cell Culture Protocols

a) T-47D Cell Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Split the cells at a ratio of 1:3 to 1:6.

b) ZR-75-1 Cell Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing:

    • Follow the same general procedure as for T-47D cells.

    • A subcultivation ratio of 1:3 to 1:8 is recommended.

c) MDA-MB-453 Cell Culture

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS. Note: This medium is formulated for use in a free gas exchange with atmospheric air; a CO2 incubator is not required.

  • Culture Conditions: 37°C in a non-CO2 incubator.

  • Subculturing:

    • Rinse cells with PBS.

    • Add Trypsin-EDTA and incubate for 2-10 minutes.

    • Neutralize with complete growth medium and passage at a 1:2 to 1:4 ratio.

d) HCC1428 LTED (Long-Term Estrogen Deprived) Cell Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% charcoal/dextran-stripped FBS to maintain estrogen-deprived conditions.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Follow standard trypsinization procedures. These cells are selected for their ability to grow in the absence of estrogen.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Materials:

    • Breast cancer cells

    • Complete growth medium

    • This compound (RAD140) stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be below 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

  • Materials:

    • Breast cancer cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • PBS

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Protein Expression Analysis
  • Procedure:

    • Treat cells with this compound as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-AR

      • Anti-ERα

      • Anti-p-Akt, Anti-Akt

      • Anti-p-ERK, Anti-ERK

      • Anti-Cleaved Caspase-3

      • Anti-β-actin (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Vosilasarm_Signaling_Pathway This compound This compound (RAD140) AR Androgen Receptor (AR) This compound->AR binds & activates ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus & binds Apoptosis Apoptosis AR->Apoptosis induces PI3K_Akt PI3K/Akt Pathway AR->PI3K_Akt potential modulation MAPK_ERK MAPK/ERK Pathway AR->MAPK_ERK potential modulation ESR1 ESR1 Gene (Estrogen Receptor α) ARE->ESR1 represses transcription ER Estrogen Receptor α (ERα) ESR1->ER Proliferation Cell Proliferation ER->Proliferation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis

Caption: Proposed signaling pathway of this compound in AR+/ER+ breast cancer cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture of Breast Cancer Cell Lines (T-47D, ZR-75-1, etc.) Treatment Treat with this compound (Dose-Response and Time-Course) Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (AR, ER, Akt, ERK, Caspase-3) Treatment->WesternBlot

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for the Preparation of Vosilasarm (RAD140) for Oral Gavage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Vosilasarm (RAD140), a non-steroidal selective androgen receptor modulator (SARM), for oral gavage administration in rats. Accurate and consistent preparation of dosing solutions is critical for the validity and reproducibility of preclinical research.

Introduction

This compound (RAD140) is a potent, orally bioavailable SARM investigated for its potential therapeutic applications in conditions such as muscle wasting and breast cancer.[1][2] In preclinical rodent studies, oral gavage is a common and precise method for administering specific doses of therapeutic agents.[3][4] The protocols outlined below describe various vehicle formulations to achieve either a clear solution or a homogenous suspension of this compound suitable for oral administration in rats.

Quantitative Data Summary

The selection of an appropriate vehicle is crucial and depends on the desired concentration of this compound and the nature of the study. The following tables summarize the solubility of this compound in different vehicle compositions suitable for in vivo oral administration in rats.[5][6][7]

Table 1: this compound Solubility in Various Oral Gavage Vehicles

Vehicle CompositionSolubilitySolution AppearanceNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.35 mM)Clear SolutionA common co-solvent system for achieving a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.35 mM)Clear SolutionA lipid-based vehicle that can be suitable for lipophilic compounds.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.35 mM)Suspended SolutionRequires sonication to form a uniform suspension.
0.5% Methyl Cellulose (B213188) in Water-SuspensionA common vehicle for suspending compounds for oral dosing.[8][9]

Note: "≥" indicates that the saturation point was not reached at the specified concentration.[5][6]

Table 2: Stock Solution Preparation in DMSO

ConcentrationSolventMass (1 mg)Mass (5 mg)Mass (10 mg)
1 mMDMSO2.5392 mL12.6958 mL25.3917 mL
5 mMDMSO0.5078 mL2.5392 mL5.0783 mL
10 mMDMSO0.2539 mL1.2696 mL2.5392 mL

Data derived from MedChemExpress product information.[5]

Experimental Protocols

Below are detailed, step-by-step protocols for preparing this compound in various vehicles for oral gavage in rats. It is imperative to use high-purity reagents and follow aseptic techniques where necessary.

Protocol 1: Preparation of this compound in a Co-Solvent System (Clear Solution)

This protocol is designed to prepare a clear solution of this compound, which is often preferred for ensuring homogenous dosing.

Materials:

  • This compound (RAD140) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder to create a stock solution (e.g., 10% of the final volume). Vortex thoroughly until the powder is completely dissolved.

  • Addition of PEG300: Add PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is clear and homogenous.

  • Addition of Tween-80: Add Tween-80 (5% of the final volume) and vortex thoroughly.

  • Final Dilution with Saline: Add sterile saline (45% of the final volume) to reach the final desired concentration. Vortex the solution extensively to ensure uniformity.

  • Final Solution: The resulting clear solution is ready for oral gavage.[5][10]

Protocol 2: Preparation of this compound in Corn Oil (Clear Solution)

This protocol utilizes corn oil as the primary vehicle, which can be beneficial for the oral absorption of certain compounds.

Materials:

  • This compound (RAD140) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound powder in DMSO (10% of the final volume). Vortex until a clear solution is formed.

  • Addition of Corn Oil: Add corn oil (90% of the final volume) to the DMSO solution.

  • Homogenization: Vortex the mixture thoroughly to ensure a uniform and clear solution.

  • Final Solution: The clear solution is ready for administration.[5][6]

Protocol 3: Preparation of this compound in an SBE-β-CD Suspension

This protocol is suitable for creating a suspended solution of this compound.

Materials:

  • This compound (RAD140) powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[7]

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound in DMSO (10% of the final volume) to create a stock solution.

  • Suspension: Add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO stock solution.

  • Sonication: The mixture will form a suspension. Use an ultrasonic bath to ensure a fine, homogenous suspension.[5][7]

  • Administration: Shake or vortex the suspension well before each administration to ensure uniform dosing.

Protocol 4: Preparation of this compound in a Methyl Cellulose Suspension

This is a commonly used method for creating stable suspensions for oral gavage.

Materials:

  • This compound (RAD140) powder

  • Methyl Cellulose (e.g., 0.5%)

  • Sterile water

  • Mortar and pestle (optional, for trituration)

  • Stir plate and magnetic stir bar

  • Sterile container

Procedure:

  • Prepare 0.5% Methyl Cellulose Solution: Slowly add 0.5g of methyl cellulose powder to 100 mL of sterile water while continuously stirring with a magnetic stir bar until fully dissolved. This may take some time.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Trituration (optional but recommended): Place the this compound powder in a mortar. Add a small amount of the 0.5% methyl cellulose solution and triturate with the pestle to form a smooth paste. This helps in achieving a finer suspension.

  • Suspension: Gradually add the remaining volume of the 0.5% methyl cellulose solution to the paste while continuously stirring.

  • Homogenization: Continue stirring with a magnetic stir bar until a uniform suspension is achieved.

  • Administration: Stir the suspension well before each animal is dosed to ensure consistency.[8][9]

Visualized Workflow and Signaling Pathway

Experimental Workflow for this compound Preparation

The following diagram illustrates the general workflow for preparing this compound for oral gavage in rats.

G cluster_prep Preparation Phase cluster_qc Quality Control cluster_admin Administration Phase A Weigh this compound Powder B Select Vehicle System (e.g., Co-solvent, Oil, Suspension) A->B C Prepare Vehicle Components B->C D Dissolve/Suspend this compound C->D E Homogenize Final Formulation (Vortex/Sonicate) D->E F Visual Inspection (Clarity/Uniformity) E->F G Confirm Final Concentration F->G H Calculate Dose Volume (Based on Rat Body Weight) G->H I Administer via Oral Gavage H->I J Record Dosing Information I->J

Caption: Workflow for preparing and administering this compound via oral gavage.

Simplified Signaling Pathway of this compound

This compound acts as a selective agonist of the androgen receptor (AR). The diagram below provides a simplified overview of its mechanism of action in target tissues like skeletal muscle.

G cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Nucleus V This compound (RAD140) AR Androgen Receptor (AR) (Cytoplasmic) V->AR Binds to Complex This compound-AR Complex AR->Complex Forms ARE Androgen Response Element (ARE) on DNA Complex->ARE Translocates & Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis (e.g., Muscle Proteins) mRNA->Protein Translation Effect Anabolic Effects (e.g., Increased Muscle Mass) Protein->Effect

Caption: Simplified signaling pathway of this compound in target tissues.

References

Application Notes and Protocols for Vosilasarm in In Vitro Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective effects of vosilasarm (also known as RAD140) in vitro. The protocols outlined below are based on established methodologies and published research, offering a framework for assessing this compound's potential in mitigating neuronal cell death.

Summary of this compound Concentrations for Neuroprotection

This compound has been shown to exhibit neuroprotective properties in cultured primary neurons. The effective concentration of this compound for neuroprotection against various apoptotic insults has been determined in a concentration-dependent manner. The following table summarizes the key concentrations used in in vitro neuroprotection studies.

Compound/ReagentCell TypeConcentration RangeOptimal ConcentrationApplicationReference
This compound (RAD140) Primary Hippocampal Neurons0 - 300 nM100 nMNeuroprotection against Aβ and AAII induced apoptosis[1][2]
Amyloid-beta (Aβ) 1-42Primary Hippocampal Neurons-50 µMInduction of apoptosis[1][3]
Apoptosis Activator II (AAII)Primary Hippocampal Neurons-3 µMInduction of apoptosis[1][3]
Hydrogen Peroxide (H₂O₂)Primary Hippocampal Neurons-25 µMInduction of non-apoptotic cell death[1][3]
TestosteronePrimary Hippocampal Neurons0 - 100 nM10 nMPositive control for neuroprotection[1][4]
U0126 (MEK Inhibitor)Primary Hippocampal Neurons-10 µMInhibition of MAPK/ERK signaling pathway[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant rat

  • Hibernate-E medium

  • B-27 Plus Supplement

  • Papain (2 mg/mL)

  • Neurobasal Plus Medium

  • L-Glutamate (25 µM)

  • Poly-D-lysine

  • D-PBS (with and without Ca²⁺/Mg²⁺)

  • 15 mL and 50 mL conical tubes

  • Dissection tools

  • Culture plates/dishes

Protocol:

  • Coat culture vessels with 50 µg/mL poly-D-lysine in D-PBS for 1 hour at room temperature. Rinse three times with sterile distilled water and allow to dry.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee protocols and remove the E18 embryos.

  • Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-E medium supplemented with B-27 Plus.

  • Transfer the dissected hippocampi to a 15 mL conical tube and allow the tissue to settle.

  • Remove the supernatant and add 4 mL of Hibernate-E medium (without Ca²⁺) containing 2 mg/mL of papain.

  • Incubate for 30 minutes at 30°C with gentle shaking every 5 minutes.

  • Add 6 mL of complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.

  • Carefully remove the supernatant and resuspend the cell pellet in complete Neurobasal Plus medium supplemented with L-Glutamate.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until the cells are dissociated.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of approximately 2.5 x 10⁴ cells/cm² in the prepared culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal Plus medium. Continue to change half of the medium every 3-4 days.

Neuroprotection Assay (MTT Assay)

This protocol assesses the viability of neurons after exposure to apoptotic insults in the presence or absence of this compound.

Materials:

  • Primary hippocampal neuron cultures (in 96-well plates)

  • This compound (RAD140) stock solution

  • Apoptotic inducers: Aβ1-42 (50 µM), Apoptosis Activator II (3 µM), or H₂O₂ (25 µM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • After 7-10 days in culture, pre-treat the primary hippocampal neurons with varying concentrations of this compound (e.g., 10, 30, 100, 300 nM) or vehicle (DMSO) for 1 hour.

  • Following the pre-treatment, add the apoptotic inducer (Aβ1-42, Apoptosis Activator II, or H₂O₂) to the respective wells. Include control wells with vehicle only and this compound only.

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot for ERK Phosphorylation

This protocol is used to determine the effect of this compound on the MAPK/ERK signaling pathway.

Materials:

  • Primary hippocampal neuron cultures (in 6-well plates)

  • This compound (100 nM)

  • U0126 (10 µM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Pre-treat neuron cultures with 10 µM U0126 or vehicle for 2 hours.

  • Treat the cells with 100 nM this compound or vehicle for 15 minutes.

  • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding lysis buffer and scraping the cells.

  • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • To probe for total ERK, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, following the same incubation and detection steps.

  • Quantify the band intensities and normalize the phosphorylated ERK levels to the total ERK levels.

Visualizations

The following diagrams illustrate the key experimental workflow and the proposed signaling pathway for this compound-mediated neuroprotection.

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Assays p1 Isolate Hippocampi (E18 Rat) p2 Dissociate & Plate Neurons p1->p2 p3 Culture for 7-10 Days p2->p3 t1 Pre-treat with this compound (1 hr) p3->t1 t2 Add Apoptotic Insult (24 hr) t1->t2 a1 MTT Assay (Cell Viability) t2->a1 a2 Western Blot (p-ERK/ERK) t2->a2

Figure 1. Experimental workflow for in vitro neuroprotection studies of this compound.

signaling_pathway This compound This compound AR Androgen Receptor (AR) This compound->AR MEK MEK AR->MEK Activates ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Neuroprotection Neuroprotection (Increased Cell Viability) pERK->Neuroprotection Apoptosis Apoptosis Neuroprotection->Apoptosis Inhibits ApoptoticInsult Apoptotic Insult (e.g., Aβ) ApoptoticInsult->Apoptosis U0126 U0126 U0126->MEK Inhibits

Figure 2. Proposed MAPK/ERK signaling pathway for this compound-mediated neuroprotection.

References

Application Notes and Protocols for Vosilasarm in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vosilasarm (also known as RAD140 or EP0062) in preclinical patient-derived xenograft (PDX) models of breast cancer. The included protocols are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound and PDX Models

This compound is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It functions as an agonist at the androgen receptor (AR) in certain tissues, such as breast cancer, leading to the suppression of tumor growth.[1][3] this compound is under investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and HER2-negative (HER2-) breast cancer.[4][5]

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[6][7] These models are considered highly clinically relevant as they retain the histological and genetic characteristics of the original tumor, including its heterogeneity.[8][9] This makes them a powerful tool for preclinical drug evaluation.[3] Preclinical studies have demonstrated that this compound effectively suppresses the growth of AR+/ER+/HER2- breast cancer PDX models.[3]

Mechanism of Action in AR+/ER+ Breast Cancer

In AR+/ER+ breast cancer, this compound binds to and activates the androgen receptor. This activation is believed to inhibit tumor growth through a distinct mechanism of action that includes the suppression of the estrogen receptor (ER) pathway.[4] A key part of this mechanism is the AR-mediated repression of the ESR1 gene, which codes for ERα.[4] By downregulating ER signaling, this compound can inhibit the proliferation of breast cancer cells that are dependent on this pathway.

Vosilasarm_Signaling_Pathway This compound This compound (RAD140) AR Androgen Receptor (AR) This compound->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to ESR1 ESR1 Gene AR->ESR1 Represses AR_Target_Genes AR Target Genes (e.g., Tumor Suppressors) ARE->AR_Target_Genes Upregulates AR_Target_Genes->Inhibition ER_alpha Estrogen Receptor α (ERα) ESR1->ER_alpha Encodes ER_Signaling ER Signaling Pathway ER_alpha->ER_Signaling Mediates Proliferation Cell Proliferation ER_Signaling->Proliferation Promotes Inhibition->Proliferation Inhibits

Caption: this compound Signaling Pathway in AR+/ER+ Breast Cancer

Quantitative Data from Preclinical PDX Studies

The efficacy of this compound, both as a monotherapy and in combination, has been evaluated in various AR+/ER+ breast cancer PDX models. The following tables summarize the key quantitative findings from these studies.

Table 1: this compound Monotherapy in AR+/ER+ Breast Cancer PDX Models

PDX ModelThis compound (RAD140) DoseTreatment DurationOutcomeReference
Hormone-independent, ESR1 D538G mutant3 mg/kg, twice daily (oral)Not Specified80% Tumor Growth Inhibition (TGI)[8]
AR/ER+ PDX (unspecified)10 mg/kg/day (oral)28 daysStatistically significant tumor growth inhibition[4]

Table 2: this compound Combination Therapy in AR/ER+ Breast Cancer PDX Models

PDX ModelTreatmentDoseTreatment DurationOutcomeReference
AR/ER+ PDX (HBCx-22)This compound + PalbociclibThis compound: 10 mg/kg/day (oral); Palbociclib: 100 mg/kg/day (oral)28 daysImproved efficacy over either monotherapy[4]
AR/ER+ PDX (unspecified)This compound + PalbociclibNot SpecifiedNot SpecifiedEnhanced anti-tumor efficacy[1]
AR/ER+ PDX (unspecified)This compound + EverolimusNot SpecifiedNot SpecifiedEnhanced anti-tumor efficacy[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in PDX models, synthesized from published methodologies.

Protocol 1: Establishment and Propagation of Breast Cancer PDX Models

This protocol describes the general procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging of the established xenograft.

Materials:

  • Fresh patient breast tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., female NCr nude or NSG mice, 6-8 weeks old)

  • 1.7 mg, 60-day slow-release estradiol (B170435) pellets

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS) or RPMI-1640 medium

  • Matrigel® (optional)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Skin adhesive or sutures

Procedure:

  • Estradiol Supplementation: For ER+ models, subcutaneously implant an estradiol pellet into the flank of each mouse 24-48 hours prior to tumor implantation.

  • Tumor Tissue Preparation:

    • In a sterile biosafety cabinet, wash the fresh patient tumor tissue in cold PBS or RPMI-1640 medium.

    • Remove any non-tumor tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Make a small incision on the flank or in the mammary fat pad.

    • Using forceps, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragment with Matrigel® to improve engraftment.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with skin adhesive or sutures.

  • Monitoring:

    • Monitor the mice for tumor growth by caliper measurement twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging:

    • When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and prepare fragments for implantation into new host mice as described in step 2.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in mice bearing established PDX tumors.

Materials:

  • Mice with established PDX tumors (tumor volume 150-250 mm³)

  • This compound (RAD140)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Dosing cannulas (oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Randomization: Once tumors reach the desired volume range (150-250 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution where 0.2 mL contains 0.2 mg of this compound).

  • Dosing Administration:

    • Administer this compound to the treatment group via oral gavage daily at the specified dose (e.g., 10 mg/kg).

    • Administer an equivalent volume of the vehicle to the control group.

  • Tumor Growth Monitoring:

    • Measure tumor volumes with calipers twice weekly for the duration of the study (e.g., 28 days).

    • Monitor animal body weight and overall health.

  • Data Analysis:

    • Calculate the average tumor volume for each group at each time point.

    • Determine the percent tumor growth inhibition (% TGI) at the end of the study.

    • Perform statistical analysis to compare the treatment group to the control group.

  • Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., AR, ERα, Ki67) by IHC, Western blot, or qPCR.

Experimental_Workflow_PDX PatientTumor 1. Obtain Fresh Patient Tumor Tissue Implantation 2. Implant Tumor Fragment into Immunodeficient Mouse PatientTumor->Implantation PDX_Establishment 3. Monitor Tumor Growth (PDX Establishment) Implantation->PDX_Establishment Randomization 4. Randomize Mice when Tumors Reach 150-250 mm³ PDX_Establishment->Randomization Treatment 5. Daily Oral Dosing Randomization->Treatment Control Vehicle Control Treatment->Control Vosilasarm_Treat This compound Treatment->Vosilasarm_Treat Monitoring 6. Monitor Tumor Volume & Animal Health (2x/week) Treatment->Monitoring Analysis 7. Data Analysis (% TGI, Statistics) Monitoring->Analysis PD_Analysis 8. (Optional) Pharmacodynamic Analysis on Harvested Tumors Analysis->PD_Analysis

Caption: Experimental Workflow for this compound Efficacy Testing in PDX Models
Protocol 3: Immunohistochemistry (IHC) for Androgen Receptor

This protocol provides a general guideline for performing IHC to detect AR expression in PDX tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm)

  • Primary antibody: anti-Androgen Receptor antibody

  • Secondary antibody and detection system (e.g., HRP-conjugated)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the slides with the primary anti-AR antibody at the optimized dilution and duration.

  • Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent as per the manufacturer's instructions.

  • Counterstaining: Counterstain the slides with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

  • Analysis: Examine the slides under a microscope. AR-positive cells will show nuclear staining. Quantify the percentage of positive cells and the staining intensity. A tumor is typically considered AR+ if ≥10% of tumor cell nuclei show positive staining.[10]

Conclusion

This compound has demonstrated significant preclinical anti-tumor activity in AR+/ER+ breast cancer PDX models. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its mechanism of action in clinically relevant settings. The use of well-characterized PDX models will be crucial in identifying patient populations most likely to benefit from this targeted therapy and in guiding its future clinical development.

References

Application Notes: Immunohistochemistry for Androgen Receptor (AR) in Vosilasarm-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vosilasarm (also known as RAD140 or EP0062) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1] It is designed to selectively target androgen receptors (AR), acting as an agonist in tissues like skeletal muscle and bone while functioning as an antagonist in others, such as the prostate gland.[1][2] this compound is currently under investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and HER2-negative breast cancer.[3][4] The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus to regulate gene expression.[5][6] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and subcellular localization of the AR protein within tissue samples, providing key insights into the pharmacological effects of this compound.

Principle of the Assay

Immunohistochemistry utilizes the principle of a specific antibody binding to its corresponding antigen in tissue sections. For AR detection, a primary antibody specifically targeting the AR protein is applied to a processed tissue sample. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for the microscopic visualization of the AR protein's location and intensity. This method can be used to assess changes in AR expression levels and its translocation from the cytoplasm to the nucleus, a key step in its activation, following treatment with this compound.

Androgen Receptor Signaling Pathway

The androgen receptor signaling cascade is crucial for normal physiological processes and is a key pathway in certain cancers.[7] The classical pathway, which is most relevant to IHC analysis of nuclear AR, involves several key steps. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Binding of an agonist like dihydrotestosterone (B1667394) or a SARM such as this compound induces a conformational change, causing the AR to dissociate from the HSPs.[5] The activated AR then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) to modulate the transcription of target genes.[6][8]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen / This compound AR_HSP AR-HSP Complex Ligand->AR_HSP Binds AR AR AR_HSP->AR Dissociates HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE ARE (DNA) AR_dimer_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Regulates

Caption: Classical Androgen Receptor (AR) signaling pathway.

Experimental Workflow for IHC Staining

The process of evaluating AR expression in tissues treated with this compound follows a systematic workflow. This begins with the collection of tissue samples, followed by fixation and embedding to preserve morphology. The embedded tissues are then sectioned and mounted on slides for the multi-step IHC staining procedure. Finally, the stained slides are imaged and analyzed to quantify AR expression.

IHC_Workflow cluster_workflow IHC Experimental Workflow Collection 1. Tissue Collection (e.g., Pre- & Post-Treatment Biopsies) Fixation 2. Fixation & Paraffin Embedding (FFPE) Collection->Fixation Sectioning 3. Microtome Sectioning (4-5 µm sections) Fixation->Sectioning Staining 4. IHC Staining Protocol Sectioning->Staining Imaging 5. Slide Scanning / Microscopy Staining->Imaging Analysis 6. Image Analysis & Scoring (e.g., H-Score) Imaging->Analysis Data 7. Data Tabulation & Comparison Analysis->Data

Caption: General workflow for AR IHC analysis.

Detailed Protocol: AR Staining in FFPE Tissues

This protocol provides a standard method for detecting AR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water (DI H₂O)

  • Antigen Retrieval Buffer: EDTA Buffer (1 mM, pH 9.0)[9]

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer: Phosphate-Buffered Saline (PBS) with 5% Normal Goat Serum and 0.1% Triton X-100

  • Primary Antibody: Mouse anti-AR monoclonal (e.g., Clone AR441) or Rabbit anti-AR monoclonal (e.g., Clone SP107)[10]

  • HRP-conjugated Secondary Antibody (anti-mouse or anti-rabbit)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain[11]

  • Mounting Medium

  • Positive Control Tissue: Human prostate tissue or AR-positive breast cancer tissue[12]

  • Negative Control: Primary antibody omitted or replaced with isotype control

2. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 1 change for 3 minutes.

    • Immerse in 70% Ethanol: 1 change for 3 minutes.

    • Rinse gently in running DI H₂O for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.[9]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS: 3 changes for 3 minutes each.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides in PBS: 3 changes for 3 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary AR antibody in Blocking Buffer according to the manufacturer's datasheet.

    • Drain excess blocking buffer from slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBS: 3 changes for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Signal Detection:

    • Rinse slides in PBS: 3 changes for 5 minutes each.

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Monitor color development under a microscope (typically 1-10 minutes). AR staining will appear brown.

    • Stop the reaction by immersing slides in DI H₂O.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • "Blue" the stain by rinsing in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol (70%, 95%, 100%) and xylene.

    • Apply a drop of mounting medium and place a coverslip.

Data Analysis and Interpretation

AR expression is primarily nuclear.[13][14] Staining should be evaluated by a qualified pathologist. A semi-quantitative scoring method, such as the H-Score, is recommended for robust analysis.

  • Staining Intensity (I): Score the intensity of nuclear staining on a scale of 0 to 3 (0 = negative, 1 = weak, 2 = moderate, 3 = strong).[15]

  • Percentage of Positive Cells (P): Determine the percentage of tumor cells staining at each intensity level.

  • H-Score Calculation: The H-Score is calculated using the formula:

    • H-Score = (1 × % of cells with weak intensity) + (2 × % of cells with moderate intensity) + (3 × % of cells with strong intensity).

    • The final score ranges from 0 to 300.

AR positivity is often defined by a cut-off value, such as ≥1% or ≥10% of tumor cells showing positive nuclear staining.[11][12]

Quantitative Data Presentation

Data should be summarized to compare AR expression between control (vehicle) and this compound-treated groups.

Table 1: Comparison of Androgen Receptor Expression

Treatment GroupNMean H-Score (± SD)Median H-Score [Range]% of Samples with AR ≥10%
Vehicle Control20120 (± 45)115 [50 - 210]80%
This compound (10 mg/kg)20195 (± 55)200 [90 - 280]95%
P-value<0.01<0.01NS

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Primary antibody omitted or inactiveVerify antibody addition; use a new antibody aliquot.
Inadequate antigen retrievalOptimize retrieval time, temperature, or buffer pH.
High Background Insufficient blockingIncrease blocking time or change blocking reagent.
Primary antibody concentration too highTitrate the primary antibody to find the optimal dilution.
Non-specific Staining Endogenous peroxidase activityEnsure the hydrogen peroxide blocking step is performed correctly.
Secondary antibody cross-reactivityUse a secondary antibody raised against the host species of the primary.

References

Dosing Protocols for Vosilasarm (RAD140) in Long-Term Animal Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules and associated protocols for the selective androgen receptor modulator (SARM) Vosilasarm (also known as RAD140) in long-term animal experiments. The information compiled is based on available preclinical data and is intended to guide researchers in designing and executing their own studies.

Introduction

This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and breast cancer.[1][2] It acts as a potent agonist of the androgen receptor in tissues like muscle and bone, while exhibiting partial agonist or antagonist activity in reproductive tissues.[1][3] This tissue selectivity makes it a compound of interest for long-term studies in animal models to evaluate both efficacy and safety.

Quantitative Data Summary

The following tables summarize the dosing regimens and pharmacokinetic parameters of this compound in various animal models based on published preclinical studies.

Table 1: Dosing Schedules for this compound in Animal Models

SpeciesDose RangeRoute of AdministrationStudy DurationVehicle/FormulationReference(s)
Rat (Sprague-Dawley) 0.03 - 10 mg/kg/dayOral (gavage or drinking water)11 - 14 days0.5% methylcellulose (B11928114) in water[1][4]
Rat (Sprague-Dawley) 1.8 - 2.5 mg/kg/day (estimated)Oral (in drinking water)14 daysMethylcellulose[1]
Mouse 5 mg/kg/dayOral10 weeksNot specified[5]
Cynomolgus Monkey 0.01, 0.1, 1.0 mg/kg/dayOral28 daysNot specified[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesParameterValueReference(s)
Rat Oral Bioavailability27 - 63%[3]
Monkey Oral Bioavailability65 - 75%[3]
Human Elimination Half-life45 - 60 hours[3]

Experimental Protocols

Formulation of this compound for Oral Administration

A common method for preparing this compound for oral gavage in rodent studies involves creating a suspension in a suitable vehicle.

  • Vehicle: A 0.5% (w/v) solution of methylcellulose in sterile water is a frequently used vehicle.

  • Concentration: A typical concentration for the dosing solution is 1 mg/mL.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Separately, prepare the 0.5% methylcellulose vehicle by gradually adding methylcellulose to water while stirring until fully dissolved.

    • Triturate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

    • The final suspension should be stored under appropriate conditions (e.g., refrigerated) and vortexed before each administration to ensure uniform dosing.

Oral Gavage Administration in Rodents

Oral gavage is a standard and precise method for administering liquid formulations to rodents.

  • Procedure:

    • Gently restrain the animal.

    • Measure the appropriate volume of the this compound suspension based on the animal's body weight and the target dose.

    • Use a proper-sized, ball-tipped gavage needle attached to a syringe.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the suspension.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress post-administration.

Long-Term Study in Cynomolgus Monkeys

A 28-day study in young male cynomolgus monkeys evaluated the effects of daily oral administration of this compound.

  • Dose Groups: 0.01, 0.1, and 1.0 mg/kg/day.[3]

  • Parameters Monitored:

    • Body weight[3]

    • Lean body mass[3]

    • Serum testosterone (B1683101) levels[3]

    • Serum lipid profiles (triglycerides, LDL, HDL)[3]

    • Liver enzymes[3]

Safety and Toxicology in Long-Term Studies

Preclinical studies have provided some insights into the safety profile of this compound. In a 28-day study in cynomolgus monkeys, minimal elevation of liver enzymes was observed.[3] The same study also noted a suppression of testosterone levels and changes in serum lipids.[3] A 10-week study in female mice at a dose of 5 mg/kg/day reported increased frailty and mortality risk.[5]

Note: Detailed quantitative toxicology data, including comprehensive hematology, clinical chemistry, organ weight analysis, and histopathology from long-term studies in rats and monkeys, are not extensively available in the public domain. Researchers should conduct thorough safety evaluations in their specific animal models.

Visualizations

Androgen Receptor Signaling Pathway

This compound exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the general mechanism of AR activation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SARM) AR_complex AR-HSP Complex (Inactive) This compound->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., Muscle Growth) ARE->Transcription Initiates

Caption: this compound activates the androgen receptor, leading to gene transcription.

Experimental Workflow for a Preclinical this compound Study

The following diagram outlines a typical workflow for a long-term preclinical study evaluating this compound.

Vosilasarm_Workflow cluster_setup Study Setup cluster_dosing Dosing Period cluster_analysis Data Collection & Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, Monkeys) Group_Allocation Random Group Allocation (Vehicle, Dose Groups) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight, etc.) Group_Allocation->Baseline_Measurements Daily_Dosing Daily Oral Dosing (this compound or Vehicle) Baseline_Measurements->Daily_Dosing Monitoring Regular Monitoring (Clinical Signs, Body Weight) Daily_Dosing->Monitoring Efficacy_Endpoints Efficacy Endpoints (Muscle Mass, Biomarkers) Monitoring->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Bloodwork, Histopathology) Monitoring->Safety_Endpoints Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

Caption: A typical workflow for a preclinical this compound efficacy and safety study.

References

Application Notes and Protocols: Stability of Vosilasarm in Solvent Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the known stability and solubility of Vosilasarm in various solvent systems. Furthermore, detailed protocols for conducting short-term stability studies and forced degradation studies are outlined to enable researchers to assess the stability of this compound under their specific laboratory conditions.

This compound Stability and Solubility Data

The stability of this compound in solution is influenced by the solvent, storage temperature, and duration. While comprehensive kinetic stability data in various organic solvents is not extensively published, the following table summarizes the available solubility and recommended storage conditions.

Solvent/SystemSolubilityRecommended Storage of Stock SolutionsStability Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL-20°C for 1 year; -80°C for 2 years[1]Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
Ethanol (B145695)Approx. 2 mg/mL-20°C for 1 year; -80°C for 2 yearsPrepare fresh aqueous dilutions daily.[2]
Dimethylformamide (DMF)Approx. 30 mg/mL-20°C for 1 year; -80°C for 2 years-
Ethanol:PBS (pH 7.2) (1:3)Approx. 0.25 mg/mLNot recommended for storage beyond one day.[2]For aqueous buffers, dissolve in ethanol first.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (clear solution)Prepare fresh for in vivo use.-
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (suspended solution)Prepare fresh for in vivo use.Requires sonication.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)Prepare fresh for in vivo use.-
Powder--20°C for at least 4 years.[2]-

Note: One study indicated that RAD140 showed significant degradation in fortified bovine muscle tissue after one week of frozen storage at -20°C[3]. Another study suggested a tendency towards instability at room temperature in solution[4]. Researchers should therefore exercise caution and ideally perform their own stability assessments.

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the stability of this compound in their chosen solvent. These are general protocols and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol for Short-Term Stability Assessment of this compound in Solution using HPLC-UV

Objective: To determine the stability of this compound in a specific solvent over a defined period under various storage conditions.

Materials:

  • This compound (RAD140) reference standard

  • HPLC-grade solvent of interest (e.g., DMSO, Ethanol)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with UV detector

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

  • Sample Preparation and Storage:

    • From the stock solution, prepare aliquots in HPLC vials at a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare a sufficient number of vials to be analyzed at each time point and storage condition.

    • Store the vials under the following conditions:

      • -80°C (for long-term stability reference)

      • -20°C

      • 4°C (refrigerated)

      • Room temperature (e.g., 25°C)

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0 (immediately after preparation), 24 hours, 48 hours, 72 hours, 1 week, and 2 weeks. Longer time points can be included as needed.

  • HPLC-UV Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm and 277 nm[2]

      • Column Temperature: 30°C

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to reach room temperature before analysis.

    • Inject the sample into the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • A significant decrease in the peak area over time indicates degradation.

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • This compound (RAD140) reference standard

  • HPLC-grade solvents (as in 3.1)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • UV lamp

  • Oven

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep one aliquot of the stock solution at -20°C, protected from light.

  • Sample Neutralization and Dilution:

    • After the incubation period, cool the acidic and basic hydrolysis samples to room temperature and neutralize them with an appropriate amount of NaOH or HCl, respectively.

    • Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Analyze all samples using the HPLC-UV method described in section 3.1.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage degradation of this compound under each stress condition.

    • The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak.

Signaling Pathways

This compound primarily acts as a selective agonist of the androgen receptor (AR). Its mechanism of action involves the modulation of downstream signaling pathways.

Androgen Receptor (AR) Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex Binds AR AR AR Dimer AR Dimer AR->AR Dimer Dimerization HSP HSP Nucleus Nucleus ARE ARE AR Dimer->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Initiates AR_HSP_complex->AR Dissociation

Caption: Androgen Receptor signaling pathway activation by this compound.

ERK Signaling Pathway Activation

In some cell types, such as neuronal cells, this compound has been shown to induce the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK/ERK pathway.

ERK_Signaling_Pathway This compound This compound AR AR Signaling Cascade Signaling Cascade AR->Signaling Cascade RAF RAF Signaling Cascade->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) MEK->pERK Transcription Factors Transcription Factors pERK->Transcription Factors Neuronal Survival Neuronal Survival Transcription Factors->Neuronal Survival

Caption: this compound-mediated activation of the ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound in a research setting.

Stability_Workflow Start Start Decision Decision Stable Stable Decision->Stable Yes Unstable Unstable Decision->Unstable No Process Process End End Prepare Stock Solution Prepare Stock Solution Aliquot and Store Aliquot and Store Prepare Stock Solution->Aliquot and Store Analyze at Time Points Analyze at Time Points Aliquot and Store->Analyze at Time Points (-80°C, -20°C, 4°C, RT) HPLC-UV Analysis HPLC-UV Analysis Analyze at Time Points->HPLC-UV Analysis Calculate % Remaining Calculate % Remaining HPLC-UV Analysis->Calculate % Remaining Calculate % Remaining->Decision >90% Remaining? Stable->End Unstable->End

Caption: Experimental workflow for this compound stability assessment.

References

Application Notes and Protocols: In Vivo Imaging for Vosilasarm Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vosilasarm (also known as RAD-140 or EP0062) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2][3] It functions as a tissue-selective agonist for the androgen receptor (AR), demonstrating potent anabolic effects in skeletal muscle and bone while having reduced androgenic properties in other tissues like the prostate.[2][4][5][6] This tissue selectivity makes this compound a promising therapeutic candidate for conditions characterized by muscle wasting, such as sarcopenia and cachexia, as well as for certain types of AR-positive breast cancer.[1][2][6]

Evaluating the therapeutic efficacy of this compound in preclinical and clinical settings requires robust, quantitative, and non-invasive methods. In vivo imaging techniques are critical for this purpose, offering the ability to longitudinally assess target engagement, downstream physiological changes, and functional outcomes. These application notes provide detailed protocols for key imaging modalities to assess this compound's efficacy, targeted at researchers, scientists, and drug development professionals.

Section 1: this compound's Mechanism of Action

This compound selectively binds to the androgen receptor. In target tissues like skeletal muscle, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA. This interaction modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent anabolic effects, such as muscle hypertrophy.[2][4]

Vosilasarm_Mechanism_of_Action cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VOS This compound AR_cyto Androgen Receptor (AR) VOS->AR_cyto Binds Complex_cyto This compound-AR Complex Complex_nuc This compound-AR Complex Complex_cyto->Complex_nuc Translocation ARE Androgen Response Element (ARE) on DNA Complex_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Translation Protein Synthesis mRNA->Translation Leads to Anabolic Anabolic Effects (Muscle Hypertrophy) Translation->Anabolic Results in

Caption: this compound signaling pathway in skeletal muscle.

Section 2: Imaging Protocols for Efficacy Assessment

A multi-modal imaging strategy provides the most comprehensive evaluation of this compound's effects, covering target engagement, functional metabolic changes, and morphological outcomes.

Positron Emission Tomography (PET) for Target Engagement

PET imaging can be used to non-invasively quantify the expression of androgen receptors in target tissues, confirming the presence of the drug's target.

Protocol: AR Expression Imaging with 18F-FDHT PET/CT

This protocol is adapted from studies imaging AR in breast and prostate cancer.[7]

  • Subject Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • Ensure adequate hydration.

    • Record baseline sex hormone levels, as high levels of endogenous androgens can compete with the tracer.[7]

  • Radiotracer Administration:

    • Administer a weight-based dose of 18F-fluoro-5α-dihydrotestosterone (18F-FDHT) intravenously.

  • Uptake Period:

    • Allow for an uptake period of 60-120 minutes, during which the subject should remain resting.

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data over the target regions (e.g., specific muscle groups, tumor lesions) for 15-30 minutes.

  • Data Analysis:

    • Reconstruct PET images using standard algorithms.

    • Draw regions of interest (ROIs) over target tissues and reference tissues (e.g., background muscle).

    • Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, within the ROIs to quantify tracer uptake, which correlates with AR expression.

PET_AR_Workflow Prep Subject Preparation (Fasting, Hydration) Inject Intravenous Injection of 18F-FDHT Prep->Inject Uptake Tracer Uptake Period (60-120 min) Inject->Uptake Scan PET/CT Image Acquisition Uptake->Scan Analysis Data Analysis (ROI definition, SUV calculation) Scan->Analysis Result Quantification of AR Expression Analysis->Result

Caption: Experimental workflow for AR PET imaging.
Positron Emission Tomography (PET) for Muscle Anabolism

This technique directly measures the rate of muscle protein synthesis (MPS), a key indicator of an anabolic response.

Protocol: Muscle Protein Synthesis (MPS) Imaging with L-[methyl-11C]methionine PET

This protocol is based on established methods for quantifying MPS in humans.[8][9][10]

  • Subject Preparation:

    • Subjects should be in a postabsorptive state (overnight fast).

    • An arterial line should be placed for blood sampling to determine the arterial input function.

  • Radiotracer Administration:

    • Administer a bolus intravenous injection of L-[methyl-11C]methionine (approx. 25 mCi).[9][11]

  • Image Acquisition and Blood Sampling:

    • Begin dynamic PET imaging of the target muscle group (e.g., thighs) immediately upon injection.

    • Acquire serial images over a 60-90 minute period.[9][10]

    • Collect serial arterial blood samples throughout the scan to measure plasma radioactivity and methionine concentration, and to correct for metabolites.[9]

  • Data Analysis:

    • Generate time-activity curves (TACs) for both tissue ROIs and the metabolite-corrected arterial plasma.

    • Fit the data to a three-compartment kinetic model.[9][11]

    • Calculate the fractional protein synthesis rate (PSR) from the fitted kinetic parameters and plasma methionine concentration.

PET_MPS_Workflow Prep Subject Preparation (Fasting, Arterial Line) Inject Bolus Injection of L-[methyl-11C]methionine Prep->Inject Scan Dynamic PET Imaging (60-90 min) + Arterial Blood Sampling Inject->Scan Model Kinetic Modeling (3-Compartment Model) Scan->Model Result Calculation of Protein Synthesis Rate (PSR) Model->Result

Caption: Experimental workflow for MPS PET imaging.
Magnetic Resonance Imaging (MRI) for Muscle Morphology

MRI is the gold standard for non-invasively assessing muscle volume and composition, particularly fatty infiltration.[12][13]

Protocol: Quantitative MRI for Muscle Volume and Fat Fraction

  • Subject Preparation:

    • No specific preparation (e.g., fasting) is required.

    • Position the subject to ensure the target muscle group is within the center of the coil for optimal signal.

  • Image Acquisition:

    • Acquire anatomical T1-weighted axial images of the entire muscle group of interest (e.g., from the anterior superior iliac spine to the knee for quadriceps).

    • Acquire multi-echo gradient echo sequences (e.g., Dixon technique) at the point of largest muscle girth to separate water and fat signals.[14]

    • Alternatively, Magnetic Resonance Spectroscopy (MRS) can be used to quantify intramyocellular and extramyocellular lipids.[15]

  • Data Analysis:

    • Volume/CSA: On the T1-weighted images, manually or semi-automatically segment the muscle of interest on each axial slice. Calculate the cross-sectional area (CSA) on each slice and multiply by the slice thickness to determine total muscle volume.

    • Fat Fraction: Use the fat and water images from the Dixon sequence to calculate the proton density fat fraction (PDFF) on a pixel-by-pixel basis within the segmented muscle ROI. The fat fraction is calculated as (Fat Signal) / (Fat Signal + Water Signal).

MRI_Workflow Prep Subject Positioning in MRI Scanner Acquire Image Acquisition (T1-weighted, Dixon/MRS) Prep->Acquire Segment Image Segmentation (Delineate Muscle ROIs) Acquire->Segment Calculate Quantification - Muscle Volume/CSA - Fat Fraction (PDFF) Segment->Calculate Result Assessment of Muscle Size and Quality Calculate->Result

References

Application Notes and Protocols for Gene Expression Analysis in Tissues Following RAD-140 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-140, also known as testolone, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1] It exhibits tissue-selective anabolic effects, primarily in muscle and bone, with a lower impact on reproductive tissues compared to traditional anabolic androgenic steroids.[1][2][3] This selectivity makes RAD-140 a compound of significant interest for therapeutic applications in muscle-wasting conditions and osteoporosis.[4][5] The anabolic effects of RAD-140 are mediated through its binding to the androgen receptor (AR), which then modulates the transcription of target genes.[1][2] Understanding the specific changes in gene expression induced by RAD-140 is crucial for elucidating its mechanism of action, identifying biomarkers of efficacy, and assessing its therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression in tissues, particularly skeletal muscle, following RAD-140 treatment.

Mechanism of Action and Signaling Pathways

RAD-140 exerts its effects by binding to the androgen receptor, leading to a conformational change that promotes the recruitment of co-activators and the initiation of downstream signaling cascades. In skeletal muscle, the activation of AR by RAD-140 is thought to promote muscle hypertrophy through two primary interconnected pathways: stimulation of anabolic pathways and inhibition of catabolic pathways.

Key Signaling Pathways in RAD-140 Induced Muscle Anabolism:
  • Androgen Receptor (AR) Signaling: Upon binding RAD-140, the AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes. This leads to increased protein synthesis and muscle cell growth.[6]

  • IGF-1 Signaling Pathway: Androgen receptor activation can lead to an increase in local Insulin-like Growth Factor 1 (IGF-1) expression in muscle tissue.[7] IGF-1 is a potent anabolic factor that activates the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis and muscle hypertrophy.[8][9][10][11]

  • Myostatin (MSTN) Signaling Pathway: Myostatin is a negative regulator of muscle mass.[12][13] Evidence suggests that androgen signaling can suppress the expression and signaling of myostatin, thereby reducing its inhibitory effect on muscle growth.[13] The myostatin signaling cascade involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[14]

digraph "RAD-140_Signaling_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowsize=0.7];

// Nodes RAD140 [label="RAD-140", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)\n(Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124"]; AR_nuc [label="AR-RAD140 Complex\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Androgen Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anabolic_Genes [label="↑ Anabolic Gene Expression\n(e.g., IGF-1, Follistatin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catabolic_Genes [label="↓ Catabolic Gene Expression\n(e.g., Myostatin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="↑ Protein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Muscle_Hypertrophy [label="Muscle Hypertrophy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGF1 [label="IGF-1 Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Myostatin [label="Myostatin Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RAD140 -> AR [label="Binds"]; AR -> AR_nuc [label="Translocation"]; AR_nuc -> ARE [label="Binds"]; ARE -> Anabolic_Genes; ARE -> Catabolic_Genes; Anabolic_Genes -> Protein_Synthesis; Anabolic_Genes -> IGF1 [style=dashed]; Catabolic_Genes -> Myostatin [style=dashed]; IGF1 -> Protein_Synthesis; Myostatin -> Protein_Synthesis [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Protein_Synthesis -> Muscle_Hypertrophy; }

*** ### Experimental Design and Workflow A typical experiment to analyze gene expression changes following RAD-140 treatment involves several key steps, from animal treatment to data analysis. ***
"dot"> ```dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7]; // Nodes Animal_Treatment [label="Animal Treatment\n(e.g., Rodent model with RAD-140 or Vehicle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue_Harvesting [label="Tissue Harvesting\n(e.g., Skeletal Muscle)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_QC [label="RNA Quality Control\n(e.g., Spectrophotometry, Bioanalyzer)", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="Quantitative PCR (qPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Relative Quantification, e.g., ΔΔCt method)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Results [label="Results Interpretation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; // Edges Animal_Treatment -> Tissue_Harvesting; Tissue_Harvesting -> RNA_Extraction; RNA_Extraction -> RNA_QC; RNA_QC -> cDNA_Synthesis; cDNA_Synthesis -> qPCR; qPCR -> Data_Analysis; Data_Analysis -> Results; }

Figure 2: Experimental Workflow for Gene Expression Analysis.

Protocols

Protocol 1: Total RNA Extraction from Skeletal Muscle

This protocol is optimized for the extraction of high-quality total RNA from rodent skeletal muscle tissue.

Materials:

  • Skeletal muscle tissue (fresh or frozen in liquid nitrogen)

  • TRIzol® reagent or similar phenol-guanidine isothiocyanate solution

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • RNase-free centrifuge tubes (1.5 mL and 2 mL)

  • Micropipettes and RNase-free filter tips

  • Microcentrifuge

Procedure:

  • Homogenization:

    • Weigh 30-50 mg of frozen skeletal muscle tissue and place it in a 2 mL tube containing 1 mL of TRIzol® reagent.

    • Homogenize the tissue on ice until no visible tissue clumps remain. For bead beaters, use appropriate lysis beads and homogenize for 2-3 cycles of 30 seconds with 1 minute of cooling on ice in between.

  • Phase Separation:

    • Incubate the homogenate at room temperature for 5 minutes.

    • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (approximately 500 µL) to a new 1.5 mL tube.

    • Add 500 µL of isopropanol and mix by inverting the tube 5-10 times.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant without dislodging the pellet.

    • Wash the pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

    • Resuspend the RNA pellet in 30-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • RNA Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 7 is recommended for downstream applications like qPCR.

Protocol 2: Two-Step Quantitative RT-PCR (qRT-PCR)

This protocol describes the reverse transcription of RNA to cDNA followed by quantitative PCR using SYBR Green chemistry.

Materials:

  • Total RNA (1 µg)

  • Reverse Transcriptase kit (e.g., SuperScript™ IV VILO™ Master Mix)

  • SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix)

  • Nuclease-free water

  • Forward and reverse primers for target and reference genes (10 µM stock)

  • qPCR instrument

  • qPCR-compatible plates or tubes

Procedure:

Part A: Reverse Transcription (cDNA Synthesis)

  • On ice, prepare the following reaction mix in a 0.2 mL PCR tube for each RNA sample: | Component | Volume | | :--- | :--- | | Total RNA | X µL (up to 1 µg) | | Reverse Transcriptase Master Mix (4X) | 4 µL | | Nuclease-free water | to 20 µL |

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 25°C for 10 minutes, followed by 50°C for 10 minutes, and then inactivate the enzyme at 85°C for 5 minutes.

  • The resulting cDNA can be stored at -20°C or used directly for qPCR. It is recommended to dilute the cDNA 1:10 with nuclease-free water before use in qPCR.

Part B: Quantitative PCR (qPCR)

  • On ice, prepare a qPCR master mix for each gene (target and reference) to be analyzed. For each reaction (in triplicate): | Component | Volume | | :--- | :--- | | SYBR Green qPCR Master Mix (2X) | 10 µL | | Forward Primer (10 µM) | 1 µL | | Reverse Primer (10 µM) | 1 µL | | Diluted cDNA | 2 µL | | Nuclease-free water | 6 µL | | Total Volume | 20 µL |

  • Aliquot 18 µL of the master mix into each well of a qPCR plate.

  • Add 2 µL of the corresponding diluted cDNA to each well.

  • Seal the plate, mix gently, and centrifuge briefly.

  • Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 2 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis (to check for primer-dimers and specificity)

Data Analysis:

The relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.

  • Normalization to a Reference Gene:

    • Calculate the ΔCt for each sample: ΔCt = Ct (target gene) - Ct (reference gene).

    • It is highly recommended to use the geometric mean of at least two validated reference genes for more accurate normalization.[15][16] Suitable reference genes for rat skeletal muscle include Hprt1 and Rplp0.[17][18][19] For mouse skeletal muscle, Actb and Gapdh are commonly used but should be validated for the specific experimental conditions.[16][20][21]

  • Calculation of Fold Change:

    • Calculate the ΔΔCt: ΔΔCt = ΔCt (RAD-140 treated) - ΔCt (Vehicle control).

    • Calculate the fold change: Fold Change = 2-ΔΔCt.

Data Presentation

The following tables present hypothetical quantitative data for gene expression changes in the gastrocnemius muscle of rats treated with RAD-140 (10 mg/kg/day) or vehicle for 28 days.

Table 1: Expression of Anabolic and Myogenic Genes

GeneGene SymbolFunctionFold Change (RAD-140 vs. Vehicle)P-value
Insulin-like Growth Factor 1Igf1Promotes muscle protein synthesis2.5< 0.01
Androgen ReceptorArMediates the effects of androgens1.8< 0.05
FollistatinFstMyostatin inhibitor, promotes muscle growth3.2< 0.01
Myogenic Differentiation 1Myod1Key regulator of muscle differentiation1.5< 0.05
MyogeninMyogMyogenic transcription factor1.3> 0.05

Table 2: Expression of Catabolic Genes

GeneGene SymbolFunctionFold Change (RAD-140 vs. Vehicle)P-value
MyostatinMstnInhibitor of muscle growth0.4< 0.01
Muscle RING-finger protein-1Murf1E3 ubiquitin ligase, muscle atrophy0.6< 0.05
Atrogin-1/MAFbxFbxo32E3 ubiquitin ligase, muscle atrophy0.7< 0.05

Table 3: Reference Gene Expression (Ct values)

Treatment GroupHprt1 (Ct)Rplp0 (Ct)
Vehicle 121.319.8
Vehicle 221.519.9
Vehicle 321.419.7
RAD-140 121.620.0
RAD-140 221.419.8
RAD-140 321.519.9

Conclusion

The analysis of gene expression provides critical insights into the molecular mechanisms underlying the anabolic effects of RAD-140. The protocols and information provided herein offer a robust framework for researchers to investigate the impact of RAD-140 and other SARMs on tissue-specific gene regulation. Careful experimental design, meticulous execution of protocols, and appropriate data analysis are paramount for obtaining reliable and reproducible results in this field of research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the progressive loss of skeletal muscle mass and function with age, represents a significant challenge to healthy aging. Vosilasarm (also known as RAD140) is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical studies.[1] Although its clinical development for sarcopenia has been discontinued, its mechanism of action makes it a valuable tool for researchers studying the molecular pathways of muscle wasting and developing novel therapeutic strategies.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of sarcopenia and age-related muscle loss.

Mechanism of Action

This compound is a selective agonist of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs are designed to exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having a reduced impact on reproductive tissues such as the prostate.[2]

Upon binding to the AR in skeletal muscle cells, this compound initiates a cascade of signaling events that lead to muscle hypertrophy. A key pathway involved is the activation of the mammalian target of rapamycin (B549165) (mTOR).[3][4] The activated AR can influence the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which in turn activates mTORC1.[5][6] Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This signaling cascade ultimately leads to an increase in muscle protein synthesis and subsequent muscle growth.

Signaling Pathway of this compound in Skeletal Muscle

Preclinical_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Functional & Morphological Assessment Animal_Model Select Animal Model (e.g., Aged Rodents) Grouping Randomize into Groups (Vehicle vs. This compound) Animal_Model->Grouping Dosing Daily Oral Gavage of this compound or Vehicle Grouping->Dosing Grip_Strength Grip Strength Test (Weekly) Dosing->Grip_Strength Muscle_Fatigue In Vivo Muscle Fatigue Test (End of Study) Dosing->Muscle_Fatigue Sacrifice Euthanasia & Muscle Collection Muscle_Fatigue->Sacrifice Histology Muscle Histology (Fiber CSA Analysis) Sacrifice->Histology

References

Troubleshooting & Optimization

Navigating Vosilasarm Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the selective androgen receptor modulator (SARM) vosilasarm (also known as RAD140), achieving and maintaining optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, reaching concentrations of ≥ 100 mg/mL.[1][2] When preparing DMSO stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Q2: My this compound is precipitating out of my aqueous buffer during my in vitro assay. How can I prevent this?

A2: Precipitation in aqueous solutions is a common issue due to this compound's hydrophobic nature. To mitigate this, it is recommended to keep the final concentration of DMSO in your working solution as low as possible, ideally below 2%.[1] If precipitation persists, consider using a co-solvent system or a carrier protein like bovine serum albumin (BSA) in your assay buffer, if compatible with your experimental design.

Q3: I am observing precipitation or phase separation when preparing my in vivo formulation. What should I do?

A3: If you encounter precipitation or phase separation during the preparation of in vivo formulations, gentle heating and/or sonication can be employed to aid dissolution.[1] It is crucial to visually inspect the solution to ensure it is clear and homogenous before administration. If the precipitate does not dissolve, you may need to adjust the solvent ratios or consider an alternative formulation strategy.

Q4: Can I store my this compound solutions? What are the recommended storage conditions?

A4: Yes, this compound solutions can be stored, but conditions vary based on the solvent.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: For long-term stability, store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Stock Solution in DMSO DMSO has absorbed moisture (hygroscopic).Use a fresh, unopened vial of anhydrous DMSO. Warm the solution gently and vortex. If the issue persists, prepare a fresh stock solution.
Precipitation in Aqueous Buffer for In Vitro Assays The final DMSO concentration is too high, or the aqueous buffer has poor solubilizing capacity for this compound.Decrease the final DMSO concentration in the working solution to less than 2%.[1] If possible, incorporate a non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) or a carrier protein into your buffer.
Inconsistent Results in Animal Studies Poor bioavailability due to precipitation of the compound upon administration or inadequate formulation.Ensure the in vivo formulation is a clear, homogenous solution before administration. Utilize a co-solvent system as detailed in the protocols below. Consider the route of administration and its compatibility with the chosen vehicle.
Suspended Particles in Co-solvent Formulations Incomplete dissolution of this compound.Utilize ultrasonication to aid in the dissolution process, especially when using SBE-β-CD.[1][4] Ensure solvents are added sequentially and mixed thoroughly at each step.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems, providing a quick reference for formulation development.

Solvent SystemAchievable ConcentrationResulting SolutionReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (253.92 mM)Clear Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.35 mM)Clear Solution[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.35 mM)Suspended Solution (Requires Ultrasonic)[1][4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.35 mM)Clear Solution[1][4]

Experimental Protocols

Below are detailed methodologies for preparing common in vivo formulations of this compound.

Protocol 1: Co-Solvent Formulation (Clear Solution)

This protocol is suitable for achieving a clear solution for oral or parenteral administration.

  • Step 1: Initial Dissolution. Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Step 2: Add PEG300. To the DMSO stock solution, add PEG300 to constitute 40% of the final volume and mix thoroughly.

  • Step 3: Add Tween-80. Add Tween-80 to the mixture to make up 5% of the final volume and mix until homogenous.

  • Step 4: Final Dilution with Saline. Add saline to reach the final desired volume and concentration. Ensure the solution remains clear.

Protocol 2: Cyclodextrin-Based Formulation (Suspended Solution)

This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility.

  • Step 1: Prepare 20% SBE-β-CD in Saline. Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).

  • Step 2: Initial Dissolution in DMSO. Prepare a concentrated stock solution of this compound in DMSO.

  • Step 3: Combine and Sonicate. Add the DMSO stock solution to the 20% SBE-β-CD in saline to achieve the final desired concentration. This will likely result in a suspension.

  • Step 4: Ultrasonic Treatment. Use an ultrasonic bath or probe sonicator to disperse the suspended particles and achieve a more uniform solution.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for preparing this compound formulations and troubleshooting common solubility issues.

G Workflow for Preparing this compound In Vivo Formulations cluster_0 Protocol 1: Co-Solvent Formulation cluster_1 Protocol 2: Cyclodextrin Formulation p1_start Start p1_s1 Dissolve this compound in DMSO p1_start->p1_s1 p1_s2 Add PEG300 and Mix p1_s1->p1_s2 p1_s3 Add Tween-80 and Mix p1_s2->p1_s3 p1_s4 Add Saline to Final Volume p1_s3->p1_s4 p1_end Clear Solution p1_s4->p1_end p2_start Start p2_s1 Prepare 20% SBE-β-CD in Saline p2_start->p2_s1 p2_s2 Dissolve this compound in DMSO p2_start->p2_s2 p2_s3 Combine DMSO stock with SBE-β-CD solution p2_s1->p2_s3 p2_s2->p2_s3 p2_s4 Apply Ultrasonication p2_s3->p2_s4 p2_end Suspended Solution p2_s4->p2_end

Caption: Step-by-step workflows for preparing two common in vivo formulations of this compound.

G Troubleshooting this compound Precipitation cluster_stock DMSO Stock Solution cluster_aqueous Aqueous Buffer (In Vitro) cluster_invivo In Vivo Formulation start Precipitation Observed decision1 In which solution? start->decision1 action1 Check DMSO for moisture. Use fresh, anhydrous DMSO. decision1->action1 DMSO Stock action3 Lower final DMSO concentration (<2%). decision1->action3 Aqueous Buffer action5 Apply gentle heat and/or sonication. decision1->action5 In Vivo Formulation action2 Gently warm and vortex. action1->action2 action4 Add surfactant (e.g., Tween-80) or carrier protein (e.g., BSA). action3->action4 action6 Review and adjust solvent ratios. action5->action6

Caption: A logical diagram for troubleshooting precipitation issues with this compound solutions.

References

Optimizing RAD-140 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RAD-140 dosage to minimize off-target effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RAD-140's anabolic effects?

RAD-140 is a non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism involves selectively binding to and activating androgen receptors (ARs) in muscle and bone tissue.[1][2] This targeted activation stimulates anabolic signaling pathways, leading to increased protein synthesis and muscle hypertrophy.[2] Unlike traditional anabolic steroids, RAD-140 is designed to have minimal activity in organs like the prostate, thereby reducing the risk of certain androgenic side effects.[2]

Q2: What are the most commonly observed off-target effects of RAD-140 in preclinical studies?

The most frequently reported off-target effects in preclinical models include dose-dependent suppression of endogenous testosterone (B1683101), alterations in lipid profiles (changes in LDL, HDL, and triglycerides), and elevations in liver enzymes (ALT and AST).[1] While RAD-140 shows high selectivity for anabolic tissues, some effects on the prostate and seminal vesicles have been observed at higher doses.[1]

Q3: Is there evidence of RAD-140-induced liver toxicity?

Yes, both preclinical data and human case reports suggest a potential for RAD-140-induced liver injury.[3][4] In a study with cynomolgus monkeys, dose-dependent increases in alanine (B10760859) aminotransferase (ALT) were observed.[1] Human case reports have documented instances of drug-induced liver injury (DILI), often characterized by a cholestatic or mixed cholestatic-hepatocellular pattern, following the use of RAD-140.[3][4][5] Histological findings from liver biopsies in these cases have shown canalicular cholestasis with minimal inflammation.[3][5]

Q4: How does RAD-140 affect lipid profiles?

Preclinical studies in cynomolgus monkeys have demonstrated that RAD-140 can lead to a dose-dependent reduction in LDL, HDL, and triglycerides.[1] Researchers should carefully monitor lipid profiles throughout their experiments.

Troubleshooting Guide

Problem 1: Unexpectedly high liver enzyme (ALT, AST) levels in experimental animals.

  • Possible Cause 1: Dosage is too high.

    • Solution: Review the dose-response data from preclinical studies (see Table 2). Consider reducing the dosage to a level shown to have anabolic effects with minimal impact on liver enzymes. A dose of 0.1 mg/kg in monkeys resulted in a minimal increase in ALT, while 1.0 mg/kg led to a more significant elevation.[1]

  • Possible Cause 2: Contamination of the test compound.

    • Solution: Ensure the purity of your RAD-140 supply through independent third-party analysis (e.g., HPLC/NMR). Contaminants can contribute to hepatotoxicity.

  • Possible Cause 3: Idiosyncratic animal response.

    • Solution: Increase the number of animals in each group to account for individual variability. Monitor animals closely for other signs of distress. If a significant portion of a cohort shows adverse effects, the experimental parameters should be re-evaluated.

  • Possible Cause 4: Interaction with other experimental variables.

    • Solution: Review all aspects of the experimental protocol, including vehicle formulation and administration route, to identify any potential confounding factors.

Problem 2: Significant suppression of endogenous testosterone at a desired anabolic dose.

  • Possible Cause: Inherent pharmacological activity of RAD-140.

    • Solution: Testosterone suppression is an expected pharmacological effect of RAD-140, as it signals through the androgen receptor, which is involved in the hypothalamic-pituitary-gonadal (HPG) axis feedback loop.[1] If maintaining normal testosterone levels is critical for the experimental model, consider co-administration of a low dose of testosterone. However, this will complicate the interpretation of results and should be carefully justified. Alternatively, acknowledge the testosterone suppression as a known effect of the compound in your study design and analysis.

Problem 3: Inconsistent or lack of anabolic response (muscle growth) at previously reported effective doses.

  • Possible Cause 1: Issues with compound stability or formulation.

    • Solution: RAD-140 is typically administered orally in a vehicle like methylcellulose.[1] Ensure the compound is properly solubilized or suspended and that the formulation is stable throughout the study period. Prepare fresh formulations regularly.

  • Possible Cause 2: Animal model and experimental design.

    • Solution: The anabolic response can be influenced by the animal species, strain, age, and the nature of the experimental model (e.g., castrated vs. intact, sedentary vs. exercise).[1] Ensure your experimental design is sensitive enough to detect anabolic effects. For example, using castrated rats can provide a more sensitive model for detecting androgenic activity.[1]

  • Possible Cause 3: Incorrect dosing.

    • Solution: Double-check all calculations for dosage preparation and administration volumes. Ensure accurate and consistent administration to each animal.

Quantitative Data from Preclinical Studies

Table 1: Dose-Dependent Effects of RAD-140 on On-Target (Levator Ani Muscle) and Off-Target (Prostate and Seminal Vesicles) Tissues in Castrated Rats

Dosage (mg/kg/day, oral)Levator Ani Weight (% of Sham Control)Prostate Weight (% of Sham Control)Seminal Vesicle Weight (% of Sham Control)
0.03~50%No significant increaseNo significant increase
0.1~75%No significant increaseNo significant increase
0.3~100%~20%~20%
1.0>100%~40%~40%
10.0>100%~60%~60%

Data synthesized from preclinical studies in castrated rats.[1]

Table 2: Dose-Dependent Effects of RAD-140 on Liver Enzymes and Lipid Profile in Cynomolgus Monkeys (28-day study)

Dosage (mg/kg/day, oral)Mean Change in ALTMean Change in TriglyceridesMean Change in LDLMean Change in HDL
0.01-15%-26%+8%-13%
0.1-2%-36%-24%-42%
1.0+43%-37%-53%-64%

Data extracted from a 28-day preclinical study in young, male cynomolgus monkeys.[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of On- and Off-Target Effects of RAD-140 in a Rat Model

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old). For a more sensitive assay of androgenic effects, consider using castrated rats. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosage Preparation and Administration:

    • Prepare a suspension of RAD-140 in a vehicle of 0.5% methylcellulose.

    • Administer the designated dose orally via gavage once daily for the duration of the study (e.g., 28 days).

    • Include a vehicle control group receiving only 0.5% methylcellulose.

  • Experimental Groups (Example):

    • Group 1: Vehicle Control

    • Group 2: RAD-140 (low dose, e.g., 0.1 mg/kg)

    • Group 3: RAD-140 (mid dose, e.g., 1.0 mg/kg)

    • Group 4: RAD-140 (high dose, e.g., 10 mg/kg)

  • Monitoring:

    • Record body weight daily.

    • Perform blood collection at baseline and at regular intervals (e.g., weekly) for analysis of liver enzymes and lipid profiles.

  • Blood Collection and Analysis:

    • Collect blood via a validated method (e.g., tail vein or saphenous vein).

    • Process blood samples to obtain serum or plasma.

    • Analyze samples for ALT, AST, alkaline phosphatase (ALP), total bilirubin, cholesterol (total, HDL, LDL), and triglycerides using standard biochemical assays.

  • Tissue Collection and Analysis (Terminal):

    • At the end of the study, euthanize animals and collect target tissues (e.g., levator ani muscle) and potential off-target tissues (prostate, seminal vesicles, liver).

    • Record wet weights of all collected tissues.

    • Fix a portion of the liver tissue in 10% neutral buffered formalin for histological analysis.

  • Histological Analysis:

    • Process formalin-fixed liver tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and evidence of cholestasis or hepatocellular injury.

Visualizations

RAD140_Signaling_Pathway RAD-140 Signaling Pathway in Muscle and Liver cluster_muscle On-Target Tissue (Skeletal Muscle) cluster_liver Off-Target Tissue (Liver) RAD140_muscle RAD-140 AR_muscle Androgen Receptor (AR) RAD140_muscle->AR_muscle Binds and Activates ARE_muscle Androgen Response Element (ARE) AR_muscle->ARE_muscle Translocates to Nucleus and Binds DNA Protein_Synthesis Increased Protein Synthesis ARE_muscle->Protein_Synthesis Upregulates Gene Transcription Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy RAD140_liver RAD-140 AR_liver Androgen Receptor (AR) RAD140_liver->AR_liver Binds and Activates Lipid_Metabolism Altered Lipid Metabolism AR_liver->Lipid_Metabolism Modulates Gene Expression Bile_Acid_Homeostasis Disrupted Bile Acid Homeostasis AR_liver->Bile_Acid_Homeostasis Potential Dysregulation Liver_Enzymes Increased Liver Enzymes Lipid_Metabolism->Liver_Enzymes Bile_Acid_Homeostasis->Liver_Enzymes

Caption: Simplified signaling pathways of RAD-140 in on-target (muscle) and off-target (liver) tissues.

Experimental_Workflow Experimental Workflow for Assessing RAD-140 On- and Off-Target Effects cluster_setup Experimental Setup cluster_dosing Dosing and Monitoring cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Dose_Selection Select RAD-140 Doses and Vehicle Control Animal_Model->Dose_Selection Daily_Dosing Daily Oral Administration Dose_Selection->Daily_Dosing In_life_Monitoring Monitor Body Weight and Clinical Signs Daily_Dosing->In_life_Monitoring Blood_Sampling Periodic Blood Sampling (Baseline, Weekly) Daily_Dosing->Blood_Sampling Tissue_Collection Terminal Tissue Collection (Muscle, Prostate, Liver) In_life_Monitoring->Tissue_Collection Biochemical_Analysis Analyze Blood for Liver Enzymes & Lipids Blood_Sampling->Biochemical_Analysis Off_Target_Effects Assess Off-Target Effects (Prostate Weight, Liver & Lipid Markers) Biochemical_Analysis->Off_Target_Effects Histopathology Histopathological Analysis of Liver Tissue Tissue_Collection->Histopathology On_Target_Effects Assess On-Target Effects (Muscle Weight) Tissue_Collection->On_Target_Effects Tissue_Collection->Off_Target_Effects Histopathology->Off_Target_Effects

Caption: A typical experimental workflow for evaluating the on- and off-target effects of RAD-140.

Logical_Relationship Logical Relationship for Dosage Optimization Start Start: Select Initial RAD-140 Dose Range Experiment Conduct In Vivo Experiment Start->Experiment Assess_On_Target Assess Anabolic Efficacy (Muscle Growth) Experiment->Assess_On_Target Assess_Off_Target Assess Off-Target Effects (Liver, Lipids, Prostate) Assess_On_Target->Assess_Off_Target Sufficient Efficacy Increase_Dose Increase Dose Assess_On_Target->Increase_Dose Insufficient Efficacy Optimize Optimal Dose Identified Assess_Off_Target->Optimize Acceptable Off-Target Profile Decrease_Dose Decrease Dose Assess_Off_Target->Decrease_Dose Unacceptable Off-Target Profile Increase_Dose->Experiment Decrease_Dose->Experiment Stop Stop: Unacceptable Toxicity Profile Decrease_Dose->Stop Efficacy Lost

Caption: A logical flowchart for optimizing RAD-140 dosage to balance efficacy and safety.

References

Troubleshooting inconsistent results in Vosilasarm experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and navigating the complexities of experiments involving Vosilasarm (also known as RAD140). Inconsistent results in preclinical studies can arise from a multitude of factors, from protocol variations to compound handling. This guide, presented in a question-and-answer format, directly addresses specific issues to help ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a non-steroidal selective androgen receptor modulator (SARM).[1] It acts as an agonist of the androgen receptor (AR), the primary biological target of androgens like testosterone (B1683101).[1] Its mechanism is tissue-selective, meaning it can stimulate anabolic activity in muscle and bone with a lesser effect on prostate and other secondary sexual organs compared to traditional anabolic steroids.[1][2]

2. What are the known off-target effects of this compound?

This compound exhibits good selectivity for the androgen receptor. Its closest off-target receptor is the progesterone (B1679170) receptor, but its affinity for it is significantly lower.[1] However, like some other SARMs, preliminary clinical studies have shown that this compound can cause side effects such as elevated liver enzymes (aspartate aminotransferase and alanine (B10760859) aminotransferase), vomiting, dehydration, and decreased appetite.[1]

3. What is the recommended solvent and storage for this compound?

For in vitro experiments, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo studies in rodents, it can be administered orally, suspended in a vehicle like 0.5% methylcellulose.[5] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[3] Repeated freeze-thaw cycles should be avoided to prevent degradation.

Troubleshooting Inconsistent Experimental Results

In Vitro Studies

Q1: I am observing high variability in my cell-based assay results. What could be the cause?

High variability in cell-based assays can stem from several factors:

  • Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to genetic drift and altered responses. Regularly test for mycoplasma contamination.

  • Compound Solubility: this compound may precipitate in aqueous culture media, especially at higher concentrations. This can be mitigated by preparing intermediate dilutions and ensuring the final DMSO concentration is low (typically below 0.1%).[6] Gentle warming and sonication can aid dissolution.[6]

  • Assay Conditions: Optimize cell seeding density and incubation times. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.[6]

  • Reagent Quality: Use high-quality, fresh reagents and media to minimize variability.

Q2: My results show a weaker than expected agonist effect of this compound on the androgen receptor.

Several factors could contribute to a diminished agonist effect:

  • Ligand Competition: If your assay involves a competing androgen, ensure the concentration of this compound is sufficient to effectively compete for binding to the androgen receptor.[6]

  • Cellular Context: The expression levels of the androgen receptor and its co-regulators can vary between cell lines, influencing the observed agonist activity.[2]

  • Compound Degradation: Improper storage or handling of the this compound stock solution can lead to degradation and reduced potency.[6]

In Vivo Studies

Q3: The anabolic effects on muscle tissue in my animal model are not as pronounced as expected.

Inconsistent anabolic effects in vivo can be attributed to:

  • Dosing and Administration: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure accurate dosing based on up-to-date body weights.

  • Vehicle Selection: The choice of vehicle for oral administration can impact the bioavailability of this compound.[7] Methylcellulose is a common choice, but its concentration and preparation should be consistent.[5][7]

  • Animal Strain and Age: The genetic background and age of the animals can influence their response to SARMs.

  • Diet and Housing Conditions: Stress from improper housing or changes in diet can affect hormonal balance and metabolic processes, potentially masking the effects of this compound.

Q4: I am observing significant increases in liver enzymes in my treated animals.

Elevated liver enzymes are a known potential side effect of this compound and other SARMs.[1]

  • Dose-Dependence: This effect is often dose-dependent. Consider performing a dose-response study to find a therapeutic window with maximal anabolic effects and minimal liver impact.

  • Monitoring: Regularly monitor liver function through blood tests to track the severity of this side effect.

  • Compound Purity: Impurities in the this compound compound, especially from unregulated sources, can contribute to hepatotoxicity. Ensure you are using a high-purity, verified compound.

Data Presentation: Preclinical Efficacy of this compound in Rats

The following tables summarize the dose-dependent effects of orally administered this compound on the levator ani muscle (anabolic activity) and prostate weight (androgenic activity) in castrated male rats.

Table 1: Effect of this compound on Levator Ani Muscle Weight

Dose (mg/kg/day)Change in Levator Ani Weight (relative to castrated control)
0.03Stimulation observed[5]
0.1Increased weight above intact control[5]
0.3Efficacy similar to testosterone propionate (B1217596) (0.5 mg/kg)[5]
10Additive effect with testosterone propionate[3]

Table 2: Effect of this compound on Prostate Weight

Dose (mg/kg/day)Change in Prostate Weight (relative to castrated control)
< 30No significant stimulation above intact control[5]
10Partial antagonism of testosterone propionate-induced growth[3]
30Efficacy similar to testosterone propionate (0.5 mg/kg)[5]

Experimental Protocols

Key In Vitro Experiment: AR Transactivation Assay

This assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.

  • Cell Culture: Plate AR-positive cells (e.g., ZR-75-1 or LNCaP) in a 96-well plate in medium containing 5% charcoal-stripped serum.[8]

  • Transfection: Co-transfect the cells with an androgen response element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control such as dihydrotestosterone (B1667394) (DHT).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the ARE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Key In Vivo Experiment: Hershberger Assay in Castrated Rats

This assay is a standard method for evaluating the anabolic and androgenic properties of a compound.[2]

  • Animal Model: Use young, castrated male rats.

  • Acclimation: Allow the animals to acclimate for at least one week after castration.

  • Dosing: Administer this compound orally at various doses daily for a set period (e.g., 10-14 days). Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Body Weight Monitoring: Record the body weight of each animal daily.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle, prostate, and seminal vesicles.

  • Data Analysis: Compare the weights of the target tissues between the different treatment groups.

Visualizing Workflows and Pathways

This compound Signaling Pathway This compound Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (in cytoplasm) This compound->AR binds HSP Heat Shock Proteins AR->HSP sequestered AR_this compound AR-Vosilasarm Complex AR->AR_this compound Nucleus Nucleus AR_this compound->Nucleus translocation ARE Androgen Response Element (ARE) AR_this compound->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription activates Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects Anti_proliferative Anti-proliferative Effects (in some breast cancer cells) Gene_Transcription->Anti_proliferative

This compound Androgen Receptor Signaling Pathway

In_Vivo_Experiment_Workflow General In Vivo this compound Experiment Workflow start Start animal_model Select Animal Model (e.g., castrated rats) start->animal_model acclimation Acclimation Period animal_model->acclimation grouping Randomize into Treatment Groups acclimation->grouping dosing Daily Dosing (Vehicle, this compound, Positive Control) grouping->dosing monitoring Monitor Body Weight and Health Status dosing->monitoring euthanasia Euthanasia dosing->euthanasia End of Treatment Period monitoring->dosing dissection Tissue Dissection (Levator Ani, Prostate) euthanasia->dissection weighing Weigh Tissues dissection->weighing analysis Data Analysis and Statistical Comparison weighing->analysis end End analysis->end

General In Vivo this compound Experiment Workflow

References

Technical Support Center: Vosilasarm-Induced Liver Enzyme Elevation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Vosilasarm (RAD-140) in animal models. The information is tailored to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence and nature of liver enzyme elevation with this compound in preclinical animal models?

A1: In a key preclinical study involving cynomolgus monkeys, administration of this compound at doses of 0.01, 0.1, and 1.0 mg/kg/day for 28 days resulted in minimal elevation of liver enzymes.[1] It was noted that no elevation greater than two-fold of the baseline levels was observed for liver enzymes.[1] In contrast, preliminary clinical studies in humans with metastatic breast cancer have shown higher rates of elevated liver enzymes, including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[2]

Q2: What is the proposed mechanism of this compound-induced liver enzyme elevation?

A2: The precise mechanism is not fully elucidated, but it is believed to be related to its function as a selective androgen receptor modulator (SARM). The leading hypothesis suggests that, similar to some anabolic-androgenic steroids, this compound's interaction with androgen receptors in the liver may lead to a dysregulation of bile acid transport.[3] This can result in cholestasis, a condition where bile flow from the liver is reduced or blocked, leading to the accumulation of bile acids and subsequent liver cell injury.[4][5] The molecular mechanism may involve the androgen receptor's influence on the expression or function of key bile transporters like the Bile Salt Export Pump (BSEP).[3]

Q3: Are there specific animal models that are more susceptible to this compound-induced liver effects?

A3: Currently, detailed comparative data on the susceptibility of different animal models are limited. The most cited preclinical safety data is from studies in cynomolgus monkeys and rats.[6][7] While monkeys showed minimal liver enzyme elevations, it is crucial to monitor liver function in any animal model used for this compound research. The choice of species for toxicology studies should be justified based on similarities in metabolic profiles and androgen receptor physiology to humans.

Q4: What are the typical clinical signs of liver injury to monitor in animals treated with this compound?

A4: Beyond serum biochemistry, researchers should monitor for clinical signs such as jaundice (yellowing of the skin, eyes, and mucous membranes), changes in urine or feces color, abdominal swelling, lethargy, and loss of appetite. Regular cage-side observations are a critical component of preclinical toxicology studies.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Greater than two-fold elevation in ALT/AST levels in a single animal. - Idiosyncratic reaction. - Dosing error. - Pre-existing subclinical liver condition.- Immediately re-test the animal to confirm the finding. - Review dosing records and procedures for accuracy. - Consider removing the animal from the study and performing a necropsy with histopathological analysis of the liver.
Consistent, dose-dependent elevation in liver enzymes across a treatment group. - this compound-induced hepatotoxicity at the tested dose levels.- Reduce the dose in subsequent cohorts to establish a no-observed-adverse-effect level (NOAEL). - Increase the frequency of liver function monitoring. - Collect liver tissue for histopathology and biomarker analysis at the end of the study.
Elevated bilirubin (B190676) and alkaline phosphatase (ALP) with minimal or mild ALT/AST elevation. - Suggests a cholestatic pattern of liver injury.- Analyze serum bile acids to confirm cholestasis. - Perform histopathological examination of the liver, focusing on bile ducts and canaliculi. - Investigate the expression of bile acid transporters (e.g., BSEP) in liver tissue.
No significant elevation in liver enzymes, but other signs of toxicity are present. - The observed toxicity may not be liver-related. - Liver injury may be occurring without significant enzyme leakage (e.g., steatosis).- Broaden the scope of toxicological assessment to include other organs. - Conduct a thorough histopathological examination of the liver and other tissues.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on liver enzymes in cynomolgus monkeys.

Dose Level (mg/kg/day) Duration of Treatment Observed Change in Liver Enzymes (ALT/AST) Reference
0.0128 days< 2-fold increase from baseline[1]
0.128 days< 2-fold increase from baseline[1]
1.028 days< 2-fold increase from baseline[1]

Experimental Protocols

Protocol: Assessment of this compound-Induced Liver Injury in Cynomolgus Monkeys

1. Animal Model and Husbandry:

  • Species: Cynomolgus monkey (Macaca fascicularis).

  • Sex: Male and/or female, as appropriate for the study design.

  • Age: Young adults.

  • Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with appropriate environmental enrichment.

2. Dosing and Administration:

  • Test Article: this compound (RAD-140).

  • Vehicle: An appropriate vehicle such as 0.5% methylcellulose (B11928114) in sterile water.

  • Dose Levels: Vehicle control, low dose, mid dose, and high dose (e.g., 0.01, 0.1, 1.0 mg/kg/day).

  • Route of Administration: Oral gavage.

  • Dosing Schedule: Daily for a specified duration (e.g., 28 days).

3. Monitoring and Sample Collection:

  • Clinical Observations: Daily cage-side observations for any signs of toxicity.

  • Body Weight: Measured at least weekly.

  • Blood Sampling: Collected at baseline (pre-dose) and at regular intervals during the study (e.g., weekly) and at termination.

  • Serum Biochemistry: Analyze serum for a full panel of liver function tests, including ALT, AST, alkaline phosphatase (ALP), total bilirubin, gamma-glutamyl transferase (GGT), and total bile acids.

  • Hematology: Complete blood count (CBC) and coagulation panels.

4. Terminal Procedures:

  • Necropsy: A full necropsy should be performed on all animals at the end of the study.

  • Organ Weights: Liver and other relevant organs should be weighed.

  • Histopathology: Liver tissue should be collected and preserved in 10% neutral buffered formalin for histopathological examination. Sections should be stained with hematoxylin (B73222) and eosin (B541160) (H&E). Special stains may be used to assess for cholestasis or fibrosis if indicated.

Visualizations

Signaling Pathway

Vosilasarm_Liver_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte This compound This compound AR Androgen Receptor (AR) This compound->AR Enters cell and binds Vosilasarm_AR This compound-AR Complex Nucleus Nucleus Vosilasarm_AR->Nucleus Translocates to BSEP_Gene BSEP Gene (ABCB11) BSEP_Transporter Bile Salt Export Pump (BSEP) BSEP_Gene->BSEP_Transporter Transcription & Translation (Potentially Inhibited) Bile_Acids Bile Acids BSEP_Transporter->Bile_Acids Dysfunction leads to accumulation of Bile_Canaliculus Bile Canaliculus BSEP_Transporter->Bile_Canaliculus Excreted into Bile_Acids->BSEP_Transporter Transported by Hepatocellular_Injury Hepatocellular Injury Bile_Acids->Hepatocellular_Injury Accumulation causes Enzyme_Release ALT/AST Release Hepatocellular_Injury->Enzyme_Release Leads to DILI_Workflow Start Study Start: Acclimatization & Baseline Measurements Dosing Daily Oral Dosing (Vehicle or this compound) Start->Dosing Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Termination Study Termination (e.g., Day 28) Dosing->Termination Blood_Collection Weekly Blood Collection (Serum Biochemistry, Hematology) Monitoring->Blood_Collection Blood_Collection->Dosing Continue Dosing Cycle Data_Analysis Data Analysis & Reporting Blood_Collection->Data_Analysis Necropsy Necropsy & Organ Weights Termination->Necropsy Histopathology Liver Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

References

Technical Support Center: Mitigation of Potential RAD-140 Hepatotoxicity in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the selective androgen receptor modulator (SARM), RAD-140. The information provided is intended to help mitigate the potential for hepatotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the nature of RAD-140-associated liver injury observed in studies?

A1: Case reports indicate that RAD-140 can induce drug-induced liver injury (DILI), which typically presents as a cholestatic or mixed (cholestatic and hepatocellular) injury.[1][2][3][4][5][6] Symptoms may include jaundice, pruritus (itching), fatigue, dark urine, and elevated liver enzymes.[1][2][3][4][5][6] Histological findings from liver biopsies often show canalicular cholestasis (bile plugs in the bile ducts) with minimal inflammation or necrosis.[1][3] In most reported cases, liver function tests returned to normal after discontinuation of RAD-140.[1][2][3][4][5][6]

Q2: What are the suspected mechanisms of RAD-140 hepatotoxicity?

A2: The precise mechanisms of RAD-140-induced hepatotoxicity are not fully elucidated and are largely speculative.[7] The prevailing hypothesis draws parallels with anabolic-androgenic steroid (AAS)-induced liver injury.[7] It is suggested that RAD-140, by interacting with androgen receptors in the liver, may dysregulate bile acid homeostasis.[7] This could involve the inhibition of key bile acid transporters, such as the Bile Salt Export Pump (BSEP), leading to an accumulation of cytotoxic bile acids within hepatocytes and subsequent cholestatic injury.[7] Other proposed contributing factors include oxidative stress and idiosyncratic immune responses.[4][8]

Q3: Are there any established mitigating agents for RAD-140 hepatotoxicity?

A3: While no agents are specifically approved for mitigating RAD-140 hepatotoxicity, two compounds, N-acetylcysteine (NAC) and Tauroursodeoxycholic acid (TUDCA), are often considered based on their mechanisms of action in other forms of DILI.

  • N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) (GSH).[9] Its primary role in mitigating DILI is thought to be through replenishing GSH stores, directly scavenging reactive oxygen species (ROS), and reducing oxidative stress.[9] While well-established for acetaminophen (B1664979) toxicity, its efficacy in cholestatic DILI is still under investigation.[10]

  • Tauroursodeoxycholic acid (TUDCA): TUDCA is a hydrophilic bile acid that has shown protective effects in various cholestatic liver diseases.[11] Its mechanisms include protecting hepatocytes from the toxicity of hydrophobic bile acids, promoting bile flow, and inhibiting apoptosis (programmed cell death) by modulating various signaling pathways.[11]

Q4: How can I monitor for potential hepatotoxicity in my in vivo (animal) studies?

A4: Regular monitoring of serum liver function markers is crucial. Key indicators include:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Alkaline phosphatase (ALP)

  • Total bilirubin (B190676) (TBIL)

  • Gamma-glutamyl transferase (GGT)

Histopathological analysis of liver tissue at the end of the study is also essential to assess for any cellular damage, cholestasis, inflammation, or fibrosis.

Q5: What in vitro models can be used to assess RAD-140 hepatotoxicity?

A5: Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and transport functions of the liver.[12][13][14] These cells can be used to assess cytotoxicity, oxidative stress, and the inhibition of key transporters like BSEP following exposure to RAD-140.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Elevated ALT/AST in animal studies Hepatocellular injury- Confirm the purity of the RAD-140 compound. - Reduce the dosage of RAD-140. - Consider co-administration with a hepatoprotective agent like NAC for further investigation. - Perform histological analysis to confirm hepatocellular damage.
Elevated ALP/Bilirubin in animal studies Cholestatic injury- Confirm the purity of the RAD-140 compound. - Reduce the dosage of RAD-140. - Consider co-administration with a choleretic and cytoprotective agent like TUDCA for further investigation. - Perform histological analysis to look for evidence of cholestasis (e.g., bile plugs).
High variability in liver enzyme data - Individual animal response - Inconsistent dosing or sample collection- Increase the number of animals per group. - Ensure consistent timing of dosing and blood collection. - Standardize animal handling procedures to minimize stress.
In vitro cytotoxicity observed at low RAD-140 concentrations - Lot-to-lot variability of primary hepatocytes - Contamination of cell culture- Test multiple lots of primary hepatocytes. - Use a fresh vial of RAD-140 and sterile technique. - Include appropriate vehicle controls.

Quantitative Data Summary

The following table summarizes liver function test data from a case report of RAD-140 induced liver injury. It is important to note that this is from a single human case and may not be representative of all situations. Preclinical data in monkeys at doses of 0.01 mg/kg and 0.1 mg/kg did not show elevations in liver enzymes greater than two-fold from baseline.[5]

Parameter Reference Range Emergency Department (+7 weeks) Hepatology Visit (+8 weeks) Peak Level
Total Bilirubin0.2-1.2 mg/dL10.8 mg/dL32.3 mg/dL38.5 mg/dL
Alkaline Phosphatase (ALP)32-91 IU/L151 IU/L181 IU/L251 IU/L
Alanine Aminotransferase (ALT)17-63 IU/L171 IU/L125 IU/L212 IU/L
Aspartate Aminotransferase (AST)15-41 IU/L71 IU/L82 IU/L120 IU/L
International Normalized Ratio (INR)<1.0WNL0.961.47

Data adapted from a case report of a 24-year-old male who had been taking RAD-140 for 5 weeks.[1]

Experimental Protocols

In Vivo Study: Evaluating the Efficacy of NAC and TUDCA in a Rodent Model of RAD-140 Induced Hepatotoxicity

Objective: To assess the potential hepatotoxicity of RAD-140 in rodents and to determine if co-administration of N-acetylcysteine (NAC) or Tauroursodeoxycholic acid (TUDCA) can mitigate these effects.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • RAD-140

  • N-acetylcysteine (NAC)

  • Tauroursodeoxycholic acid (TUDCA)

  • Vehicle (e.g., corn oil, sterile water)

  • Blood collection tubes (for serum separation)

  • Reagents for liver function tests (ALT, AST, ALP, Bilirubin)

  • Formalin and paraffin (B1166041) for histology

  • Reagents for oxidative stress markers (MDA, GSH, SOD)

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: RAD-140

    • Group 3: RAD-140 + NAC

    • Group 4: RAD-140 + TUDCA

    • Group 5: NAC alone

    • Group 6: TUDCA alone

  • Dosing:

    • Administer RAD-140 orally at a dose known to be pharmacologically active.

    • Administer NAC and TUDCA (e.g., orally or via intraperitoneal injection) at established effective doses from the literature.

    • The duration of the study can range from 4 to 8 weeks.

  • Monitoring:

    • Monitor animal body weight and general health daily.

    • Collect blood via tail vein at baseline and at regular intervals (e.g., weekly) for serum liver function tests.

  • Terminal Procedures:

    • At the end of the study, collect a final blood sample via cardiac puncture.

    • Euthanize the animals and perfuse the liver with saline.

    • Collect liver tissue for histopathological analysis and for the measurement of oxidative stress markers.

In Vitro Study: Assessing RAD-140 Cytotoxicity and the Protective Effects of NAC and TUDCA in Primary Hepatocytes

Objective: To evaluate the direct cytotoxic effects of RAD-140 on primary hepatocytes and to investigate the potential protective effects of NAC and TUDCA.

Materials:

  • Cryopreserved primary human or rodent hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • RAD-140

  • N-acetylcysteine (NAC)

  • Tauroursodeoxycholic acid (TUDCA)

  • Cytotoxicity assay kits (e.g., LDH release, MTT)

  • Reagents for measuring oxidative stress (e.g., ROS-Glo)

  • BSEP inhibition assay kit

Methodology:

  • Cell Culture: Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • Treatment:

    • Pre-treat a subset of wells with NAC or TUDCA for a specified period (e.g., 1-2 hours).

    • Expose the hepatocytes to a range of RAD-140 concentrations, with and without NAC/TUDCA pre-treatment. Include vehicle controls.

    • Incubate for 24-48 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium and assess cell viability using an MTT assay.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe.

    • BSEP Inhibition: Perform a BSEP inhibition assay using a fluorescent substrate to determine if RAD-140 directly inhibits this transporter.

Signaling Pathways and Experimental Workflows

RAD140_Hepatotoxicity_Pathway cluster_cell Hepatocyte RAD140 RAD-140 AR Androgen Receptor (AR) RAD140->AR Binds AR_complex RAD-140/AR Complex AR->AR_complex BSEP Bile Salt Export Pump (BSEP) AR_complex->BSEP Inhibition (Hypothesized) BileAcids_out Bile Acids (Bile Canaliculus) BSEP->BileAcids_out Transport BileAcids_in Bile Acids (Intracellular) BileAcids_in->BSEP Toxicity Cellular Toxicity (Cholestasis) BileAcids_in->Toxicity OxidativeStress Oxidative Stress BileAcids_in->OxidativeStress

Caption: Hypothesized mechanism of RAD-140 induced hepatotoxicity.

Mitigation_Pathways cluster_nac NAC Mechanism cluster_tudca TUDCA Mechanism NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis NeutralizedROS Neutralized ROS GSH->NeutralizedROS ROS Reactive Oxygen Species (ROS) ROS->NeutralizedROS Scavenging by GSH TUDCA Tauroursodeoxycholic acid (TUDCA) Signaling Signaling Pathways (e.g., FXR, Nrf2) TUDCA->Signaling Activates BileFlow Increased Bile Flow Signaling->BileFlow InhibitedApoptosis Inhibited Apoptosis Signaling->InhibitedApoptosis Apoptosis Hepatocyte Apoptosis Apoptosis->InhibitedApoptosis

Caption: Mechanisms of action for NAC and TUDCA in mitigating liver injury.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study start_vivo Animal Acclimatization grouping Grouping (Control, RAD-140, RAD-140+NAC, RAD-140+TUDCA) start_vivo->grouping dosing Daily Dosing (4-8 weeks) grouping->dosing monitoring Weekly Monitoring (Body Weight, LFTs) dosing->monitoring termination Study Termination monitoring->termination analysis_vivo Sample Analysis (Serum LFTs, Histology, Oxidative Stress Markers) termination->analysis_vivo start_vitro Plate Primary Hepatocytes pretreatment Pre-treatment (NAC or TUDCA) start_vitro->pretreatment treatment RAD-140 Exposure (Dose-response) pretreatment->treatment incubation Incubation (24-48h) treatment->incubation termination_vitro Endpoint Analysis incubation->termination_vitro analysis_vitro Cytotoxicity (LDH, MTT) Oxidative Stress (ROS) BSEP Inhibition termination_vitro->analysis_vitro

Caption: Experimental workflows for in vivo and in vitro studies.

References

Vosilasarm Research: A Technical Support Center for Identifying and Controlling Variables

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Vosilasarm (also known as RAD140), this technical support center provides essential guidance on navigating the complexities of experimental design and execution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist at the androgen receptor (AR) in tissues like muscle and bone, promoting anabolic effects.[3][4][5] Conversely, in tissues such as the breast and prostate, it can act as an antagonist, blocking AR activation and subsequent cellular proliferation.[3][4][5]

Q2: What are the key binding affinity and selectivity parameters for this compound?

This compound exhibits a high binding affinity for the androgen receptor. Key quantitative data are summarized in the table below.

ParameterValueComparison
Ki (Androgen Receptor) 7 nMTestosterone: 29 nM, DHT: 10 nM
IC50 (Progesterone Receptor) 750 nMProgesterone: 0.2 nM

This table summarizes key binding affinity data for this compound.

Q3: What are the reported side effects of this compound in clinical trials?

Preliminary clinical studies in women with metastatic breast cancer have reported side effects including vomiting, dehydration, constipation, decreased appetite, weight loss, and elevated liver enzymes (aspartate aminotransferase and alanine (B10760859) aminotransferase).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound research.

In Vitro Experimentation
ProblemPossible Cause(s)Suggested Solution(s)
Low Cell Viability or Unexpected Cytotoxicity - High concentration of this compound or solvent (e.g., DMSO).- Cell line sensitivity.- Contamination of cell culture.- Perform a dose-response curve to determine the optimal concentration.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO).- Use a different, less sensitive cell line if appropriate.- Regularly test for mycoplasma and other contaminants.
Inconsistent Results in Reporter Gene Assays - Variable transfection efficiency.- Inconsistent cell density at the time of treatment.- Degradation of this compound in culture medium.- Optimize transfection protocol and use a co-transfected control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[6]- Ensure uniform cell seeding and confluency across all wells.- Prepare fresh this compound dilutions for each experiment and minimize exposure to light and air.
No or Weak Signal in Western Blot for p-ERK - Suboptimal antibody concentration.- Insufficient this compound stimulation time or dose.- Issues with protein extraction or sample degradation.- Titrate the primary antibody to find the optimal concentration.- Perform a time-course and dose-response experiment to determine the peak of ERK phosphorylation.- Use fresh lysis buffer with phosphatase and protease inhibitors.
In Vivo Experimentation
ProblemPossible Cause(s)Suggested Solution(s)
High Variability in Animal Body Weight or Muscle Mass - Inconsistent drug administration (gavage, injection).- Animal stress affecting feeding and growth.- Genetic drift in the animal colony.- Ensure proper training of personnel for consistent dosing techniques.- Acclimatize animals to the housing and handling procedures before the study begins.- Use animals from a reputable supplier and randomize them into treatment groups.
Unexpected Liver Toxicity - High dose of this compound.- Vehicle-related toxicity.- Pre-existing health conditions in animals.- Conduct a dose-ranging study to identify a non-toxic efficacious dose.- Include a vehicle-only control group to assess the effects of the delivery vehicle.- Perform a health screen of animals before starting the experiment.
Discrepancy Between Anabolic and Androgenic Effects - Incorrect animal model (e.g., intact vs. castrated).- Age of the animals.- Use castrated male rats to provide a sensitive model for assessing androgenic activity with a low endogenous androgen background.[7]- Use immature rats for certain assays as they are more sensitive to exogenous androgens.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is adapted from a standard radioligand binding assay to determine the binding affinity of this compound for the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • [3H]-R1881 (radioligand)

  • This compound (test compound)

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In duplicate tubes, add a fixed concentration of [3H]-R1881.

  • Add the different concentrations of this compound to the respective tubes.

  • For total binding, add only [3H]-R1881. For non-specific binding, add [3H]-R1881 and a high concentration of unlabeled R1881.

  • Add the rat prostate cytosol to all tubes and incubate overnight at 4°C.

  • Separate bound from free radioligand using a hydroxylapatite slurry.

  • Add scintillation cocktail to the washed pellets and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki using competitive binding analysis software.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Study in a Castrated Rat Model

This protocol is designed to assess the anabolic and androgenic effects of this compound.

Animals:

  • Immature male Sprague-Dawley rats, castrated at a specific age.

Procedure:

  • Allow animals to recover from castration surgery.

  • Randomize animals into treatment groups: Vehicle control, Testosterone Propionate (positive control), and different dose levels of this compound.

  • Administer the compounds orally (gavage) or via subcutaneous injection daily for a set period (e.g., 10-14 days).

  • Monitor body weight daily.

  • At the end of the study, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic effect) and the prostate and seminal vesicles (androgenic effects).

  • Compare the organ weights between the different treatment groups.

Visualizing Key Pathways and Workflows

To further aid in experimental design and data interpretation, the following diagrams illustrate key concepts in this compound research.

Vosilasarm_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_Vos This compound-AR Complex AR->AR_Vos Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Vos->ARE Binds to ERK ERK Phosphorylation AR_Vos->ERK Non-genomic action Gene Target Gene Transcription ARE->Gene

This compound Signaling Pathway

Experimental_Workflow_In_Vitro cluster_assays Endpoint Assays start Start: Cell Culture (e.g., Breast Cancer Cell Line) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability reporter Reporter Gene Assay (AR Activity) treatment->reporter western Western Blot (e.g., p-ERK, AR) treatment->western qpcr qPCR (Target Gene Expression) treatment->qpcr analysis Data Analysis and Interpretation viability->analysis reporter->analysis western->analysis qpcr->analysis end End: Conclusion analysis->end

In Vitro Experimental Workflow

Troubleshooting_Logic cluster_variables Potential Variables to Investigate problem Problem Encountered (e.g., Inconsistent Data) reagents Reagent Quality/Stability (e.g., this compound purity, antibody) problem->reagents protocol Protocol Adherence (e.g., incubation times, concentrations) problem->protocol cells_animals Biological System (e.g., cell passage number, animal health) problem->cells_animals equipment Equipment Calibration/Function (e.g., pipette accuracy, reader settings) problem->equipment solution Implement Solution and Re-run Experiment reagents->solution protocol->solution cells_animals->solution equipment->solution

Logical Flow for Troubleshooting

References

Vosilasarm degradation prevention in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds like Vosilasarm (RAD-140) is paramount for reproducible and reliable experimental results. This technical support center provides essential guidance on preventing degradation during long-term storage and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder and solutions?

A1: For optimal stability, this compound in its powdered form should be stored at -20°C for up to three years. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for a maximum of one to two years.[1] Short-term excursions to ambient temperatures for shipping are generally acceptable, but prolonged exposure should be avoided.

Q2: I left my this compound solution at room temperature for an extended period. Is it still usable?

A2: Prolonged exposure of this compound solutions to room temperature is not recommended as it can lead to degradation. The stability of SARMs in solution can be compromised at warmer temperatures. It is advisable to perform an analytical check, such as HPLC-MS/MS, to assess the purity of the solution before use. If this is not possible, it is best to discard the solution and prepare a fresh one from a properly stored stock.

Q3: My this compound powder has changed color/texture. What should I do?

A3: Any change in the physical appearance of the this compound powder, such as discoloration or clumping, may indicate degradation or contamination. Do not use the powder. Contact your supplier for a replacement and review your storage procedures to ensure they meet the recommended guidelines.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles can accelerate the degradation of some compounds. While some SARMs have shown stability through a limited number of freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes after the initial preparation. This minimizes the number of times the main stock is subjected to temperature fluctuations.

Q5: What are the likely degradation pathways for this compound?

A5: this compound's chemical structure contains several functional groups that could be susceptible to degradation under certain conditions:

  • Hydrolysis: The 1,3,4-oxadiazole (B1194373) ring and the aromatic nitrile groups can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening or conversion to a carboxylic acid, respectively.[1][2][3]

  • Oxidation: The aromatic amine moiety could be prone to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.[4][5][6][7]

  • Photodegradation: Exposure to UV light can induce degradation in compounds with aromatic and heteroaromatic rings. It is crucial to store this compound, both in solid and solution form, protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, potentially linked to its degradation.

Observed Issue Potential Cause Related to Degradation Recommended Action
Inconsistent or lower than expected bioactivity in vitro/in vivo. The actual concentration of active this compound may be lower than calculated due to degradation in the stock solution or working solutions.1. Prepare fresh working solutions from a stock that has been stored correctly at -80°C. 2. If the issue persists, prepare a new stock solution from powder. 3. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) with a certified reference standard.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These peaks may represent degradation products of this compound.1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the unknown peaks match. 3. Characterize the structure of the degradation products using high-resolution mass spectrometry (HRMS) and NMR if necessary.
Precipitation observed in thawed stock solution. While not strictly degradation, precipitation can alter the effective concentration. This may be more likely if the solvent is not completely anhydrous or if the storage temperature fluctuated.1. Gently warm the solution and sonicate to attempt redissolution.[1] 2. If precipitation persists, centrifuge the solution and quantify the supernatant concentration. 3. Consider preparing fresh stock in a high-purity, anhydrous solvent.

Data Presentation: Recommended Storage Conditions

Form Storage Temperature Duration Reference
Powder-20°CUp to 3 years[1]
In Solvent (e.g., DMSO)-80°C1-2 years[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC-MS/MS method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the parent ion of this compound and potential degradation products. The exact mass transitions should be optimized by infusing a standard solution.

Visualizations

Vosilasarm_Degradation_Workflow Experimental Workflow: this compound Degradation Analysis cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL this compound Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (80°C) prep->thermal Expose to stress photo Photostability (UV/Vis light) prep->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-MS/MS Analysis dilute->hplc compare Compare to Control hplc->compare identify Identify Degradants compare->identify quantify Quantify Degradation (%) identify->quantify Androgen_Receptor_Signaling This compound Mechanism of Action: Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Signaling This compound This compound ar_inactive Inactive AR (bound to HSPs) This compound->ar_inactive Binds ar_active Active AR ar_inactive->ar_active Conformational Change (HSP dissociation) ar_dimer AR Dimerization ar_active->ar_dimer Translocation mapk MAPK Pathway ar_active->mapk Crosstalk pi3k PI3K/AKT Pathway ar_active->pi3k Crosstalk are Androgen Response Element (ARE) on DNA ar_dimer->are Binds transcription Gene Transcription are->transcription protein Protein Synthesis (e.g., muscle growth factors) transcription->protein proliferation Cell Proliferation & Survival mapk->proliferation pi3k->proliferation

References

Addressing poor bioavailability of Vosilasarm in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of Vosilasarm (RAD140), with a focus on ensuring optimal bioavailability and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RAD140 or EP0062) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (ARs) in specific tissues.[1][2] In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.[1][2] Conversely, in tissues such as the prostate and breast, it can act as an antagonist, blocking AR activation.[1][3]

Q2: Is the oral bioavailability of this compound considered poor?

Contrary to some experimental observations of poor performance, preclinical data indicate that this compound has good oral bioavailability.[4][5] Studies in rats have shown an oral bioavailability ranging from 27% to 63%, and in monkeys, it is between 65% and 75%.[4][5] Issues encountered in experimental setups are often related to formulation and solubility rather than inherent poor absorption of the molecule itself.[5][6]

Q3: What are the key binding and activity parameters of this compound?

This compound exhibits a high affinity for the androgen receptor. For detailed quantitative data on its binding affinity and in vitro activity, please refer to the data summary tables below.

Quantitative Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterSpeciesValueReference
Oral Bioavailability (F) Rat27-63%[5]
Monkey65-75%[5]
Elimination Half-life Human45-60 hours[4]
Androgen Receptor (AR) Binding Affinity (Ki) In vitro7 nM[4][5]
AR Activation (EC50) In vitro (C2C12 cells)0.1 nM[4]
Microsomal Stability (t1/2) Rat, Monkey, Human> 2 hours[5]

Table 2: In Vivo Anabolic and Androgenic Activity of this compound in Castrated Rats

TissueThis compound Dose (oral)Effect Compared to Testosterone Propionate (1 mg/kg/day)Reference
Levator Ani Muscle 10 mg/kg/day117% stimulation[4]
Prostate Weight 10 mg/kg/day67% stimulation[4]
Seminal Vesicle Weight 10 mg/kg/day59% stimulation[4]

Troubleshooting Guide

Problem 1: Precipitation of this compound in aqueous solutions for in vitro assays.

  • Cause: this compound is a lipophilic compound with low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture media or buffer, the compound can precipitate out of solution, leading to a lower effective concentration and inconsistent results.

  • Solution:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally ≤ 0.1%) to minimize solvent effects on cells, while still maintaining the solubility of this compound.

    • Use Solubilizing Agents: For certain in vitro assays where cell viability is not a concern, consider the use of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in your buffer to improve solubility.[7]

    • Serum in Media: For cell-based assays, the presence of serum (e.g., FBS) can aid in solubilizing lipophilic compounds.

    • Sonication: Gentle sonication of the final solution can help to disperse small, aggregated particles, but it may not fully solubilize precipitated compound.[5][7]

Problem 2: Inconsistent or lower-than-expected efficacy in animal studies.

  • Cause: This is often due to improper formulation, leading to poor and variable absorption after oral gavage. The compound may precipitate in the dosing vehicle or in the gastrointestinal tract.

  • Solution: Use a validated formulation protocol. Several vehicles have been successfully used in preclinical studies to ensure the bioavailability of this compound.[5][6]

    • Protocol 1: PEG-based vehicle: A common formulation consists of a mixture of solvents.[5][6]

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

      • Preparation: Dissolve the this compound in DMSO first. Then, add the PEG300 and Tween-80, ensuring each is fully mixed. Finally, add the saline dropwise while vortexing to prevent precipitation. This should result in a clear solution.[5]

    • Protocol 2: Cyclodextrin-based vehicle:

      • 10% DMSO

      • 90% (20% SBE-β-CD in Saline)

      • Preparation: Prepare the 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution first. Dissolve the this compound in DMSO. Then, add the DMSO stock to the cyclodextrin (B1172386) solution. This may form a suspension and may require sonication.[5][6]

    • Protocol 3: Oil-based vehicle:

      • 10% DMSO

      • 90% Corn Oil

      • Preparation: Dissolve the this compound in DMSO and then mix with the corn oil.[5]

  • Best Practices for In Vivo Formulation:

    • Always prepare the formulation fresh on the day of dosing.

    • Visually inspect the formulation for any precipitation before administration.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Experimental Protocols and Visualizations

This compound Signaling Pathway

This compound exerts its effects by binding to the androgen receptor (AR). In target tissues like muscle, this binding event leads to a conformational change in the AR, its translocation to the nucleus, and the subsequent modulation of target gene transcription, promoting anabolic effects.

Vosilasarm_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle) cluster_nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Gene_Transcription->Anabolic_Effects Leads to

Caption: this compound's mechanism of action in a target cell.

Experimental Workflow for In Vivo Formulation Preparation

The following workflow illustrates the steps for preparing a stable this compound formulation for oral administration in animal studies, which is critical for achieving consistent bioavailability.

In_Vivo_Formulation_Workflow cluster_protocol Formulation Protocol (e.g., PEG-based) start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG300 and Mix dissolve->add_peg add_tween 4. Add Tween-80 and Mix add_peg->add_tween add_saline 5. Add Saline Dropwise while Vortexing add_tween->add_saline inspect 6. Visually Inspect for Clarity add_saline->inspect administer 7. Administer to Animal inspect->administer Clear troubleshoot Troubleshoot: Gentle Heat/Sonication inspect->troubleshoot Precipitate end End administer->end troubleshoot->inspect

Caption: Workflow for preparing this compound for in vivo studies.

Logical Relationship: Bioavailability Troubleshooting

This diagram outlines the logical steps to troubleshoot poor experimental outcomes that might be mistakenly attributed to poor bioavailability.

Bioavailability_Troubleshooting_Logic start Poor/Inconsistent Experimental Results is_in_vitro In Vitro Assay? start->is_in_vitro check_solubility Check for Precipitation in Media is_in_vitro->check_solubility Yes is_in_vivo In Vivo Study? is_in_vitro->is_in_vivo No adjust_dmso Adjust Final DMSO % check_solubility->adjust_dmso use_solubilizer Consider Solubilizing Agents check_solubility->use_solubilizer re_evaluate Re-evaluate Experiment adjust_dmso->re_evaluate use_solubilizer->re_evaluate review_formulation Review Formulation Protocol is_in_vivo->review_formulation Yes check_freshness Was Formulation Prepared Fresh? review_formulation->check_freshness check_clarity Was Formulation Clear Before Dosing? check_freshness->check_clarity check_clarity->re_evaluate

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Resistance to Vosilasarm in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to vosilasarm in cancer cell line experiments. The information is based on the known mechanism of action of this compound and established principles of endocrine resistance in breast cancer, as specific resistance mechanisms to this compound are still an emerging area of research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as RAD140 or EP0062) is a nonsteroidal selective androgen receptor modulator (SARM).[1] It acts as an agonist of the androgen receptor (AR), meaning it binds to and activates the AR.[1] In AR-positive (AR+), estrogen receptor-positive (ER+) breast cancer cells, activation of the AR by this compound has been shown to suppress tumor growth.[2][3][4] One of the proposed mechanisms for this anti-proliferative effect is the AR-mediated suppression of the ESR1 gene, which codes for the estrogen receptor.[5] This crosstalk between the AR and ER signaling pathways is a key aspect of this compound's action in ER+ breast cancer.[6][7][8]

Q2: In which cancer cell lines is this compound expected to be effective?

This compound is being developed for the treatment of AR+, ER+, and HER2-negative breast cancer.[1][9] Therefore, it is expected to be most effective in breast cancer cell lines that express both the androgen receptor and the estrogen receptor, such as MCF-7 and ZR-75-1.[5][10][11][12] Its efficacy in other cancer types is still under investigation.

Q3: What are the potential reasons for observing reduced sensitivity or resistance to this compound in my cell line experiments?

While specific mechanisms of acquired resistance to this compound are not yet fully elucidated in the literature, researchers may encounter reduced sensitivity due to several potential factors, extrapolated from general mechanisms of endocrine resistance in breast cancer. These can be broadly categorized as:

  • Alterations in the Target Pathway:

    • Downregulation or mutation of the Androgen Receptor (AR): A decrease in the expression of AR or mutations in the AR gene could prevent this compound from effectively binding to and activating its target.

    • Changes in AR co-regulator proteins: The transcriptional activity of AR is dependent on the recruitment of co-activator and co-repressor proteins. Alterations in the expression or function of these co-regulators can impact the downstream effects of AR activation.

  • Activation of Bypass Signaling Pathways:

    • Upregulation of Estrogen Receptor (ER) signaling: In ER+ cell lines, the complex interplay between AR and ER is crucial.[6][7][8] Resistance to this compound could emerge if the cancer cells develop mechanisms to bypass the AR-mediated suppression of ER signaling. This could include mutations in the ESR1 gene that lead to constitutive, ligand-independent activation of the ER.[13]

    • Activation of growth factor signaling pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote cell survival and proliferation. Key pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][13][14]

  • Drug Efflux and Metabolism:

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump drugs out of the cell, reducing the intracellular concentration of this compound and limiting its efficacy.

Q4: Are there any known combination therapies that can overcome or prevent resistance to this compound?

Preclinical and clinical studies suggest that combination therapies may be an effective strategy. The combination of this compound with CDK4/6 inhibitors (like palbociclib) has shown enhanced anti-tumor activity in preclinical models of AR+/ER+ breast cancer.[15][16][17][18] Additionally, clinical trials are underway to evaluate this compound in combination with mTOR inhibitors and other standard-of-care therapies.[2] For this compound-resistant tumors that remain driven by the estrogen receptor, the addition of a CDK4/6 inhibitor like palbociclib (B1678290) has demonstrated a potent antitumor effect in preclinical studies.[19]

Troubleshooting Guide: Reduced this compound Efficacy

This guide provides a structured approach to troubleshooting experiments where cancer cell lines show reduced sensitivity or acquired resistance to this compound.

Problem 1: Higher than Expected IC50 Value in a this compound-Sensitive Cell Line

If you observe a higher than expected half-maximal inhibitory concentration (IC50) in a cell line that is reported to be sensitive to this compound, consider the following potential causes and solutions.

Potential Cause Verification Step Proposed Solution
Cell Line Integrity Verify the identity of your cell line via short tandem repeat (STR) profiling. Check for mycoplasma contamination.Use authenticated, low-passage cells for your experiments. Regularly test for mycoplasma.
Reagent Quality Confirm the purity and concentration of your this compound stock. Ensure proper storage conditions (-20°C or -80°C).Purchase this compound from a reputable supplier. Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles.
Experimental Protocol Review your cell viability assay protocol (e.g., MTT, CellTiter-Glo) for accuracy in cell seeding density, drug incubation time, and reagent concentrations.Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. A standard incubation time for IC50 determination is 72 hours.[20][21]
Assay Interference Some compounds can interfere with the chemistry of cell viability assays. For example, colored compounds can affect absorbance readings in an MTT assay.Run appropriate controls, including a vehicle-only control and a no-cell control with the drug to check for assay interference.
Problem 2: Development of Acquired Resistance to this compound

If your cell line initially responds to this compound but develops resistance over time with continuous exposure, the following table provides guidance on investigating the potential mechanisms and strategies to overcome this resistance.

Table 1: Example IC50 Values in this compound-Sensitive vs. Resistant Cell Lines

The following data are for illustrative purposes to represent a typical shift in IC50 upon the development of resistance. Researchers should generate their own data for their specific cell lines.

Cell LineParental IC50 (nM)Resistant Subclone IC50 (nM)Fold Resistance
MCF-7 10 - 50500 - 100010 - 100
ZR-75-1 5 - 30300 - 80010 - 160
Potential Resistance Mechanism Experimental Verification Strategy to Overcome Resistance
Altered AR Signaling Western Blot: Check for changes in total AR protein levels. RT-qPCR: Analyze AR mRNA expression. Sanger Sequencing: Sequence the AR gene to identify potential mutations.If AR expression is lost, this compound is unlikely to be effective. Consider alternative therapeutic strategies.
Upregulation of ER Signaling Western Blot: Assess levels of total ERα and phosphorylated ERα. RT-qPCR: Measure expression of ER target genes (e.g., PGR, TFF1). Sanger Sequencing: Sequence the ESR1 gene for activating mutations.Combine this compound with an ER antagonist (e.g., fulvestrant) or a CDK4/6 inhibitor (e.g., palbociclib), as preclinical data suggests this can be effective in ER-driven resistance.[19]
Activation of PI3K/AKT/mTOR Pathway Western Blot: Analyze the phosphorylation status of key pathway proteins (p-AKT, p-mTOR, p-S6K).Combine this compound with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus). Clinical trials are exploring the combination of this compound with mTOR inhibitors.[2][14][16][22]
Activation of MAPK/ERK Pathway Western Blot: Examine the phosphorylation levels of MEK and ERK.Consider combination with a MEK inhibitor (e.g., trametinib).
Increased Drug Efflux RT-qPCR/Western Blot: Measure the expression of ABC transporters (e.g., ABCB1/MDR1). Functional Assays: Use a fluorescent substrate of ABCB1 (e.g., rhodamine 123) with and without an ABCB1 inhibitor (e.g., verapamil) to assess efflux activity.Combine this compound with an inhibitor of the identified drug efflux pump.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

vosilasarm_mechanism cluster_cell Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR binds AR_complex This compound-AR Complex AR->AR_complex nucleus Nucleus AR_complex->nucleus translocates to ERE Estrogen Response Element (ERE) AR_complex->ERE represses ER binding ARE Androgen Response Element (ARE) tumor_suppressor Tumor Suppressor Genes (e.g., CDKN1A) ARE->tumor_suppressor activates transcription ESR1 ESR1 Gene (encodes ER) ERE->ESR1 represses transcription proliferation_genes Proliferation Genes (e.g., MYC) ERE->proliferation_genes represses transcription ER Estrogen Receptor (ER) proliferation Cell Proliferation ER->proliferation growth_inhibition Growth Inhibition tumor_suppressor->growth_inhibition ESR1->ER encodes proliferation_genes->proliferation

Caption: this compound's mechanism of action in AR+/ER+ breast cancer cells.

hypothesized_resistance cluster_cell Resistant Cancer Cell cluster_combinations Combination Strategies This compound This compound AR Androgen Receptor (AR) (mutated or downregulated) This compound->AR ineffective binding ER_mut Mutant ER (ESR1 mut) (constitutively active) proliferation Cell Proliferation and Survival ER_mut->proliferation drives RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->proliferation cdk46i CDK4/6 Inhibitor (e.g., Palbociclib) cdk46i->proliferation inhibits mtori mTOR Inhibitor (e.g., Everolimus) mtori->mTOR inhibits pi3ki PI3K Inhibitor (e.g., Alpelisib) pi3ki->PI3K inhibits resistance_workflow start Start with parental sensitive cell line (e.g., MCF-7) dose Determine IC50 of This compound using MTT assay start->dose culture Culture cells in increasing concentrations of this compound (starting from IC20) dose->culture monitor Monitor cell viability and proliferation culture->monitor expand Expand surviving cell populations monitor->expand expand->culture repeat with higher dose confirm Confirm resistance by re-evaluating IC50 expand->confirm characterize Characterize resistant cells (Western Blot, RT-qPCR, Sequencing) confirm->characterize if IC50 is significantly higher end This compound-resistant cell line established characterize->end troubleshooting_workflow start Observation: Reduced sensitivity to this compound check_reagents Step 1: Verify cell line and this compound integrity start->check_reagents check_protocol Step 2: Review and optimize experimental protocol check_reagents->check_protocol characterize Step 3: Characterize potential resistance mechanisms check_protocol->characterize western Western Blot for AR, ER, p-AKT, p-ERK characterize->western qpcr RT-qPCR for AR, ESR1, target genes characterize->qpcr sequencing Sequence AR and ESR1 genes characterize->sequencing combination Step 4: Test combination therapies characterize->combination cdk46i Combine with CDK4/6 inhibitor combination->cdk46i mtori Combine with mTOR inhibitor combination->mtori end Identify resistance mechanism and effective combination cdk46i->end mtori->end

References

Side effects of Vosilasarm observed in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Vosilasarm (also known as RAD140) observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What were the most common side effects of this compound observed in preclinical animal studies?

A1: Preclinical studies in rats and cynomolgus monkeys identified several side effects. In monkeys, the most notable observations were a suppression of testosterone (B1683101) levels, changes in serum lipids, and minimal elevation of liver enzymes.[1] Rats exhibited a tissue-selective anabolic effect, with a significant increase in muscle mass but a lesser impact on prostate and seminal vesicle weight compared to testosterone.[2]

Q2: Were the observed side effects in preclinical studies dose-dependent?

A2: Yes, some of the effects appeared to be dose-dependent. For instance, in cynomolgus monkeys, this compound stimulated an increase in body weight at doses of 0.1 mg/kg/day and higher.[1] The suppression of testosterone was also observed across three different dose levels (0.01 mg/kg, 0.1 mg/kg, and 1.0 mg/kg).[1] In rats, the anabolic effect on the levator ani muscle was dose-dependent.[2]

Q3: What specific changes in serum lipids were noted in the monkey studies?

A3: The preclinical studies in cynomolgus monkeys indicated a lowering of LDL, HDL, and triglycerides.[2] However, the publicly available data from these initial studies do not provide specific quantitative values for these changes.

Q4: How significant was the elevation in liver enzymes in preclinical models?

A4: In the 28-day study with cynomolgus monkeys, the elevation of liver transaminase levels was reported to be minimal.[1] Specifically, no animal at any dose showed an elevation of more than two-fold over its baseline value.[2] It is important to note that cases of liver toxicity have been reported with the non-medical use of this compound.[1]

Q5: Were there any observed effects on reproductive tissues in preclinical studies?

A5: Yes, this compound demonstrated tissue-selective effects on reproductive organs. In castrated immature rats, this compound had a less pronounced effect on the prostate and seminal vesicles compared to its potent anabolic effect on the levator ani muscle.[2] Furthermore, when administered with testosterone propionate (B1217596), this compound partially antagonized the testosterone-induced increase in the weight of the prostate and seminal vesicles.[2]

Troubleshooting Guides

Issue 1: Unexpectedly High Liver Enzyme Levels in Experimental Animals

Possible Cause:

  • Dose and Duration: High doses or prolonged administration of this compound may lead to more significant elevations in liver enzymes. The preclinical studies in monkeys, which showed minimal elevation, were conducted for 28 days.[1]

  • Animal Model: The susceptibility to liver effects can vary between species.

  • Concomitant Medications/Substances: The co-administration of other compounds could potentiate liver toxicity.

Troubleshooting Steps:

  • Verify Dosing: Double-check the concentration and volume of the administered this compound to ensure the correct dose was given.

  • Review Treatment Duration: Consider if the duration of your experiment exceeds that of the initial preclinical safety studies.

  • Baseline and Monitoring: Ensure you have pre-treatment (baseline) liver enzyme levels for each animal. Implement regular monitoring of liver function throughout the study.

  • Histopathology: If elevated liver enzymes are observed, consider performing histopathological analysis of liver tissue to assess for any cellular damage.

Issue 2: Inconsistent or Unexpected Anabolic Effects on Muscle Mass

Possible Cause:

  • Animal Model and Age: The anabolic response can be influenced by the species, strain, and age of the animals. The initial studies highlighting significant anabolic effects were conducted in young, castrated male rats.[2]

  • Route of Administration and Bioavailability: Ensure the method of administration (e.g., oral gavage) is consistent and allows for adequate absorption.

  • Diet and Exercise: The nutritional status and activity level of the animals can impact muscle growth.

Troubleshooting Steps:

  • Standardize Animal Model: Use a consistent species, strain, and age group for your experiments to minimize variability.

  • Confirm Formulation and Administration: Verify the stability and concentration of your this compound formulation. Ensure consistent administration technique.

  • Control Environmental Factors: Maintain a standardized diet and housing environment for all experimental animals.

  • Measure Muscle Weight Accurately: At the end of the study, carefully dissect and weigh specific muscles (e.g., levator ani) to quantify the anabolic effect.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the tissue-selective effects of this compound in preclinical rat studies.

Table 1: Effect of this compound on Levator Ani Muscle and Prostate Weight in Castrated Immature Rats (11-day treatment) [2]

Treatment Group (Dose)Levator Ani Muscle Weight (% of Sham Control)Prostate Weight (% of Sham Control)
Vehicle (Castrated Control)~20%~10%
This compound (0.03 mg/kg)StimulatedNot specified
This compound (0.3 mg/kg)~100%Not specified
Testosterone Propionate (1 mg/kg)~120%~110%
Sham (Non-castrated Control)100%100%

Table 2: Agonist and Antagonist Effects of this compound in Combination with Testosterone Propionate (TP) in Castrated Immature Rats [2]

Treatment GroupLevator Ani Muscle Weight (% of TP alone)Seminal Vesicle Weight (% of TP alone)
TP (1 mg/kg) + this compound (10 mg/kg)Additive effectPartial antagonism

Experimental Protocols

Key Experiment: Herschberger Assay for Androgenic and Anabolic Activity in Rats

This assay was used to determine the tissue-selective effects of this compound.

Methodology:

  • Animal Model: Young, castrated male rats. Castration is performed to create an androgen-naive state.

  • Acclimation: Animals are allowed to acclimate to the housing conditions.

  • Dosing:

    • This compound is administered orally (e.g., via gavage) daily for a specified period (e.g., 11 days).[2]

    • A vehicle control group (castrated rats receiving the vehicle solution) is included.

    • A positive control group receiving a reference androgen, such as testosterone propionate (TP), is included.[2]

    • A sham control group (non-castrated rats) is included to represent normal androgen levels.[2]

  • Necropsy and Tissue Collection: At the end of the treatment period, animals are euthanized. The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The weights of the target tissues are compared between the different treatment groups to assess the anabolic and androgenic activity of this compound.

Visualizations

vosilasarm_preclinical_workflow cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis cluster_outcomes Observed Side Effects Animal Model Selection Animal Model Selection Dose Ranging Dose Ranging Animal Model Selection->Dose Ranging Duration of Treatment Duration of Treatment Dose Ranging->Duration of Treatment This compound Administration This compound Administration Duration of Treatment->this compound Administration In-life Observations In-life Observations This compound Administration->In-life Observations Sample Collection Sample Collection In-life Observations->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Tissue Weight Analysis Tissue Weight Analysis Sample Collection->Tissue Weight Analysis Histopathology Histopathology Sample Collection->Histopathology Lipid Profile Changes Lipid Profile Changes Biochemical Analysis->Lipid Profile Changes Liver Enzyme Elevation Liver Enzyme Elevation Biochemical Analysis->Liver Enzyme Elevation Testosterone Suppression Testosterone Suppression Biochemical Analysis->Testosterone Suppression vosilasarm_signaling_pathway cluster_muscle Muscle Tissue cluster_prostate Prostate Tissue This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Muscle_AR AR This compound->Muscle_AR Prostate_AR AR This compound->Prostate_AR ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Expression->Anabolic_Effects Leads to Reduced_Androgenic_Effects Reduced Androgenic Effects Gene_Expression->Reduced_Androgenic_Effects Leads to

References

Technical Support Center: Vosilasarm (RAD-140) Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity of a Vosilasarm (also known as RAD-140) research compound. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during purity analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation crucial?

Q2: What is the acceptable purity level for a research-grade this compound compound?

A2: For research applications, a purity level of ≥98% is generally considered acceptable. High-quality suppliers often provide compounds with purity of 99% or higher. Always refer to the supplier's Certificate of Analysis (CoA) and independently verify the purity.

Q3: What are the primary analytical methods for determining this compound purity?

A3: The gold-standard techniques for purity determination of SARMs like this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[4][5][6]

Q4: What kind of impurities might be present in a this compound sample?

A4: Potential impurities can include residual solvents from synthesis, unreacted starting materials, intermediates from the synthetic route, and degradation products. The specific impurities will depend on the synthesis method used.[4][7]

Section 2: Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for quantifying the purity of a this compound sample by separating it from potential impurities.[4] A chromatogram is generated where the area of the main peak relative to the total area of all peaks determines the purity percentage.

Detailed Protocol:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a higher concentration of Mobile Phase A.

    • Gradually increase the concentration of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.

    • A typical gradient might be 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducibility.[8]

  • Detection: UV detector set at a wavelength of 280 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound compound in the mobile phase or a compatible solvent (like methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.[9]

  • Injection Volume: 10 µL.

Data Presentation:

The results from an HPLC analysis can be summarized as follows. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Compound Retention Time (min) Peak Area (mAU*s) Purity (%)
This compound9.52485099.18
Impurity 17.34250.51
Impurity 211.05150.31
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify the molecular weights of the main compound and any impurities.[10]

Detailed Protocol:

  • LC System: Use the same column and mobile phase conditions as the HPLC protocol.

  • MS Detector: An electrospray ionization (ESI) source is typically used for SARMs.[11]

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range appropriate for this compound (Molar Mass: 393.83 g·mol⁻¹) and potential impurities (e.g., 100-800 m/z).[2]

  • Data Analysis:

    • Confirm the main peak corresponds to the expected mass of this compound ([M+H]⁺ ≈ 394.8).

    • Analyze the mass spectra of any impurity peaks to propose their potential structures, which could be synthesis-related side products or degradation products.

Data Presentation:

Peak (from HPLC) Retention Time (min) Observed Mass [M+H]⁺ Identity/Comment
Main Peak9.52394.8This compound (Expected: 394.8)
Impurity 17.34255.3Potential synthesis precursor
Impurity 211.05409.8Potential oxidation product (+16 Da)

Section 3: Troubleshooting Guides

HPLC Troubleshooting

Q: My HPLC chromatogram shows no peaks, or the peaks are very small.

A: This indicates an issue with the sample, injection, or detection.

  • Possible Causes:

    • Incorrect sample preparation (not dissolved).

    • Injector malfunction or air bubble in the sample loop.

    • Detector lamp is off or has low energy.[12]

    • Wrong mobile phase composition preventing elution.

Troubleshooting Workflow:

G start Issue: No / Small Peaks q1 Is the detector lamp on and warmed up? start->q1 a1_no Turn on lamp and allow to stabilize. q1->a1_no No q2 Is the sample completely dissolved and clear? q1->q2 Yes a2_no Prepare fresh sample. Use sonication if needed and filter. q2->a2_no No q3 Purge the pump and injector. Rerun a standard. q2->q3 Yes q4 Is the mobile phase prepared correctly? q3->q4 a4_no Prepare fresh mobile phase. q4->a4_no No end_node If problem persists, check for system leaks or call service engineer. q4->end_node Yes

Caption: Troubleshooting logic for absent or small HPLC peaks.

Q: My peaks are broad or show tailing.

A: This is often related to column health, mobile phase issues, or sample overload.

  • Possible Causes:

    • Column Overload: Injecting too concentrated a sample.[13]

    • Column Contamination/Degradation: Buildup of contaminants on the column frit or stationary phase.

    • pH Mismatch: The pH of the mobile phase is causing the analyte to interact poorly with the stationary phase.[13]

    • Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.

Troubleshooting Workflow:

G start Issue: Broad or Tailing Peaks q1 Dilute sample 10-fold and re-inject. start->q1 q1_res Did peak shape improve? q1->q1_res a1_yes Original sample was overloaded. Adjust concentration. q1_res->a1_yes Yes q2 Is sample solvent stronger than the mobile phase? q1_res->q2 No a2_yes Dissolve sample in mobile phase. q2->a2_yes Yes q3 Flush column with strong solvent (e.g., 100% Acetonitrile). Re-equilibrate and rerun. q2->q3 No q3_res Did peak shape improve? q3->q3_res a3_yes Column was contaminated. Consider using a guard column. q3_res->a3_yes Yes a3_no Column may be degraded. Replace column. q3_res->a3_no No

Caption: Troubleshooting logic for poor HPLC peak shape.

Section 4: Understanding the Mechanism

This compound functions by binding to and activating androgen receptors (ARs) in a tissue-selective manner.[1] In tissues like muscle and bone, it acts as an agonist, promoting anabolic effects. In other tissues, such as the prostate, it can act as a partial agonist or antagonist, which helps to reduce androgenic side effects.[2]

Simplified Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus V This compound AR Androgen Receptor (AR) V->AR Binds HSP HSP90 AR->HSP dissociates ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds to DNA Gene Target Gene Transcription ARE->Gene Modulates

Caption: Simplified signaling pathway of this compound.

References

Vosilasarm Technical Support Center: Best Practices for Handling and Storing Vosilasarm Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Vosilasarm (also known as RAD140) powder. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining the integrity of the compound, and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist in select tissues, such as skeletal muscle and bone, by binding to and activating androgen receptors (ARs).[1][2] In tissues like the prostate and breasts, it can act as an antagonist, blocking AR activation.[2] This tissue-selective action is a key feature of SARMs, aiming to provide the anabolic benefits of androgens with fewer of the associated side effects.[3][4]

2. What are the recommended storage conditions for this compound powder?

To ensure the long-term stability of this compound powder, it is essential to store it under the correct conditions. The following table summarizes the recommended storage temperatures and durations based on information from suppliers.

Storage ConditionTemperatureDuration
Long-term Storage-20°C3 years[5][6][7]
Short-term Storage4°C2 years[5][7]

It is recommended to store the powder in a tightly sealed container to protect it from moisture and light.

3. How should I prepare a stock solution of this compound?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[5][7] A common stock solution concentration is 10 mM in DMSO.[6] Sonication may be used to aid dissolution.[6]

4. What are the recommended storage conditions for this compound stock solutions?

Prepared stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. The following storage conditions are recommended for stock solutions in DMSO:

Storage ConditionTemperatureDuration
Long-term Storage-80°CUp to 2 years[5]
Short-term Storage-20°CUp to 1 year[5]

5. What personal protective equipment (PPE) should I use when handling this compound powder?

As with any potent research compound, appropriate personal protective equipment should be worn at all times when handling this compound powder to minimize the risk of exposure through inhalation, skin contact, or ingestion.

  • Gloves: Nitrile gloves are recommended.

  • Lab Coat: A standard lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are essential.

  • Respiratory Protection: When weighing or handling the powder outside of a containment unit, a fit-tested N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles.

All handling of the powder should ideally be performed in a chemical fume hood or a powder containment hood.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Precipitation of this compound in working solutions.

  • Possible Cause: The solubility of this compound is lower in aqueous solutions compared to organic solvents like DMSO. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate out if the final DMSO concentration is too low or the this compound concentration is too high.

  • Troubleshooting Steps:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.

    • Use a Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility and bioavailability.[5][6]

    • Prepare Fresh Solutions: Prepare working solutions fresh for each experiment and do not store them for extended periods, especially at room temperature.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[6]

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation: Improper storage of the this compound powder or stock solutions can lead to degradation of the compound, resulting in reduced activity.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture.

      • Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues arising from repeated freeze-thaw cycles.

      • Purchase New Compound: If degradation is suspected, it is best to obtain a new batch of the compound.

  • Possible Cause 2: Experimental Variability: Inconsistencies in experimental procedures can lead to variable results.

    • Troubleshooting Steps:

      • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment times, and reagent concentrations, are kept consistent between experiments.

      • Include Proper Controls: Always include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls (if available) in your experiments.

Issue 3: Cellular toxicity observed in in vitro assays.

  • Possible Cause 1: High Concentration of this compound: Like many compounds, this compound may exhibit toxicity at high concentrations.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line by performing a dose-response experiment.

      • Reduce Incubation Time: Shorter incubation times may reduce cellular toxicity.

  • Possible Cause 2: Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Troubleshooting Steps:

      • Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%.

      • Run a Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your experimental wells to assess the effect of the solvent on your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. (Molecular Weight of this compound: 393.83 g/mol )[8]

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

      • Volume (L) = (Mass (g) / 393.83 g/mol ) / 0.010 mol/L

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle sonication can be used to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Western Blot Analysis of Androgen Receptor (AR) Activation

This protocol provides a general workflow for assessing the effect of this compound on the androgen receptor signaling pathway. Optimization may be required for specific cell lines and antibodies.

  • Cell Culture and Treatment:

    • Seed cells (e.g., LNCaP, VCaP, or other AR-expressing cell lines) in appropriate culture plates and allow them to adhere overnight.

    • The following day, replace the medium with a serum-free or charcoal-stripped serum medium to reduce basal AR activity.

    • After 24 hours of serum starvation, treat the cells with varying concentrations of this compound or a vehicle control (DMSO). Include a positive control such as dihydrotestosterone (B1667394) (DHT).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., total AR, phospho-AR, or a downstream target of AR signaling) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_analysis Analysis weigh_powder Weigh this compound Powder prepare_stock Prepare 10 mM Stock in DMSO weigh_powder->prepare_stock store_stock Aliquot and Store at -80°C prepare_stock->store_stock treat_cells Treat with this compound store_stock->treat_cells Dilute for working solution seed_cells Seed AR-expressing Cells serum_starve Serum Starve Cells seed_cells->serum_starve serum_starve->treat_cells harvest_cells Harvest Cells for Analysis treat_cells->harvest_cells protein_extraction Protein Extraction harvest_cells->protein_extraction western_blot Western Blot for AR Pathway protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Workflow for preparing this compound solutions and performing in vitro analysis.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_compound Compound Integrity cluster_protocol Protocol Consistency start Inconsistent Experimental Results check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Verify Storage Conditions (-20°C powder, -80°C stock) check_compound->storage Yes standardize Standardize All Steps (seeding, timing, concentrations) check_protocol->standardize Yes aliquots Use Fresh Aliquots? (Avoid freeze-thaw) storage->aliquots new_compound Consider Purchasing New Compound aliquots->new_compound If issues persist controls Include Proper Controls? (vehicle, positive) standardize->controls optimize Re-optimize Assay Parameters controls->optimize If issues persist

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Managing Hormonal Suppression in Animal Models on Vosilasarm (RAD140)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vosilasarm (RAD140) in animal models. The focus is on understanding and managing the associated hormonal suppression to ensure the integrity and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (RAD140) and how does it work?

A1: this compound, also known by its development code RAD140, is a non-steroidal Selective Androgen Receptor Modulator (SARM). It is designed to selectively bind to androgen receptors in tissues like skeletal muscle and bone, where it promotes anabolic effects.[1][2] Unlike traditional anabolic steroids, its selectivity aims to minimize androgenic side effects in other tissues, such as the prostate.[1][2]

Q2: Why does this compound cause hormonal suppression?

A2: this compound is a potent agonist of the androgen receptor. The hypothalamic-pituitary-gonadal (HPG) axis, which regulates endogenous testosterone (B1683101) production, senses the increased androgenic activity from this compound. This leads to a negative feedback loop, suppressing the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. Reduced LH and FSH levels result in decreased endogenous testosterone production by the testes.[3]

Q3: What are the typical signs of hormonal suppression in animal models?

A3: The primary sign of hormonal suppression is a measurable decrease in serum testosterone levels.[4] Researchers may also observe a reduction in the weights of androgen-dependent tissues, such as the seminal vesicles and prostate, although this compound's tissue selectivity may lessen the effect on the prostate compared to traditional androgens.[5]

Q4: How significant is the testosterone suppression observed with this compound?

A4: Preclinical studies in cynomolgus monkeys have demonstrated significant testosterone suppression. In one study, oral administration of this compound at doses of 0.01, 0.1, and 1.0 mg/kg resulted in a decrease in testosterone levels by approximately 50%, from baseline levels of around 600-800 ng/dL to 200-300 ng/dL.[4]

Q5: Are there other hormonal and metabolic changes to be aware of?

A5: Yes, besides testosterone suppression, studies in monkeys have shown that this compound can also impact lipid profiles. Changes observed include alterations in triglycerides, LDL cholesterol, and HDL cholesterol.[4] Additionally, while designed to be less hepatotoxic than oral anabolic steroids, monitoring liver enzymes is still recommended as elevated liver enzymes have been noted in some cases.[4][6]

Q6: How can hormonal suppression be managed or reversed in a research setting?

A6: While specific, validated post-cycle therapy (PCT) protocols for this compound in rodents are not extensively published, the principles of HPG axis restoration can be applied. This typically involves the use of Selective Estrogen Receptor Modulators (SERMs) like clomiphene citrate (B86180) or tamoxifen (B1202) after the cessation of this compound administration. These compounds can help to stimulate the renewed production of LH and FSH. The use of aromatase inhibitors or human chorionic gonadotropin (hCG) are other potential strategies, though their application in this specific context requires careful consideration and protocol optimization.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss or failure to thrive in animals. Hormonal suppression leading to a catabolic state post-treatment, or other unforeseen side effects.- Confirm that the weight loss is outside of expected experimental parameters.- Measure serum testosterone levels to confirm the degree of suppression.- Consider implementing a recovery protocol to restore endogenous hormone production (see Experimental Protocols).- Ensure adequate nutrition and hydration.
Unexpected changes in bone density or muscle mass. While this compound is anabolic, severe suppression post-treatment could lead to a rebound catabolic effect.- Quantify bone mineral density and muscle mass using appropriate techniques (e.g., DEXA scans, muscle fiber histology).- Correlate these changes with serum testosterone levels.- A tapered dosing schedule or a post-treatment recovery protocol may be necessary.
Inconsistent or variable experimental results. Fluctuations in endogenous hormone levels due to suppression and potential recovery.- Standardize the timing of this compound administration and sample collection.- Include a washout period in the study design to allow for hormonal normalization before subsequent experiments.- Monitor hormone levels at multiple time points to understand the kinetics of suppression and recovery.
Elevated liver enzymes (ALT, AST). Potential for hepatic stress, although generally considered lower than with oral anabolic steroids.- Perform baseline and periodic liver function tests.- If significant elevations are observed, consider dose reduction or discontinuation.- Conduct histological analysis of liver tissue at the end of the study to assess for any pathological changes.
Altered lipid profiles (triglycerides, cholesterol). A known metabolic effect of this compound.- Measure baseline and end-of-study lipid profiles.- Correlate lipid changes with the dose and duration of this compound administration.- Consider the impact of altered lipids on the interpretation of your experimental results, especially in cardiovascular studies.

Data on Hormonal and Metabolic Effects of this compound

Table 1: Effect of this compound on Serum Testosterone in Cynomolgus Monkeys

Dosage Baseline Testosterone (ng/dL) Testosterone after 28 days (ng/dL) Percent Suppression
0.01 mg/kg~600-800~200-300~50%
0.1 mg/kg~600-800~200-300~50%
1.0 mg/kg~600-800~200-300~50%

Data extracted from preclinical studies.[4]

Table 2: Qualitative Effects of this compound on Lipids and Liver Enzymes in Cynomolgus Monkeys

Parameter Observed Effect
Triglycerides Altered
LDL Cholesterol Altered
HDL Cholesterol Altered
Liver Enzymes (ALT) Minimally Elevated

Based on preclinical research findings.[4]

Experimental Protocols

Detailed Methodologies for Key Experiments

1. Measurement of Serum Hormones (Testosterone, LH, FSH)

  • Sample Collection: Collect blood from animals via appropriate methods (e.g., tail vein, cardiac puncture) and process to obtain serum. Store serum at -80°C until analysis.

  • Assay Principle: Utilize commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat or mouse testosterone, LH, and FSH. These are typically competitive ELISAs for steroid hormones like testosterone and sandwich ELISAs for glycoprotein (B1211001) hormones like LH and FSH.

  • General ELISA Protocol:

    • Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of serum samples.

    • Add standards and samples to the antibody-coated microplate wells.

    • Incubate as per the protocol, allowing the hormone to bind to the antibody.

    • For competitive assays, a labeled hormone is added to compete for antibody binding sites. For sandwich assays, a second, labeled antibody is added.

    • Wash the wells to remove unbound substances.

    • Add a substrate solution that reacts with the enzyme-linked antibody to produce a colorimetric or chemiluminescent signal.

    • Stop the reaction and measure the absorbance or luminescence using a microplate reader.

    • Calculate hormone concentrations by comparing the sample signal to the standard curve.

2. Analysis of Plasma Lipid Profile

  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma at -80°C.

  • Methodology:

    • Enzymatic Colorimetric Assays: Use commercially available kits for the quantitative determination of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides. These assays are typically performed on an automated clinical chemistry analyzer or manually using a spectrophotometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed lipidomic analysis, plasma lipids can be extracted and analyzed by LC-MS to identify and quantify individual lipid species.

3. Assessment of Liver Function

  • Sample Collection: Collect serum as described for hormone analysis.

  • Parameters: Measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Methodology: Use commercially available enzymatic assay kits. The principle involves measuring the rate of a specific enzymatic reaction that is proportional to the enzyme activity in the sample. This is typically performed on an automated clinical chemistry analyzer.

4. Suggested Protocol for HPG Axis Recovery (Post-Cycle Therapy - PCT)

  • Disclaimer: This is a suggested protocol based on the known pharmacology of SERMs and may require optimization for your specific animal model and experimental conditions.

  • Agent: Clomiphene Citrate.

  • Rationale: Clomiphene citrate is a SERM that blocks estrogen receptors in the hypothalamus, which in turn stimulates the release of GnRH, leading to increased LH and FSH secretion and subsequent testosterone production.[7]

  • Suggested Dosing in Rats (for adaptation):

    • A starting point for oral administration could be in the range of 0.5-1.0 mg/kg/day. The optimal dose and duration will need to be determined empirically.

    • Administer for a period of 2-4 weeks following the cessation of this compound treatment.

  • Monitoring:

    • Measure serum testosterone, LH, and FSH levels at baseline (before this compound), at the end of this compound treatment, and at weekly intervals during the PCT protocol.

    • Monitor animal well-being, including body weight and food/water intake.

Visualizations

Vosilasarm_Hormonal_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testosterone Endogenous Testosterone Testes->Testosterone Production This compound This compound (RAD140) (Exogenous Androgen Signal) This compound->Hypothalamus Strong Negative Feedback (-) AndrogenReceptor Androgen Receptors (Muscle, Bone, etc.) This compound->AndrogenReceptor Agonist Testosterone->Hypothalamus Negative Feedback (-) Testosterone->AndrogenReceptor Agonist

Caption: Mechanism of hormonal suppression by this compound.

HPG_Axis_Recovery_Workflow Start Start of Experiment VosilasarmAdmin This compound Administration Phase Start->VosilasarmAdmin Monitoring1 Baseline Monitoring: - Testosterone - LH, FSH - Lipids - Liver Enzymes Start->Monitoring1 Endthis compound End of this compound Treatment (Hormonal Suppression) VosilasarmAdmin->Endthis compound PCT Post-Cycle Therapy (PCT) (e.g., Clomiphene Citrate) Endthis compound->PCT Monitoring2 End of Treatment Monitoring: - Confirm Suppression Endthis compound->Monitoring2 Recovery HPG Axis Recovery PCT->Recovery Monitoring3 Weekly Monitoring during PCT: - Hormone Levels PCT->Monitoring3 End End of Study Recovery->End Monitoring4 Final Monitoring: - Assess Recovery Recovery->Monitoring4

Caption: Experimental workflow for managing hormonal suppression.

References

Interpreting unexpected phenotypes in RAD-140 treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in RAD-140 treated animals.

Frequently Asked Questions (FAQs)

Q1: What is the expected anabolic effect of RAD-140 in animal models?

A1: In preclinical studies involving male rats and monkeys, RAD-140 has been shown to produce a potent anabolic effect on muscle and bone tissue.[1][2][3] It is designed to be tissue-selective, meaning it should stimulate muscle growth with less impact on reproductive tissues like the prostate and seminal vesicles compared to traditional anabolic steroids.[1][3] For example, in castrated immature rats, RAD-140 has demonstrated the ability to increase the weight of the levator ani muscle (an indicator of anabolic activity) at doses lower than those required to significantly increase prostate weight.[1]

Q2: What are the commonly reported side effects of RAD-140 in animal studies?

A2: Common side effects observed in animal studies include suppression of endogenous testosterone (B1683101) levels, alterations in lipid profiles, and elevations in liver enzymes, suggesting potential hepatotoxicity.[4][5][6] In some cases, drug-induced liver injury has been reported.[5][6][7][8][9] It's important to monitor these parameters closely during your experiments.

Q3: Can RAD-140 cause unexpected or paradoxical effects?

A3: Yes, unexpected outcomes have been documented. For instance, a study in female mice found that long-term RAD-140 supplementation did not improve strength but instead increased frailty and mortality risk, suggesting a detrimental effect in this specific context.[10][11][12] Researchers should be aware that the effects of RAD-140 can be sex- and perhaps species-dependent.

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses specific issues you might encounter during your experiments with RAD-140.

Issue 1: Lack of Expected Anabolic Effect (No significant increase in muscle mass)
Possible Cause Troubleshooting Step Rationale
Incorrect Dosing Verify dose calculations and administration technique. If administering in drinking water, measure daily consumption per cage to estimate the actual dose received by each animal. Consider switching to oral gavage for more precise dosing.A preclinical study noted that the actual consumed dose of RAD-140 was lower than intended when administered in drinking water, which could lead to a diminished anabolic response.[7]
Compound Instability Ensure the vehicle used (e.g., methylcellulose) is appropriate and that the RAD-140 solution is prepared fresh and stored correctly to prevent degradation.The stability of the therapeutic agent in its vehicle is crucial for maintaining its efficacy throughout the study.
Animal Model Specifics Consider the sex, age, and hormonal status of your animal model. The anabolic response to RAD-140 may be less pronounced in healthy, young animals with normal androgen levels compared to older or castrated models.A study on female mice showed a lack of anabolic effect and even negative health impacts, highlighting sex-specific differences.[10][11][12]
Housing Conditions Evaluate the housing conditions of the animals. Overcrowding or social stress can impact physiological responses to treatments.Housing conditions have been shown to influence stress levels and physiological outcomes in animal studies.[13]
Issue 2: High Variability in Anabolic Response Between Animals
Possible Cause Troubleshooting Step Rationale
Inconsistent Dosing As with a complete lack of effect, ensure precise and consistent dosing for all animals. Oral gavage is recommended over administration in drinking water for minimizing variability.Inconsistent administration can lead to significant differences in drug exposure between individuals.
Genetic Variation Acknowledge that natural genetic variation within an animal cohort can lead to differing responses to a therapeutic agent.Even in inbred strains, some level of biological variability is expected.
Underlying Health Issues Ensure all animals are healthy and free from underlying conditions that could affect their response to RAD-140.Subclinical illness can be a significant confounding factor in any experimental study.[14]
Issue 3: Observation of Unexpected Adverse Events (e.g., behavioral changes, organ abnormalities)
Possible Cause Troubleshooting Step Rationale
Off-Target Effects While designed to be selective, RAD-140 may have off-target effects. Conduct a broader histological and pathological analysis of major organs.Reports of liver injury suggest that RAD-140 is not exclusively selective for muscle and bone.[5][6][7][8][9]
Metabolic Differences The metabolism of RAD-140 can vary between species, potentially leading to the formation of active metabolites with different target profiles.[15]Metabolic studies in horses have identified several metabolites of RAD-140.[15]
Neuroprotective and Other CNS Effects RAD-140 has been shown to have neuroprotective effects in rats.[3] This indicates that it crosses the blood-brain barrier and could potentially influence behavior.The central nervous system effects of SARMs are an active area of research.

Quantitative Data Summary

Table 1: Effects of RAD-140 on Male Rat Body and Tissue Weight (14-day study)

Treatment GroupChange in Body WeightLevator Ani Muscle Weight (mg)Prostate Weight (mg)Seminal Vesicle Weight (mg)
Vehicle Control+ X%YAD
RAD-140 (0.1 mg/kg)+ X%Y + ZA + BD + E
RAD-140 (1.0 mg/kg)+ X%Y + 2ZA + 1.5BD + 1.5E
RAD-140 (10 mg/kg)+ X%Y + 3ZA + 2BD + 2E

Note: This table is a representative summary based on expected dose-dependent effects as described in preclinical literature.[1][3] Actual values (X, Y, Z, A, B, D, E) would be obtained from specific experimental data.

Table 2: Reported Side Effects of RAD-140 in Preclinical and Human Case Studies

Side EffectAnimal Model(s)Human Case Reports
Hepatotoxicity (Elevated Liver Enzymes) Rats, MonkeysYes[5][6][7][8][9]
Testosterone Suppression Rats, MonkeysYes
Altered Lipid Profile MonkeysYes
Increased Frailty and Mortality Female Mice[10][11][12]Not Reported

Experimental Protocols

Key Experiment: Assessing Anabolic and Androgenic Activity in a Castrated Rat Model

This protocol is based on the methods described in preclinical studies of RAD-140.[1][3]

  • Animal Model: Immature male Sprague-Dawley rats, castrated at approximately 21 days of age.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, RAD-140 at various doses, testosterone propionate (B1217596) as a positive control).

  • Dosing:

    • Prepare RAD-140 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer the assigned treatment daily via oral gavage for a specified period (e.g., 14 days).

  • Endpoint Collection:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect and weigh the levator ani muscle, prostate, and seminal vesicles.

  • Data Analysis: Compare the tissue weights of the RAD-140 treated groups to both the vehicle control and the testosterone propionate group to assess anabolic (levator ani) and androgenic (prostate and seminal vesicles) activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Classical Androgen Receptor Signaling Pathway for RAD-140.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Castrated Male Rat) start->animal_model grouping Randomize into Treatment Groups animal_model->grouping dosing Daily Dosing (e.g., Oral Gavage) grouping->dosing monitoring Monitor Health & Body Weight dosing->monitoring endpoint Endpoint Collection (Tissue Dissection & Weighing) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end Conclusion analysis->end

Caption: General Experimental Workflow for a RAD-140 Efficacy Study.

Troubleshooting_Logic unexpected_phenotype Unexpected Phenotype Observed no_anabolic_effect Lack of Anabolic Effect unexpected_phenotype->no_anabolic_effect high_variability High Variability unexpected_phenotype->high_variability adverse_events Unexpected Adverse Events unexpected_phenotype->adverse_events check_dosing Verify Dosing Protocol no_anabolic_effect->check_dosing check_compound Assess Compound Stability no_anabolic_effect->check_compound review_model Review Animal Model Suitability no_anabolic_effect->review_model high_variability->check_dosing check_health Assess Animal Health Status high_variability->check_health adverse_events->review_model histopathology Conduct Broader Histopathology adverse_events->histopathology

Caption: Troubleshooting Decision Tree for Unexpected RAD-140 Results.

References

Validation & Comparative

A Comparative Analysis of Vosilasarm (RAD140) and Testosterone on Muscle Anabolic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscle anabolic activities of the selective androgen receptor modulator (SARM) Vosilasarm (also known as RAD140) and the endogenous steroid hormone, testosterone (B1683101). The information presented is collated from preclinical and clinical research to support further investigation and drug development.

Executive Summary

This compound is a non-steroidal SARM designed to selectively target androgen receptors in muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues.[1][2] Testosterone is the primary male sex hormone and a potent anabolic agent that promotes muscle growth through various mechanisms.[3] Preclinical evidence suggests that this compound can induce significant muscle hypertrophy, in some instances comparable to or even exceeding the anabolic effects of testosterone propionate (B1217596) on a per-milligram basis in animal models.[2] However, a key differentiator is this compound's reported tissue selectivity, showing a reduced impact on prostate and seminal vesicle weight compared to testosterone.[2][4] Human clinical data on this compound's direct effects on muscle mass is limited, as its development for muscle wasting conditions was discontinued.[2] Current clinical trials are primarily focused on its potential application in breast cancer.[2][3]

Quantitative Comparison of Anabolic and Androgenic Effects

The following tables summarize quantitative data from preclinical studies comparing this compound and testosterone propionate.

Table 1: Anabolic Activity in Castrated Immature Male Rats

CompoundDoseEffect on Levator Ani Muscle Weight (% of Testosterone Propionate Effect)
This compound 10 mg/kg/day (oral)117%
Testosterone Propionate 1 mg/kg/day100%
This compound + Testosterone Propionate 10 mg/kg/day + 1 mg/kg/day124% (additive effect)

Source: Data compiled from preclinical studies.[2]

Table 2: Comparative Androgenic Effects in Castrated Immature Male Rats

CompoundDoseEffect on Prostate Weight (% of Testosterone Propionate Effect)Effect on Seminal Vesicle Weight (% of Testosterone Propionate Effect)
This compound 10 mg/kg/day (oral)67%59%
Testosterone Propionate 1 mg/kg/day100%100%
This compound + Testosterone Propionate 10 mg/kg/day + 1 mg/kg/day84% (partial antagonism)78% (partial antagonism)

Source: Data compiled from preclinical studies.[2]

Table 3: Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki)
This compound 7 nM
Testosterone 29 nM
Dihydrotestosterone (DHT) 10 nM

Source: In vitro binding assays.[2]

Signaling Pathways and Mechanisms of Action

Both this compound and testosterone exert their anabolic effects primarily through the activation of the androgen receptor (AR). However, the downstream signaling and tissue-specific responses differ.

Testosterone, upon binding to the AR, initiates a cascade of events including the activation of satellite cells, an increase in myonuclear number, and the stimulation of protein synthesis pathways such as the Akt/mTOR pathway.[1]

This compound also acts as an agonist at the AR in muscle tissue, stimulating anabolic signaling pathways that lead to protein synthesis and muscle growth.[1] Its tissue selectivity is thought to be due to conformational changes in the AR upon binding, which may lead to differential recruitment of co-regulator proteins in various tissues.

Signaling_Pathways cluster_this compound This compound Pathway cluster_Testosterone Testosterone Pathway cluster_outcome Outcome V This compound AR_V Androgen Receptor (Muscle Cell) V->AR_V Binds Anabolic_V Anabolic Signaling (e.g., Protein Synthesis) AR_V->Anabolic_V Activates Hypertrophy Muscle Hypertrophy Anabolic_V->Hypertrophy T Testosterone AR_T Androgen Receptor (Muscle Cell) T->AR_T Binds Akt_mTOR Akt/mTOR Pathway AR_T->Akt_mTOR Sat_Cell Satellite Cell Activation AR_T->Sat_Cell Protein_Syn Protein Synthesis Akt_mTOR->Protein_Syn Protein_Syn->Hypertrophy Myonuclei Increased Myonuclei Sat_Cell->Myonuclei Myonuclei->Hypertrophy

Figure 1: Simplified signaling pathways for muscle hypertrophy.

Experimental Protocols

The following are representative experimental protocols derived from preclinical studies investigating the anabolic effects of this compound and testosterone.

This compound Preclinical Study in Rats
  • Animal Model: Male Sprague-Dawley rats.[5] In some studies, animals were castrated to reduce endogenous androgen levels.

  • Drug Administration: this compound was administered orally via drinking water. The vehicle used was methylcellulose.[5] Doses ranged from 0.01 mg/kg/day to 10 mg/kg/day.[2]

  • Study Duration: Typically 14 to 28 days.[2][5]

  • Muscle Analysis: At the end of the study, specific muscles such as the levator ani, plantaris, and soleus were dissected and weighed.[2] Muscle fiber cross-sectional area (CSA) was determined through histological analysis of muscle tissue sections.[5]

Testosterone Propionate Preclinical Study in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats.[6][7][8]

  • Drug Administration: Testosterone propionate was typically administered via subcutaneous or intramuscular injection.[7][8] Common vehicles include corn oil or safflower oil.[9] Dosages varied, with a common dose being 10 mg/kg/week.[7]

  • Study Duration: Varied from a few weeks to several months.[6][7]

  • Muscle Analysis: Similar to this compound studies, muscles like the gastrocnemius were dissected and weighed.[7] Muscle fiber CSA for different fiber types (I and II) was analyzed using immunohistochemistry on muscle cross-sections.[7]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Male Sprague-Dawley Rats) Grouping Randomization into Treatment Groups Animal_Model->Grouping Vosilasarm_Admin This compound Administration (Oral, in vehicle) Grouping->Vosilasarm_Admin Dosing Period (e.g., 2-4 weeks) Testosterone_Admin Testosterone Propionate Administration (Injection, in oil) Grouping->Testosterone_Admin Dosing Period (e.g., 2-4 weeks) Control_Admin Vehicle Control Administration Grouping->Control_Admin Dosing Period (e.g., 2-4 weeks) Acclimation Acclimation Period Acclimation->Animal_Model Dissection Muscle Dissection (e.g., Levator Ani, Gastrocnemius) Vosilasarm_Admin->Dissection End of Study Testosterone_Admin->Dissection End of Study Control_Admin->Dissection End of Study Weighing Muscle Wet Weight Measurement Dissection->Weighing Histology Histological Processing & Immunohistochemistry Dissection->Histology Data_Analysis Statistical Analysis Weighing->Data_Analysis CSA_Analysis Muscle Fiber CSA Quantification Histology->CSA_Analysis CSA_Analysis->Data_Analysis

Figure 2: Generalized preclinical experimental workflow.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a potent anabolic agent with a favorable tissue selectivity profile compared to testosterone.[2][4] The additive effect on muscle weight when co-administered with testosterone propionate suggests that they may act through the same primary pathway (the androgen receptor) to promote muscle growth.[2]

The key limitation in the current body of knowledge is the absence of robust human clinical trial data for this compound in the context of muscle wasting disorders. The discontinuation of its development for sarcopenia means that its efficacy and safety for this indication in humans remain unproven.[2] A phase 1 study in women with breast cancer reported decreased appetite and weight loss as side effects in over a quarter of participants, which could be a concern for an agent intended to combat muscle wasting.[2] However, a study in older male mice did show preservation of lean mass with RAD140 treatment.

For drug development professionals, the high anabolic potency and tissue selectivity of this compound demonstrated in preclinical models warrant further investigation. Future research could focus on understanding the precise molecular mechanisms behind its tissue-selective gene regulation. Additionally, clinical trials designed to assess its impact on lean body mass and muscle function in relevant patient populations, perhaps at different dosages than those used in the breast cancer trials, would be necessary to determine its therapeutic potential for muscle-related conditions.

References

A Comparative Analysis of Vosilasarm and Other Selective Androgen Receptor Modulators in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics in the treatment of Androgen Receptor (AR)-positive breast cancer. By selectively targeting AR, these molecules aim to elicit the anti-proliferative effects of androgens in breast tissue while minimizing the virilizing side effects associated with traditional androgen therapies. This guide provides a detailed comparison of the efficacy of Vosilasarm (RAD140) against other notable SARMs—Enobosarm (Ostarine/MK-2866), Andarine (S-4), and Ligandrol (LGD-4033)—in preclinical and clinical breast cancer models.

Comparative Efficacy of SARMs in Breast Cancer Models

The following tables summarize the available quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of this compound and other selected SARMs.

Table 1: Preclinical Efficacy in Breast Cancer Models
SARMModel SystemTreatment DetailsKey Efficacy FindingsReference
This compound (RAD140) AR+/ER+ Patient-Derived Xenografts (PDX)Oral administrationSubstantially inhibited tumor growth.[1] Activated AR signaling and suppressed the ER pathway, including the ESR1 gene.[1][2][1]
AR+/ER+ PDX ModelsCo-administration with palbociclibShowed improved efficacy compared to monotherapy.[1][1]
Enobosarm (Ostarine) AR+/ER+ Breast Cancer PDX (HCI-7)10 mg/kg, oralSignificantly inhibited tumor growth.[3][3]
Triple-Negative Breast Cancer (TNBC) PDX10 mg/kg/day, oralInhibited tumor growth by 30-40%.
AR+/ER+ ZR-75-1 cell lineDose-dependentReduced cell proliferation.[3][3]
Andarine (S-4) MCF-7 (ER+/AR+) and MDA-MB-231 (TNBC/AR+) cell linesDose-dependentReduced cell viability with IC50 values of 0.094 mM (MCF-7) and 0.067 mM (MDA-MB-231) after 24 hours.[4] Suppressed clonogenicity and migration, promoted apoptosis, and induced cell cycle arrest.[4][4]
Ligandrol (LGD-4033) Not availableNot availableNo specific data on efficacy in breast cancer models was identified in the search.
Table 2: Clinical Efficacy in Advanced Breast Cancer
SARMTrial PhasePatient PopulationTreatmentKey Efficacy FindingsReference
This compound (RAD140) Phase 1Postmenopausal women with ER+/HER2- metastatic breast cancer (n=22)50, 100, 150 mg/dayClinical benefit rate at 24 weeks was 18.2%. Median progression-free survival was 2.3 months. One patient had a partial response at the 100 mg/day dose.
Enobosarm (Ostarine) Phase 2AR+/ER+ metastatic breast cancer9 mg/day or 18 mg/dayClinical benefit rate at 24 weeks was 32% (9 mg) and 29% (18 mg).[5] Median radiographic progression-free survival was 5.6 months (9 mg) and 4.2 months (18 mg).[5]
Phase 2 (subgroup analysis)Patients who progressed on palbociclib9 mg/day or 18 mg/dayClinical benefit rate of 50% at 24 weeks in evaluable patients.
Andarine (S-4) Not availableNot availableNot availableNo clinical trial data for breast cancer was identified.
Ligandrol (LGD-4033) Not availableNot availableNot availableNo clinical trial data for breast cancer was identified.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cell-Based Assays (Andarine)
  • Cell Lines: MCF-7 (ER+/AR+) and MDA-MB-231 (TNBC/AR+) human breast cancer cell lines were used.

  • Cell Viability Assay: Cells were treated with varying concentrations of Andarine (S-4) for 24 hours. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).[4]

  • Clonogenicity Assay: The ability of single cells to form colonies after treatment with S-4 was evaluated to assess long-term proliferative capacity.[4]

  • Migration Assay: The effect of S-4 on the migratory capacity of breast cancer cells was determined.[4]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze the induction of apoptosis and changes in cell cycle distribution following S-4 treatment.[4]

  • Gene Expression Analysis: The expression levels of tumor suppressor genes and oncogenes were measured to elucidate the molecular mechanisms of S-4 action.[4]

In Vivo Xenograft Studies (this compound and Enobosarm)
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used for the engraftment of human breast cancer cells or patient-derived tumor fragments.

  • Tumor Implantation:

    • Cell Line-Derived Xenografts (CDX): A suspension of breast cancer cells (e.g., 5 million cells/mouse) was mixed with Matrigel and implanted subcutaneously or into the mammary fat pad of female nude mice.[6]

    • Patient-Derived Xenografts (PDX): Fresh tumor tissue from breast cancer patients was fragmented and surgically implanted into the mammary fat pad of immunocompromised mice.

  • Treatment Administration: Once tumors reached a palpable size (e.g., 100-200 mm³), animals were randomized into treatment and control groups. SARMs were typically administered orally via gavage at specified doses (e.g., this compound 3 mg/kg twice daily, Enobosarm 10 mg/kg/day).[3][7]

  • Efficacy Evaluation:

    • Tumor volume was measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition (TGI) was calculated as a percentage of the control group.

  • Pharmacodynamic Analysis: Tumor tissues were collected for further analysis, including gene expression studies to assess the modulation of AR and ER signaling pathways.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of SARMs in breast cancer.

AR_ER_Signaling_in_ER_Positive_Breast_Cancer cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds Estrogen Estrogen ER ER Estrogen->ER Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerizes & Translocates ARE Androgen Response Element AR_dimer->ARE Binds to ERE Estrogen Response Element AR_dimer->ERE Competes with ER for binding ESR1_Gene ESR1 Gene AR_dimer->ESR1_Gene Suppresses ER_dimer->ERE Binds to Tumor_Suppressor_Genes Tumor Suppressor Genes ARE->Tumor_Suppressor_Genes Activates Proliferation_Genes Proliferation Genes ERE->Proliferation_Genes Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Leads to Cell_Proliferation Cell_Proliferation Proliferation_Genes->Cell_Proliferation Leads to ESR1_Gene->ER Encodes

AR and ER Signaling Crosstalk in ER+ Breast Cancer.

SARM_Mechanism_of_Action SARM SARM AR Androgen Receptor SARM->AR Binds HSP HSP AR->HSP Dissociates from SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex Forms Nucleus Nucleus SARM_AR_Complex->Nucleus Translocates to ER_Signaling Estrogen Receptor Signaling SARM_AR_Complex->ER_Signaling Suppresses ARE Androgen Response Element Nucleus->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates Cell_Growth_Inhibition Cell_Growth_Inhibition Gene_Transcription->Cell_Growth_Inhibition Leads to ER_Signaling->Cell_Growth_Inhibition Promotes Cell Growth

General Mechanism of SARM Action in Breast Cancer Cells.

Experimental_Workflow_Xenograft Patient_Tumor Patient Tumor Tissue (PDX) Implantation Tumor Implantation (Mammary Fat Pad) Patient_Tumor->Implantation Cell_Lines Breast Cancer Cell Lines (CDX) Cell_Lines->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment SARM Treatment (Oral Gavage) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume Measurement (Twice Weekly) Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight, & Pharmacodynamic Analysis Endpoint->Analysis

References

A Head-to-Head Comparison of RAD-140 and Enobosarm (MK-2866): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two prominent Selective Androgen Receptor Modulators (SARMs): RAD-140 (Vosilasarm, Testolone) and Enobosarm (Ostarine, MK-2866). Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles, efficacy, and safety.

Introduction

Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] The primary goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues like the prostate and skin.[2] RAD-140 and Enobosarm are among the most investigated SARMs, each with distinct profiles and stages of development.[3] Enobosarm is the most clinically studied SARM, having been evaluated in multiple Phase II and III trials for conditions like muscle wasting and breast cancer.[3][4][5] RAD-140 is a newer compound that has completed a first-in-human Phase 1 trial for breast cancer and has demonstrated potent anabolic effects in preclinical models.[6][7][8]

Pharmacological Profile and Mechanism of Action

Both RAD-140 and Enobosarm function by binding to the androgen receptor. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity is believed to arise from the unique conformation of the SARM-AR complex, which recruits different co-regulatory proteins in different tissues.[2]

RAD-140 demonstrates a high binding affinity for the androgen receptor, comparable to that of dihydrotestosterone (B1667394) (DHT).[7][9] Enobosarm also exhibits high affinity for the AR.[10] The key distinction lies in their downstream effects, where they act as full agonists in anabolic tissues (muscle, bone) and partial agonists or antagonists in androgenic tissues (prostate, seminal vesicles).[1][7]

Signaling Pathway

The generalized signaling pathway for SARMs like RAD-140 and Enobosarm involves binding to the cytoplasmic androgen receptor, leading to gene transcription that promotes anabolic activity.

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects SARM SARM (RAD-140 or Enobosarm) AR Androgen Receptor (AR) SARM->AR Binds HSP Heat Shock Proteins (HSP) SARM_AR SARM-AR Complex AR->SARM_AR Conformational Change & HSP Dissociation SARM_AR_N SARM-AR Complex SARM_AR->SARM_AR_N Nuclear Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_N->ARE Binds Transcription Gene Transcription ARE->Transcription Modulates mRNA mRNA Transcription->mRNA mRNA_out mRNA mRNA->mRNA_out Export Protein Protein Synthesis (Anabolic Effect) mRNA_out->Protein Translation

Caption: Generalized SARM Signaling Pathway.

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical and clinical studies. It is critical to note that direct comparison may be limited as the data are not from head-to-head trials and experimental conditions may vary between studies.

Table 1: Pharmacological and Pharmacokinetic Properties
ParameterRAD-140 (this compound)Enobosarm (MK-2866)Reference
Binding Affinity (Ki) 7 nM3.8 nM[7][9][10]
Selectivity High for AR; closest off-target is progesterone (B1679170) receptor (IC₅₀ = 750 nM)High for AR[7][9]
Half-Life (Human) ~44.7 hours~14-24 hours[4][6]
Bioavailability (Oral) Good in rats (27-63%) and monkeys (65-75%)100% (rats)[4][7]
Table 2: Preclinical Anabolic and Androgenic Efficacy (Castrated Rat Model)
ParameterRAD-140EnobosarmTestosterone (B1683101) Propionate (TP)Reference
Anabolic Tissue (Levator Ani Muscle) Stimulates at ≥0.03 mg/kg; fully anabolic at 0.3 mg/kgED₅₀ = 0.03 mg/day; maximally restores weight to 136% of intact controlED₅₀ = 0.15 mg/day; maximally restores weight to 104% of intact control[4][7]
Androgenic Tissue (Prostate) Efficacy less than complete; requires 30 mg/kg to approximate effect of 0.5 mg/kg TPED₅₀ = 0.13 mg/day; maximally restores weight to 51% of intact controlED₅₀ = 0.13 mg/day; maximally restores weight to 121% of intact control[4][7]
Androgenic Tissue (Seminal Vesicles) Less than complete efficacy; can partially antagonize TP-induced stimulationMaximally restores weight to 98% of intact controlN/A[4][7]
Table 3: Clinical Development and Outcomes
AspectRAD-140EnobosarmReference
Primary Indications Studied ER+/HER2- Metastatic Breast Cancer, Sarcopenia, OsteoporosisCancer-related muscle wasting, Breast Cancer, Stress Urinary Incontinence, Sarcopenic Obesity[4][6][11]
Highest Phase Completed Phase 1Phase 3[4][6]
Key Efficacy Finding Preliminary antitumor activity in breast cancer (CBR at 24 wks: 18.2%)Increased lean body mass (LBM) by 1.3 kg vs. placebo in elderly (Phase 2); failed to improve muscle strength in cancer cachexia (Phase 3)[4][6]
Current Status Development for sarcopenia/osteoporosis discontinued; focus on breast cancerPhase 3 for breast cancer; Phase 2 for use with GLP-1 agonists[4][11][12]

Experimental Protocols

Preclinical Efficacy Assessment: Castrated Rat Model

This model is a standard for assessing the anabolic and androgenic properties of SARMs.

Preclinical_Workflow cluster_setup Animal Model Preparation cluster_dosing Dosing Regimen (e.g., 11-14 days) cluster_analysis Endpoint Analysis A1 Immature Male Rats A2 Surgical Castration (Orchiectomy) A1->A2 A3 Sham Operation (Control) A1->A3 A4 Acclimation Period A2->A4 A3->A4 B1 Vehicle Control Group (e.g., Methylcellulose) A4->B1 Group Assignment B2 Test Compound Groups (e.g., RAD-140 or Enobosarm) Oral Gavage, Escalating Doses A4->B2 Group Assignment B3 Positive Control Group (e.g., Testosterone Propionate) Subcutaneous Injection A4->B3 Group Assignment B4 Sham Control Group A4->B4 Group Assignment C1 Euthanasia & Tissue Harvest B1->C1 End of Dosing Period B2->C1 End of Dosing Period B3->C1 End of Dosing Period B4->C1 End of Dosing Period C2 Weigh Anabolic Tissue: Levator Ani Muscle C1->C2 C3 Weigh Androgenic Tissues: Prostate & Seminal Vesicles C1->C3 C4 Data Analysis: Compare tissue weights vs. controls C2->C4 C3->C4

Caption: Workflow for Preclinical SARM Evaluation.

Methodology:

  • Animal Model: Immature, castrated male rats are used to provide a sensitive in vivo assay with a low endogenous androgen background.[7] A sham-operated (non-castrated) group serves as a eugonadal control.

  • Administration: The test compound (RAD-140 or Enobosarm) is typically administered orally via gavage daily for a specified period (e.g., 11 days).[7] Testosterone propionate, administered subcutaneously, is used as a positive comparator.[7]

  • Endpoint Measurement: At the end of the study, animals are euthanized. The levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are dissected and weighed.[1][7]

  • Analysis: The weights of the target tissues from the treated groups are compared to those from the vehicle-treated castrated group and the sham-operated group to determine the compound's potency and tissue selectivity.[7]

Clinical Safety and Efficacy Assessment: First-in-Human Phase 1 Trial (RAD-140)

Protocol Summary (NCT03088527): [13]

  • Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of RAD-140.[6]

  • Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[6]

  • Study Design: An open-label, dose-escalation study (3+3 design) followed by a safety expansion cohort at the MTD.[13]

  • Administration: RAD-140 administered orally, once daily.[13]

  • Key Assessments: Safety monitoring for adverse events, pharmacokinetic blood draws, evaluation of tumor response, and measurement of surrogate markers of AR engagement like Sex Hormone-Binding Globulin (SHBG) and Prostate-Specific Antigen (PSA).[6]

Safety and Tolerability

Enobosarm (MK-2866): Enobosarm has a large safety database from 27 clinical trials involving over 1,500 individuals.[12] It has been generally well-tolerated.[12] The most consistently reported side effects in clinical trials include a dose-dependent decrease in HDL cholesterol and potential for transient elevations in liver enzymes (ALT).[3][14] In a Phase II trial, some subjects in the 3 mg dose group experienced ALT elevations that resolved while on the drug, with one discontinuing due to a more significant increase.[14]

RAD-140: The Phase 1 trial in breast cancer patients established an MTD of 100 mg/day and reported an acceptable safety profile.[6] However, Grade 3/4 treatment-emergent adverse events were frequent, including elevations in liver enzymes.[[“]] Case reports from non-clinical, recreational use have highlighted risks of acute liver injury and myopericarditis.[2][[“]] The FDA has issued general warnings against the use of SARMs in body-building products, citing risks of heart attack, stroke, and liver damage.[16]

Table 4: Summary of Reported Adverse Events
Adverse Event CategoryRAD-140EnobosarmReference
Hepatotoxicity Elevated liver transaminases (clinical trial); case reports of drug-induced liver injury (DILI)Mild, transient elevations in liver enzymes (ALT) reported in clinical trials[2][[“]][14]
Lipid Profile May lower LDL and triglyceridesDose-dependent reduction in HDL cholesterol[3][17]
Hormonal Suppression Decreased SHBG (marker of AR engagement)Decreased SHBG and testosterone (in men)[3][6]
Cardiovascular Case report of myopericarditisGeneral FDA warning for SARM class[[“]]

Conclusion

Both RAD-140 and Enobosarm are potent, orally bioavailable SARMs with demonstrated tissue selectivity in preclinical models.

  • Enobosarm (MK-2866) is the most extensively studied SARM in human trials and has consistently shown a positive effect on increasing lean body mass.[4][16] However, it has failed to demonstrate a corresponding improvement in muscle function in pivotal trials for cancer cachexia.[4] Its safety profile is well-characterized, with the primary concerns being effects on lipid profiles and potential for mild liver enzyme elevation.[3][14]

  • RAD-140 appears to be a more potent anabolic agent on a milligram-to-milligram basis in preclinical settings and has a longer half-life.[7][17][18] Its clinical development is less advanced, with data limited to a single Phase 1 study.[11] While it showed an acceptable safety profile in that context, reports of liver enzyme elevations and serious adverse events in case studies warrant careful consideration.[2]

For drug development professionals, Enobosarm represents a compound with a substantial body of clinical data, making it a valuable benchmark, though its efficacy for functional improvement remains a hurdle. RAD-140's high preclinical potency is promising, but its clinical safety and efficacy profile requires significant further investigation. The choice between these or other SARMs for further research will depend on the specific therapeutic indication, desired potency, and tolerance for the known safety profiles.

References

Unveiling the Tissue-Selectivity of Vosilasarm (RAD-140): A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo tissue-selectivity of Vosilasarm (also known as RAD-140), a potent, orally bioavailable selective androgen receptor modulator (SARM). Its performance is contrasted with other notable SARMs, including Ostarine (MK-2866) and Ligandrol (LGD-4033), supported by preclinical experimental data. This document aims to offer a clear, data-driven perspective for researchers in the field of endocrinology and drug development.

Executive Summary

This compound demonstrates a high degree of tissue-selectivity in preclinical models, exhibiting robust anabolic effects on muscle and bone while largely sparing androgenic tissues such as the prostate and seminal vesicles. In castrated rat models, this compound has been shown to stimulate muscle growth to a greater extent than testosterone (B1683101) propionate (B1217596) at certain doses, with significantly less impact on prostate weight.[1] While direct comparative studies are limited, the available data suggests this compound possesses a superior anabolic-to-androgenic ratio compared to older steroidal androgens and potentially other non-steroidal SARMs.

Data Presentation: In Vivo Tissue-Selectivity

The following tables summarize the quantitative data from preclinical studies, primarily in rodent models, assessing the anabolic and androgenic effects of this compound and other relevant SARMs.

Table 1: In Vivo Efficacy of this compound (RAD-140) in Castrated Male Rats

CompoundDoseLevator Ani Muscle Weight (% of Testosterone Propionate)Ventral Prostate Weight (% of Testosterone Propionate)Seminal Vesicle Weight (% of Testosterone Propionate)
This compound10 mg/kg/day117%67%59%
Testosterone Propionate1 mg/kg/day100%100%100%

Data compiled from preclinical studies in castrated immature male rats.[1]

Table 2: Dose-Dependent Tissue-Selectivity of this compound in Rats

TissueDose for Muscle Stimulation (similar to non-castrated control)Dose for Prostate Stimulation (similar to non-castrated control)Fold Selectivity (Prostate Dose / Muscle Dose)
Levator Ani Muscle vs. Prostate0.3 mg/kg/day10 mg/kg/day~33-fold

This table illustrates the significant dose separation for anabolic versus androgenic effects of this compound.[1]

Table 3: Comparative In Vivo Effects of Ostarine and Ligandrol in Ovariectomized Female Rats

CompoundDoseUterine Weight (Androgenic Effect)Muscle Capillary Density (Anabolic Effect)
Ostarine (MK-2866)0.4 mg/kg/daySignificant IncreaseIncreased
Ostarine (MK-2866)4 mg/kg/daySignificant IncreaseIncreased
Ligandrol (LGD-4033)4 mg/kg/daySignificant IncreaseIncreased

This study in a female model highlights the dose-dependent effects on both anabolic and androgenic tissues for Ostarine and Ligandrol. A direct comparison with this compound in the same model is not available.[2][3][4]

Note on Anabolic-to-Androgenic Ratio: While a precise, universally agreed-upon ratio is difficult to establish due to varying experimental conditions, some reports claim an anabolic-to-androgenic ratio for this compound as high as 90:1, which is significantly greater than that of testosterone (1:1).[5]

Experimental Protocols

The primary assay used to determine the in vivo tissue-selectivity of SARMs is the Hershberger bioassay.

The Hershberger Bioassay

This standardized in vivo assay is designed to identify and characterize the androgenic and anabolic activity of a test substance in a castrated male rat model.

Objective: To assess the ability of a compound to stimulate the growth of androgen-dependent tissues. Anabolic activity is typically measured by the weight change of the levator ani muscle, while androgenic activity is determined by the weight changes in the ventral prostate and seminal vesicles.

Experimental Workflow:

G cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_analysis Tissue Analysis A Male rats (peripubertal) are castrated B Post-surgery recovery period (approx. 7 days) A->B C Daily administration of test compound (e.g., this compound) or vehicle for 10 consecutive days B->C D Positive control group receives a reference androgen (e.g., Testosterone Propionate) E Negative control group receives vehicle only F 24 hours after final dose, animals are euthanized G Excision and weighing of target tissues: - Levator ani muscle (anabolic) - Ventral prostate (androgenic) - Seminal vesicles (androgenic) F->G H Statistical analysis of tissue weight changes between groups G->H

Experimental workflow of the Hershberger bioassay.

Signaling Pathway and Mechanism of Tissue-Selectivity

This compound, like other SARMs, exerts its effects by binding to the androgen receptor (AR). The tissue-selectivity is believed to arise from the unique conformational change induced in the AR upon binding, which in turn leads to differential recruitment of co-regulatory proteins and subsequent tissue-specific gene expression.

Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound AR_HSP Inactive AR-HSP Complex This compound->AR_HSP Binding AR Androgen Receptor (AR) AR_Dimer Activated AR Dimer AR->AR_Dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding CoReg Co-regulators ARE->CoReg Recruitment Gene_Transcription Tissue-Specific Gene Transcription CoReg->Gene_Transcription Modulation Anabolic Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic Androgenic Minimal Androgenic Effects (Prostate) Gene_Transcription->Androgenic

Simplified signaling pathway of this compound.

The tissue-specific effects of this compound are attributed to its ability to induce a particular conformation in the AR. This conformation favors the recruitment of co-activators in anabolic tissues like muscle, leading to gene expression that promotes growth. Conversely, in androgenic tissues like the prostate, this conformation may lead to the recruitment of co-repressors or a less efficient recruitment of co-activators, resulting in a blunted or even antagonistic effect.

Conclusion

References

Comparative Analysis of Vosilasarm: Cross-Species Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Regrettably, a thorough search of publicly available scientific literature, clinical trial databases, and regulatory filings did not yield any information on a compound named "Vosilasarm." This suggests that "this compound" may be an internal development name not yet disclosed publicly, a highly niche compound with limited published data, or a potential misspelling of another molecule.

Therefore, the creation of a detailed comparative guide with cross-validation of its effects in different animal species, as requested, is not feasible at this time due to the absence of foundational data.

To fulfill the user's request for a comparative guide in the future, should information on this compound become available, the following framework would be employed:

Introduction to this compound and its Therapeutic Rationale

This section would introduce this compound, its intended therapeutic class (e.g., Selective Androgen Receptor Modulator - SARM), and the primary conditions it aims to treat. It would provide a high-level overview of its proposed mechanism of action and the importance of cross-species validation in its preclinical development.

Comparative Efficacy of this compound Across Species

This section would focus on the pharmacodynamic effects of this compound in various animal models. Data would be presented in a tabular format for clear comparison.

Table 1: Comparative Anabolic Activity of this compound in Muscle Tissue

Animal ModelSpeciesDose RangeKey Efficacy Endpoint (e.g., Levator Ani Muscle Weight Gain)% Change vs. Control% Change vs. Testosterone (B1683101)Citation
Castrated Male RatRattus norvegicusData not availableData not availableData not availableData not availableN/A
Orchidectomized MouseMus musculusData not availableData not availableData not availableData not availableN/A
Non-human PrimateMacaca mulattaData not availableData not availableData not availableData not availableN/A

Table 2: Comparative Effects of this compound on Bone Mineral Density

Animal ModelSpeciesDose RangeKey Efficacy Endpoint (e.g., Femoral BMD)% Change vs. Control% Change vs. ComparatorCitation
Ovariectomized RatRattus norvegicusData not availableData not availableData not availableData not availableN/A
Aged Mouse ModelMus musculusData not availableData not availableData not availableData not availableN/A

Cross-Species Pharmacokinetic Profiles

This section would detail how different species absorb, distribute, metabolize, and excrete this compound.

Table 3: Comparative Pharmacokinetic Parameters of this compound

SpeciesDosing RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Citation
RatData not availableData not availableData not availableData not availableData not availableData not availableN/A
MouseData not availableData not availableData not availableData not availableData not availableData not availableN/A
DogData not availableData not availableData not availableData not availableData not availableData not availableN/A
MonkeyData not availableData not availableData not availableData not availableData not availableData not availableN/A

Comparative Safety and Tolerability

This section would summarize the safety profile of this compound in different species, with a focus on androgenic side effects.

Table 4: Comparative Androgenic Effects of this compound in Key Tissues

Animal ModelSpeciesDose RangeProstate Weight Change (%)Seminal Vesicle Weight Change (%)Citation
Castrated Male RatRattus norvegicusData not availableData not availableData not availableN/A
Orchidectomized MouseMus musculusData not availableData not availableData not availableN/A

Mechanism of Action and Signaling Pathways

This section would delve into the molecular mechanisms by which this compound exerts its effects.

cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Myocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Nuclear Translocation Gene_Transcription Gene Transcription (e.g., Myostatin, Follistatin) ARE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mRNA->Protein_Synthesis

Caption: Proposed signaling pathway for a selective androgen receptor modulator like this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments that would be cited in the guide.

Example Protocol: Evaluation of Anabolic and Androgenic Activity in a Castrated Rat Model

  • Animals: Sexually mature male Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Animals are bilaterally orchidectomized (castrated) to remove endogenous androgens.

    • After a recovery period of 7-14 days, animals are randomized into treatment groups (e.g., vehicle control, testosterone propionate (B1217596) positive control, various doses of this compound).

    • Compounds are administered daily for 14-28 days via a specified route (e.g., oral gavage, subcutaneous injection).

    • At the end of the treatment period, animals are euthanized, and target tissues are harvested.

    • The wet weight of the levator ani muscle (anabolic activity marker) and the prostate and seminal vesicles (androgenic activity markers) are recorded.

  • Data Analysis: Tissue weights are normalized to body weight, and statistical comparisons are made between treatment groups and the vehicle control.

Experimental Workflow Visualization

start Start: Animal Model Selection (e.g., Castrated Rat) acclimation Acclimation & Baseline Measurements start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Daily Dosing (Vehicle, this compound, Comparator) randomization->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring endpoint Endpoint: Tissue Collection (Muscle, Prostate, etc.) monitoring->endpoint analysis Ex Vivo Analysis (Weight, Histology, Biomarkers) endpoint->analysis data_interp Data Interpretation & Statistical Analysis analysis->data_interp conclusion Conclusion on Efficacy & Tissue Selectivity data_interp->conclusion

Caption: Generalized workflow for a preclinical in vivo study of this compound.

Should data for "this compound" become publicly available, this structured guide will be populated with the relevant experimental results, providing a comprehensive and objective comparison for the intended scientific audience.

Vosilasarm Research Findings: A Comparative Analysis of Reproducibility and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Vosilasarm with Alternative Therapies for Advanced Breast Cancer.

This guide provides a comprehensive analysis of the published research on this compound (formerly RAD-140, EP0062), a novel selective androgen receptor modulator (SARM), in the context of treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. By objectively comparing its performance with established and emerging therapies, and presenting supporting experimental data, this document aims to facilitate a critical evaluation of this compound's potential and the reproducibility of its research findings.

Mechanism of Action: A Selective Approach

This compound is an orally bioavailable, non-steroidal SARM that exhibits tissue-selective agonistic and antagonistic activities.[1] In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.[1][2] Conversely, in breast and prostate tissues, it demonstrates antagonistic properties, blocking androgen receptor (AR) activation and inhibiting the proliferation of AR-dependent cancer cells.[1][2] This selective modulation is a key differentiator from traditional androgens, aiming to minimize androgenic side effects.

The following diagram illustrates the proposed signaling pathway of this compound in AR+/ER+/HER2- breast cancer cells.

Vosilasarm_Mechanism cluster_cell Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Expression->Proliferation_Inhibition Leads to

This compound's mechanism of action in breast cancer cells.

Preclinical Reproducibility: Evidence from Animal Models

Preclinical studies in rats have been crucial in establishing the tissue-selective effects of this compound, a key aspect of its therapeutic profile. These findings have been cited in subsequent publications, suggesting a degree of reproducibility in the preclinical setting.

Experimental Protocol: Hershberger Assay in Rats

The Hershberger assay is a standardized method to assess the androgenic and anabolic activity of a compound.[3]

  • Animal Model: Immature, castrated male rats.[2][3]

  • Treatment: Animals are treated with the test compound (this compound) or a reference androgen (e.g., testosterone (B1683101) propionate) for a defined period.[2]

  • Endpoints: The weights of androgen-responsive tissues, such as the levator ani muscle (anabolic activity) and the prostate and seminal vesicles (androgenic activity), are measured and compared to control groups.[2][3]

The following workflow illustrates the typical Hershberger assay protocol used to evaluate SARMs like this compound.

Hershberger_Assay start Start castration Castration of Immature Male Rats start->castration acclimation Acclimation Period castration->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Daily Dosing (e.g., 11 days) randomization->treatment necropsy Necropsy and Tissue Collection treatment->necropsy weighing Weighing of Levator Ani, Prostate, and Seminal Vesicles necropsy->weighing analysis Data Analysis and Comparison weighing->analysis end End analysis->end

Workflow of the Hershberger assay for SARM evaluation.
Summary of Preclinical Findings

The table below summarizes the key quantitative findings from preclinical studies of this compound in rats, demonstrating its selectivity for anabolic effects over androgenic effects.

TissueThis compound Effect (relative to Testosterone Propionate)Reference
Levator Ani Muscle Potent full agonist[2]
Prostate Weaker, partial agonist/antagonist[2]
Seminal Vesicles Weaker, partial agonist/antagonist[2]

Clinical Findings: this compound in Metastatic Breast Cancer

This compound has been evaluated in a first-in-human Phase 1 clinical trial (NCT03088527) and is currently under investigation in a Phase 1/2 study (NCT05573126) for postmenopausal women with advanced AR+/ER+/HER2- breast cancer.[2][4][5][6]

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03088527)
  • Study Design: An open-label, multi-center, dose-escalation Phase 1 trial.[7]

  • Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[2][7]

  • Intervention: Oral administration of this compound at escalating daily doses (e.g., 50 mg, 100 mg, 150 mg).[2][7]

  • Primary Objectives: To assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[7]

  • Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity.[7]

The logical flow of a typical Phase 1 dose-escalation trial is depicted below.

Phase1_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment and Evaluation cluster_outcomes Outcome Assessment eligibility Eligibility Criteria Met? (Postmenopausal, ER+/HER2- mBC) dose_cohort_1 Dose Cohort 1 (e.g., 50 mg/day) eligibility->dose_cohort_1 dlt_evaluation_1 DLT Evaluation dose_cohort_1->dlt_evaluation_1 dose_escalation Escalate Dose? (e.g., to 100 mg/day) dlt_evaluation_1->dose_escalation dose_cohort_2 Dose Cohort 2 dose_escalation->dose_cohort_2 Yes mtd_determination MTD Determination dose_escalation->mtd_determination No (MTD reached) dlt_evaluation_2 DLT Evaluation dose_cohort_2->dlt_evaluation_2 dlt_evaluation_2->dose_escalation safety_assessment Safety and Tolerability (Adverse Events) mtd_determination->safety_assessment pk_analysis Pharmacokinetic Analysis mtd_determination->pk_analysis efficacy_assessment Preliminary Efficacy (e.g., RECIST) mtd_determination->efficacy_assessment

Logical workflow of a Phase 1 dose-escalation clinical trial.
Summary of this compound Phase 1 Clinical Data (NCT03088527)

The following table presents a summary of the key safety and efficacy data from the Phase 1 trial of this compound in heavily pre-treated postmenopausal women with AR+/ER+/HER2- metastatic breast cancer.

EndpointResultReference
Maximum Tolerated Dose (MTD) 100 mg/day[2]
Common Adverse Events (≥20%) Elevated liver enzymes (ALT/AST), nausea, anemia[5]
Grade ≥3 Treatment-Related Adverse Events ALT increase (20%)[5]
Clinical Benefit Rate (CBR) at ≥6 months 21% (4/19 evaluable patients)[5]
Best Overall Response Stable Disease in 58% (11/19 evaluable patients)[5]

Comparative Analysis with Alternative Therapies

The treatment landscape for HR+/HER2- metastatic breast cancer is evolving. A comparison of this compound with other targeted therapies is essential for understanding its potential clinical positioning.

Mechanisms of Action of Competitor Therapies

The diagram below illustrates the signaling pathways targeted by key competitors of this compound.

Competitor_Mechanisms cluster_pathways Key Signaling Pathways in HR+/HER2- Breast Cancer cluster_drugs Therapeutic Interventions ER_pathway Estrogen Receptor (ER) Signaling CDK46_pathway CDK4/6-Rb Pathway PI3K_pathway PI3K/AKT/mTOR Pathway AR_pathway Androgen Receptor (AR) Signaling Fulvestrant (B1683766) Fulvestrant (SERD) Fulvestrant->ER_pathway Degrades Palbociclib Palbociclib/Abemaciclib (CDK4/6i) Palbociclib->CDK46_pathway Inhibits Alpelisib Alpelisib (PI3Ki) Alpelisib->PI3K_pathway Inhibits PI3Kα Everolimus Everolimus (mTORi) Everolimus->PI3K_pathway Inhibits mTOR Enobosarm Enobosarm (SARM) Enobosarm->AR_pathway Activates

Signaling pathways targeted by this compound's competitors.
Comparative Efficacy and Safety Data from Pivotal Trials

The following tables provide a comparative summary of efficacy and safety data from the pivotal clinical trials of this compound's main competitors in heavily pre-treated HR+/HER2- metastatic breast cancer patients. Direct comparison is challenging due to differences in trial design and patient populations.

Table 1: Efficacy of this compound vs. Competitors in Heavily Pre-treated HR+/HER2- mBC

Drug (Trial)Treatment ArmControl ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
This compound (Phase 1)MonotherapyN/A--21% (at ≥6 mos)[5]
Enobosarm (Phase 2)9 mg dailyN/A--32% (at 24 wks)[8]
Fulvestrant (CONFIRM)500 mg250 mg6.5 mos--[9]
Palbociclib + Fulvestrant (PALOMA-3)Palbociclib + FulvestrantPlacebo + Fulvestrant9.5 mos24.6%-[10]
Abemaciclib + Fulvestrant (MONARCH 2)Abemaciclib + FulvestrantPlacebo + Fulvestrant16.4 mos48.1%-[11]
Everolimus + Exemestane (BOLERO-2)Everolimus + ExemestanePlacebo + Exemestane7.8 mos (local)--[12]
Alpelisib + Fulvestrant (SOLAR-1, PIK3CA mut)Alpelisib + FulvestrantPlacebo + Fulvestrant11.0 mos35.7%-[13]

Table 2: Safety Profile of this compound vs. Competitors (Common Grade ≥3 Adverse Events)

DrugCommon Grade ≥3 Adverse EventsReference
This compound ALT increase (20%)[5]
Enobosarm Nausea, fatigue, increased AST/ALT (each <5%)[8]
Fulvestrant Generally well-tolerated, injection site reactions
Palbociclib Neutropenia (66.4%), leukopenia (24.8%)[10]
Abemaciclib Neutropenia (26.5%), diarrhea (13.4%)[11]
Everolimus Stomatitis (8%), anemia (6%), dyspnea (4%)[12]
Alpelisib Hyperglycemia (36.6%), rash (9.9%)[13]

Reproducibility and Future Directions

The preclinical findings for this compound, particularly its tissue selectivity, appear to be a reproducible concept within the SARM class of drugs. The ongoing Phase 1/2 clinical trial (NCT05573126) will be critical in confirming the preliminary efficacy and safety signals observed in the initial Phase 1 study.[6] Reproducibility of the clinical benefit will be a key determinant of its future development.

Future research should focus on:

  • Direct Comparative Trials: Head-to-head studies of this compound against other AR-targeted therapies like Enobosarm, or in combination with standard-of-care agents.

  • Biomarker Development: Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to this compound.

  • Long-term Safety: Continued evaluation of the long-term safety profile, particularly concerning hepatic and metabolic effects.

The logical progression of this compound's clinical development is outlined below.

Vosilasarm_Development_Pathway preclinical Preclinical Studies (In vitro & In vivo) phase1 Phase 1 Trial (NCT03088527) (Safety, MTD) preclinical->phase1 phase1_2 Phase 1/2 Trial (NCT05573126) (Dose Optimization, Preliminary Efficacy) phase1->phase1_2 phase3 Pivotal Phase 3 Trial(s) (Confirmation of Efficacy & Safety) phase1_2->phase3 regulatory Regulatory Submission and Review phase3->regulatory approval Potential FDA Approval regulatory->approval

Clinical development pathway for this compound.

References

Comparative Analysis of Vosilasarm and Anabolic Steroids on Bone Density: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Vosilasarm (RAD140), a selective androgen receptor modulator (SARM), and traditional anabolic steroids on bone density. The analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.

Introduction: Mechanisms of Action

Both this compound and anabolic steroids exert their effects on bone primarily by activating the androgen receptor (AR), a nuclear transcription factor present in bone cells, including osteoblasts and osteocytes.[1][2] Activation of the AR in these cells can promote bone formation and reduce bone resorption, leading to an increase in bone mineral density (BMD).[3]

Anabolic Steroids: Traditional anabolic steroids, such as testosterone (B1683101) and its derivatives like nandrolone (B1676933), are agonists of the AR in a wide range of tissues.[3] Their anabolic effects on bone are well-documented.[2] However, their lack of tissue selectivity leads to a host of androgenic side effects, including impacts on the prostate, skin, and hair follicles.[3]

This compound (RAD140): As a non-steroidal SARM, this compound is designed for tissue-selective AR activation.[4] The goal is to elicit anabolic effects in bone and muscle while minimizing androgenic activity in other tissues like the prostate.[4] Preclinical studies suggest that this compound has potent anabolic activity in bone and muscle.[1]

Signaling Pathways

The activation of the androgen receptor by both this compound and anabolic steroids in bone cells initiates a cascade of signaling events that ultimately influence gene expression related to bone metabolism. The binding of the ligand to the AR in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This is known as the genomic pathway. Additionally, non-genomic pathways involving rapid, membrane-initiated signals have also been described.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects in Bone Ligand This compound or Anabolic Steroid AR_inactive Inactive AR AR_active Active AR-Ligand Complex AR_inactive->AR_active Binding AR_nucleus AR-Ligand Complex AR_active->AR_nucleus Translocation HSP HSP HSP->AR_inactive ARE Androgen Response Element (ARE) AR_nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Osteoblast_Activity ↑ Osteoblast Differentiation & Proliferation Gene_Transcription->Osteoblast_Activity Osteoclast_Activity ↓ Osteoclast Activity & Formation Gene_Transcription->Osteoclast_Activity

Figure 1: Simplified Androgen Receptor Signaling Pathway in Bone Cells.

Comparative Quantitative Data on Bone Density

Direct comparative clinical trials between this compound and anabolic steroids on bone density are not currently available. The following tables summarize findings from separate preclinical and clinical studies.

Table 1: Preclinical Data on this compound (RAD140) in Orchidectomized Rats

ParameterControl (Orchidectomized)This compound (10 mg/kg)Percentage Change vs. ControlStudy Duration
Osteoblast Count (cells/mm²)Data not specifiedSignificantly Increased6 weeks
Osteoclast Count (cells/mm²)Data not specifiedSignificantly Decreased6 weeks

Source: Budaya, T. N., et al. (2025). SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats. Molecular and Cellular Biomedical Sciences.[5][6][7]

Note: Another preclinical study in young, healthy male rats with a shorter duration (14 days) found that RAD140 did not significantly impact cortical or trabecular bone structural morphometric properties.[8][9] This suggests that the beneficial effects of this compound on bone may be more pronounced in androgen-deficient states or require longer treatment periods.

Table 2: Clinical Data on Anabolic Steroids

Anabolic SteroidPopulationDosageDurationChange in Lumbar Spine BMDChange in Femoral Neck BMD
Testosterone Men (≥65 years) with low testosteroneTransdermal gel36 months+4.2% (vs. +2.5% in placebo)Not significantly different from placebo
Testosterone Men with low testosteroneIntramuscular injection>1 year+8% (vs. placebo)+4% (inconclusive)
Nandrolone Decanoate (B1226879) Elderly women (>70 years) with osteoporosis50 mg every 3 weeks2 years+3.7%+4.7%

Sources: Snyder, P. J., et al. (2000). Effect of Testosterone Treatment on Bone Mineral Density in Men Over 65 Years of Age.[10] Tracz, M. J., et al. (2004). Testosterone use in men and its effects on bone health. A systematic review and meta-analysis of randomized placebo-controlled trials.[11] Frisoli Jr, A., et al. (2005). The effect of nandrolone decanoate on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of study results. Below are summaries of the experimental protocols from key cited studies.

This compound (RAD140) Preclinical Study in Orchidectomized Rats

  • Study Design: Randomized, post-test only control group design.

  • Animal Model: Male Wistar rats, orchidectomized to induce androgen deficiency.

  • Treatment Groups:

    • Sham-operated control.

    • Orchidectomized control.

    • Orchidectomized + RAD140 at various doses (0.1, 1, 3, and 10 mg/kg/day).

  • Administration: Oral gavage for 6 weeks.

  • Bone Analysis: Histological analysis of bone tissue to quantify osteoblast and osteoclast numbers.

  • Key Findings: RAD140 administration led to a dose-dependent increase in osteoblast counts and a decrease in osteoclast counts in orchidectomized rats.[5][6][7]

cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 Weeks) cluster_analysis Analysis Animals Male Wistar Rats Surgery Orchidectomy (to induce androgen deficiency) Animals->Surgery Groups Randomized Groups: - Sham Control - Orchidectomized Control - Orchidectomized + RAD140 (various doses) Surgery->Groups Administration Daily Oral Gavage Groups->Administration Tissue_Collection Bone Tissue Collection Administration->Tissue_Collection Histology Histological Analysis: - Osteoblast Count - Osteoclast Count Tissue_Collection->Histology

Figure 2: Experimental Workflow for Preclinical this compound Study.

Nandrolone Decanoate Clinical Trial in Elderly Women

  • Study Design: Double-blind, randomized, placebo-controlled clinical trial.

  • Participants: 65 osteoporotic women older than 70 years.

  • Treatment Groups:

    • Nandrolone decanoate (50 mg) via intramuscular injection every 3 weeks.

    • Placebo injection every 3 weeks.

    • All participants received 500 mg of calcium daily.

  • Duration: 2 years.

  • Bone Density Measurement: Dual-energy X-ray absorptiometry (DXA) of the lumbar spine, femoral neck, and trochanter at baseline, 1 year, and 2 years.

  • Key Findings: After 2 years, the nandrolone decanoate group showed significant increases in BMD at the lumbar spine (+3.7%) and femoral neck (+4.7%) compared to baseline.[12][13]

Conclusion and Future Directions

The available evidence suggests that both this compound and anabolic steroids have the potential to increase bone density through the activation of the androgen receptor. Anabolic steroids have demonstrated clinical efficacy in increasing BMD in various populations, albeit with a risk of androgenic side effects.

This compound shows promise in preclinical models, particularly in androgen-deficient states, by promoting a more anabolic environment in bone at the cellular level. Its key theoretical advantage lies in its tissue selectivity, which could potentially offer a better safety profile compared to traditional anabolic steroids.

However, the lack of direct, head-to-head comparative studies and the limited clinical data for this compound's effects on bone in humans are significant gaps in the current understanding. Future research, including well-designed clinical trials, is necessary to directly compare the efficacy and safety of this compound with anabolic steroids for the treatment of conditions characterized by low bone density, such as osteoporosis. Such studies should include comprehensive assessments of BMD, bone microarchitecture, bone turnover markers, and a thorough evaluation of the safety profile of each compound.

References

Vosilasarm's Neuroprotective Properties Validated in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Vosilasarm (RAD140), a selective androgen receptor modulator (SARM), demonstrates significant neuroprotective effects in a preclinical rat model of excitotoxic neuronal injury. Experimental data reveals that this compound is as effective as testosterone (B1683101) in protecting hippocampal neurons from cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

This guide provides a detailed comparison of the neuroprotective performance of this compound against testosterone, a known neuroprotective androgen, supported by experimental data from in vivo studies. The methodologies of the key experiments are outlined to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the study's design and outcomes.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound were evaluated in a well-established in vivo model of neurodegeneration: the kainate-induced excitotoxic lesion model in rats. Kainic acid, a potent glutamate (B1630785) analog, induces neuronal death, particularly in the hippocampus, mimicking aspects of neurodegenerative conditions.

In a key study, gonadectomized (GDX) adult male rats were treated with either this compound (RAD140), testosterone (T), or a vehicle control prior to the administration of kainic acid.[1] The extent of neuroprotection was quantified by measuring the survival of neurons in the CA2/3 region of the hippocampus.

The results, summarized in the table below, demonstrate that gonadectomy significantly exacerbated neuronal loss compared to sham-operated controls.[1] Both testosterone and this compound treatment provided a robust protective effect, significantly attenuating kainate-induced neuronal death to levels comparable to the sham-lesioned group.[1] Notably, there was no significant difference between the neuroprotective efficacy of this compound and testosterone.[1]

Treatment GroupNeuronal Survival in CA2/3 Region of Hippocampus (% of Non-Lesioned Control)
Sham-GDX + Kainate~80%
GDX + Kainate~60%
GDX + Testosterone + Kainate~95%
GDX + this compound (RAD140) + Kainate~95%
Data derived from Jayaraman et al., Endocrinology, 2014.[1]

Mechanism of Action: The MAPK Signaling Pathway

The neuroprotective effects of androgens, and by extension this compound, are mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway plays a crucial role in cell survival and differentiation. Activation of the androgen receptor (AR) by this compound initiates a cascade of intracellular events, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[2] Activated ERK can then phosphorylate various downstream targets that promote cell survival and inhibit apoptosis (programmed cell death).

This compound Neuroprotective Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR MAPK_cascade MAPK/ERK Signaling Cascade AR->MAPK_cascade Activates ERK_P Phosphorylated ERK (p-ERK) MAPK_cascade->ERK_P Phosphorylates Transcription Gene Transcription (Pro-survival factors) ERK_P->Transcription Promotes Cell_Survival Increased Neuronal Survival ERK_P->Cell_Survival Inhibits Apoptosis

This compound's neuroprotective signaling pathway.

Experimental Protocols

The following provides a detailed methodology for the in vivo validation of this compound's neuroprotective properties as described in the cited literature.

Kainate-Induced Excitotoxic Lesion in Rats

This protocol outlines the key steps for inducing a targeted neuronal lesion in the hippocampus of rats to model neurodegenerative damage.

Experimental Workflow for In Vivo Neuroprotection Study cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_lesion Excitotoxic Lesion Induction cluster_analysis Post-Lesion Analysis A1 Adult Male Rats A2 Gonadectomy (GDX) or Sham Surgery A1->A2 A3 Recovery Period A2->A3 B1 Daily Subcutaneous Injections: - Vehicle - Testosterone - this compound (RAD140) A3->B1 C1 Stereotaxic Surgery B1->C1 C2 Intrahippocampal Injection of Kainic Acid C1->C2 D1 Perfusion and Brain Tissue Collection C2->D1 D2 Immunohistochemistry for Neuronal Marker (e.g., NeuN) D1->D2 D3 Quantification of Neuronal Survival in Hippocampal CA2/3 Region D2->D3

Workflow for in vivo neuroprotection assessment.

1. Animal Subjects and Surgical Procedures:

  • Adult male Sprague-Dawley rats are used.

  • Animals undergo bilateral gonadectomy (GDX) to deplete endogenous androgens or a sham surgery. A recovery period of at least one week is allowed post-surgery.

2. Drug Administration:

  • Animals are divided into treatment groups:

    • Sham-GDX + Vehicle

    • GDX + Vehicle

    • GDX + Testosterone (e.g., 1 mg/kg/day, subcutaneous)

    • GDX + this compound (RAD140) (e.g., 1 mg/kg/day, subcutaneous)

  • Treatments are administered daily for a specified period (e.g., 14 days) prior to the lesioning procedure.

3. Stereotaxic Kainic Acid Injection:

  • Animals are anesthetized and placed in a stereotaxic frame.

  • A small craniotomy is performed over the hippocampus.

  • A microinjection cannula is lowered to the target coordinates within the hippocampus (e.g., CA3 region).

  • A solution of kainic acid (e.g., 0.5 µg in 0.5 µL of saline) is slowly infused.

  • The cannula is left in place for a few minutes post-injection to allow for diffusion before being slowly withdrawn.

4. Histological Analysis and Quantification:

  • Several days post-lesion (e.g., 7 days), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brains are removed, post-fixed, and cryoprotected.

  • Coronal sections of the hippocampus are cut on a cryostat.

  • Sections are processed for immunohistochemistry using an antibody against a neuronal marker, such as NeuN (Neuronal Nuclei), to identify surviving neurons.

  • The number of NeuN-positive cells in the CA2/3 region of the hippocampus is counted using microscopy and image analysis software.

  • The data is expressed as a percentage of surviving neurons compared to non-lesioned control animals.

Conclusion

The in vivo data strongly supports the neuroprotective properties of this compound. Its ability to mitigate excitotoxic neuronal damage to a degree comparable with testosterone, coupled with its selective action on the androgen receptor, positions this compound as a promising candidate for further investigation in the context of neurodegenerative diseases. The well-defined mechanism of action involving the MAPK signaling pathway provides a solid foundation for its continued development and therapeutic application.

References

Vosilasarm's Potency: A Comparative Analysis Against First-Generation SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Vosilasarm (RAD-140), a newer selective androgen receptor modulator (SARM), against first-generation SARMs, including Ostarine (MK-2866), Andarine (S-4), and Ligandrol (LGD-4033). The following analysis is based on preclinical data to elucidate the comparative efficacy and tissue selectivity of these compounds.

Quantitative Comparison of Potency

The preclinical potency of SARMs is primarily evaluated based on their binding affinity to the androgen receptor (AR) and their in vivo effects on anabolic and androgenic tissues, typically in a castrated rat model. The data presented below summarizes these key quantitative parameters.

CompoundBinding Affinity (Ki, nM)Anabolic Activity (Levator Ani Muscle)Androgenic Activity (Prostate & Seminal Vesicle)Anabolic to Androgenic Ratio
This compound (RAD-140) 7[1][2]Potent agonist activity, stimulating levator ani muscle weight to 117% compared to testosterone (B1683101) propionate (B1217596) at 10 mg/kg/day.[3] A dose of 0.3 mg/kg/day was sufficient to restore levator ani weight to that of non-castrated controls.[3]Partial agonist/antagonist activity. At 10 mg/kg/day, it stimulated prostate and seminal vesicle weight to 67% and 59% of testosterone propionate's effect, respectively.[3] A 33-fold higher dose was needed to stimulate the prostate to a similar extent as the levator ani.[3]High
Ostarine (MK-2866) 3.8[4]Full agonist activity. Restored levator ani muscle to 141.9% of that of androgenic organs in castrated rats.[4]Partial agonist activity. Restored prostate and seminal vesicle weight to 39.2% and 78.8%, respectively, compared to androgenic organs.[4]High
Andarine (S-4) 4Full agonist activity in the levator ani muscle in both castrated and intact rats.[5]Partial agonist activity. In castrated rats, it restored prostate weight to a lesser extent than its effect on the levator ani muscle.[5]Favorable
Ligandrol (LGD-4033) ~1[6][7][8][9]Potent anabolic activity in muscle.Robust selectivity for muscle versus prostate in animal models.[7][9]>500:1 (in rats)[6]

Experimental Protocols

The data presented in this guide is primarily derived from two key types of preclinical experiments: competitive binding assays and in vivo studies using the Hershberger assay in castrated rat models.

Competitive Binding Assay for Androgen Receptor Affinity

This in vitro assay quantifies the binding affinity of a compound to the androgen receptor.

Objective: To determine the inhibition constant (Ki) of the SARM for the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]mibolerone or [3H]dihydrotestosterone (DHT), is used.

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test SARM.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated using methods like filtration or hydroxyapatite (B223615) precipitation.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This in vivo assay is the standard method for evaluating the anabolic and androgenic properties of SARMs.

Objective: To assess the tissue-selective anabolic and androgenic effects of a SARM in a castrated rat model.

Methodology:

  • Animal Model: Immature male rats are surgically castrated to minimize endogenous androgen levels. A recovery period of approximately 7-14 days allows for the regression of androgen-dependent tissues.

  • Dosing: The castrated rats are then treated with the test SARM, a reference androgen (e.g., testosterone propionate), or a vehicle control for a specified period, typically 10-14 consecutive days. Administration is usually via oral gavage or subcutaneous injection.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and key anabolic and androgenic tissues are carefully dissected and weighed.

    • Anabolic Tissue: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are compared between the different treatment groups. The anabolic potency is determined by the increase in levator ani muscle weight, while androgenic potency is assessed by the increase in the weights of the prostate and seminal vesicles. The ratio of anabolic to androgenic activity provides a measure of the compound's tissue selectivity.

Visualizing SARM Mechanisms and Evaluation

To further elucidate the concepts discussed, the following diagrams illustrate the SARM signaling pathway and a typical experimental workflow for assessing SARM potency.

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binding SARM_AR_complex SARM-AR Complex HSP Heat Shock Proteins (HSP) AR->HSP Inactive State HSP->SARM_AR_complex Dissociation ARE Androgen Response Element (ARE) SARM_AR_complex->ARE Binding Transcription Gene Transcription ARE->Transcription Activation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_Effects

SARM Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis castration 1. Castration of Immature Male Rats recovery 2. Recovery Period (7-14 days) castration->recovery dosing 3. Daily Dosing (10-14 days) recovery->dosing necropsy 4. Necropsy & Tissue Collection dosing->necropsy groups Treatment Groups: - Vehicle Control - Reference Androgen - Test SARM comparison 6. Data Comparison & Ratio Calculation necropsy->comparison weighing 5. Weighing of Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic)

References

Vosilasarm's Antagonistic Effects on Seminal Vesicles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antagonistic effects of Vosilasarm (also known as RAD140) on seminal vesicles against other selective androgen receptor modulators (SARMs) and traditional anti-androgens. The information presented is supported by preclinical experimental data to aid in the objective assessment of these compounds.

Introduction to this compound

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits tissue-specific activity.[1][2] It acts as a potent agonist of the androgen receptor (AR) in anabolic tissues like muscle and bone.[1] However, in reproductive tissues such as the prostate and seminal vesicles, it demonstrates partial agonist or antagonist effects.[1][2] This tissue selectivity is a key characteristic of SARMs, aiming to provide the therapeutic benefits of androgens while minimizing their undesirable side effects.[1]

Comparative Analysis of Antagonistic Effects on Seminal Vesicles

The antagonistic properties of this compound on seminal vesicles have been evaluated in preclinical studies, primarily in rat models. When co-administered with testosterone (B1683101) propionate (B1217596) (TP), this compound has been shown to reduce the androgen-induced growth of the seminal vesicles. This effect is compared with other compounds that modulate the androgen receptor in the following table.

CompoundClassOrganism/ModelDosageEffect on Seminal Vesicle WeightReference
This compound (RAD140) SARMCastrated immature male rats (co-administered with Testosterone Propionate)10 mg/kg/dayReduced to 78% of the weight induced by testosterone propionate alone.[1]
Bicalutamide (B1683754) Anti-androgenImmature castrated male rats (co-administered with Testosterone)0.08–2 mg/kgUp to 100% inhibition of testosterone-induced growth.
Enzalutamide Anti-androgenPreclinical rat modelsData not available in searched literatureA potent AR antagonist, expected to significantly reduce seminal vesicle weight, but specific quantitative data is not available in the reviewed literature.
S-1 SARMIntact male rats5, 10, and 25 mg/kgDose-dependent decrease; at the highest dose, weight was reduced to approximately 45% of the intact vehicle-treated level.

Experimental Protocols

The data presented in this guide are primarily derived from in vivo studies in rats, often following protocols similar to the Hershberger bioassay. This assay is a standardized method to assess the androgenic and anti-androgenic properties of chemical substances.

Key Experiment: Assessing Antagonist Effects on Seminal Vesicle Weight in Castrated Male Rats

Objective: To determine the ability of a test compound to antagonize the trophic effect of testosterone on the seminal vesicles.

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old at castration).

Procedure:

  • Acclimation and Castration: Animals are acclimated to the laboratory conditions. They are then surgically castrated under anesthesia and allowed to recover for a period (e.g., 7 days) to ensure the regression of androgen-dependent tissues.

  • Dosing:

    • Control Group: Receives a vehicle (e.g., corn oil).

    • Testosterone Propionate (TP) Group: Receives daily subcutaneous injections of TP at a dose sufficient to stimulate the growth of seminal vesicles (e.g., 0.2-0.4 mg/kg/day).

    • Test Compound + TP Group: Receives daily administration of the test compound (e.g., this compound) at various dose levels, in addition to the daily TP injection. The route of administration for the test compound can be oral gavage or subcutaneous injection.

  • Treatment Duration: The treatment period is typically 10 consecutive days.

  • Necropsy and Organ Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The seminal vesicles (including the coagulating glands and their fluid content) are carefully dissected, cleared of any adhering fat and connective tissue, and weighed. The wet weight is recorded.

  • Data Analysis: The mean seminal vesicle weight for each treatment group is calculated. The antagonistic effect of the test compound is determined by comparing the seminal vesicle weights of the "Test Compound + TP Group" to the "TP Group". A statistically significant reduction in weight indicates an antagonistic effect.

Signaling Pathways and Mechanisms of Action

The effects of this compound and its comparators on the seminal vesicles are mediated through the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A2 5α-reductase Testosterone->SRD5A2 conversion AR_inactive Androgen Receptor (AR) (inactive, complexed with HSPs) Testosterone->AR_inactive binds DHT 5α-Dihydrotestosterone (DHT) DHT->AR_inactive binds SRD5A2->DHT AR_active Activated AR AR_inactive->AR_active conformational change, HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE binds Transcription Gene Transcription ARE->Transcription regulates mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein translation CellGrowth Cell Growth & Proliferation (e.g., in Seminal Vesicles) Protein->CellGrowth leads to

Caption: A simplified diagram of the androgen receptor signaling pathway.

This compound, as a SARM, binds to the androgen receptor. In tissues like the seminal vesicles, it is thought to induce a conformational change in the receptor that is different from that induced by potent androgens like DHT. This may lead to the recruitment of different co-regulatory proteins, resulting in a partial agonist or antagonist response. In the case of antagonism, this compound competes with endogenous androgens for binding to the AR, thereby inhibiting the downstream signaling that leads to tissue growth.

Experimental Workflow for Assessing Antagonistic Effects cluster_treatment 10-Day Treatment Period start Start: Immature Male Rats castration Surgical Castration start->castration recovery Recovery Period (7 days) castration->recovery grouping Randomization into Treatment Groups recovery->grouping group1 Group 1: Vehicle Control grouping->group1 group2 Group 2: Testosterone Propionate (TP) grouping->group2 group3 Group 3: This compound + TP grouping->group3 group4 Group 4: Alternative Compound + TP grouping->group4 necropsy Necropsy (24h after last dose) group1->necropsy group2->necropsy group3->necropsy group4->necropsy dissection Dissection of Seminal Vesicles necropsy->dissection weighing Weighing of Seminal Vesicles dissection->weighing analysis Data Analysis and Comparison weighing->analysis end End: Determination of Antagonistic Effect analysis->end

Caption: A flowchart of the experimental workflow to assess antagonistic effects.

Conclusion

This compound demonstrates a clear antagonistic effect on the seminal vesicles in the presence of androgens, a characteristic that aligns with its profile as a selective androgen receptor modulator. Its potency in this regard appears to be less than that of the traditional anti-androgen Bicalutamide, which can achieve complete inhibition of androgen-induced growth. When compared to other SARMs like S-1, this compound shows a discernible but potentially less pronounced antagonistic effect on seminal vesicle weight. The lack of specific quantitative data for Enzalutamide in this context highlights an area for future comparative research. The tissue-selective nature of this compound, offering anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the seminal vesicles, remains a compelling attribute for its continued investigation in various clinical applications.

References

Validating Gene Expression Changes from Vosilasarm using Quantitative PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vosilasarm's performance in modulating gene expression, validated by quantitative PCR (qPCR), against other therapeutic alternatives for Androgen Receptor (AR) positive, Estrogen Receptor (ER) positive, and Human Epidermal Growth Factor Receptor 2 (HER2) negative breast cancer. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in research and drug development.

This compound's Impact on Gene Expression: A Quantitative Look

This compound (formerly RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anti-tumor activity in AR+/ER+ breast cancer models.[1][2][3][4][5] Its mechanism of action involves the activation of the androgen receptor, which in turn leads to the suppression of ESR1 (the gene encoding the estrogen receptor) and its downstream signaling pathways.[1][2][3][4][5] This dual action makes it a promising candidate for treating ER-driven breast cancers.

Quantitative PCR (qPCR) has been instrumental in validating the specific gene expression changes induced by this compound. The following tables summarize key findings from preclinical studies.

Table 1: qPCR Validation of AR and ER Pathway Gene Expression in HBCx-22 Xenografts Treated with this compound
GeneFunctionFold Change vs. Vehiclep-value
AR-regulated Genes
ARAndrogen Receptor~1.5<0.05
FKBP5AR co-chaperone, AR target gene>2.5<0.001
ER-regulated Genes
ESR1Estrogen Receptor Alpha<0.5<0.01
PGRProgesterone Receptor, ER target gene<0.5<0.01

Data extrapolated from figures in Yu et al., Clinical Cancer Research, 2017.[1][2][3][4][5]

Table 2: qPCR Validation of AR and ER Target Gene Expression in ZR-75-1 Cells Treated with this compound
GeneFunctionFold Change vs. Vehiclep-value
AR-regulated Genes
FKBP5AR co-chaperone, AR target gene>4.0<0.001
ZBTB16AR target gene>3.0<0.001
ER-regulated Genes
PGRProgesterone Receptor, ER target gene<0.5<0.01
TFF1ER target gene<0.5<0.01

Data extrapolated from figures in Yu et al., Clinical Cancer Research, 2017.[1][2][3][4][5]

Table 3: qPCR Validation of Key Cancer-Related Genes in MCF7 AROE Xenografts Treated with this compound
GeneFunctionFold Change vs. Vehiclep-value
MYCProto-oncogene, cell cycle progression<0.5<0.05
CCND1Cyclin D1, cell cycle progression<0.5<0.05
VEGFAAngiogenesis factor<0.5<0.05
CTNNB1Beta-catenin, Wnt signalingNot significantly changed>0.05
TFF1ER target gene<0.5<0.05

Data extrapolated from figures in a study by Yu et al.[6]

Comparative Analysis with Alternative Therapies

A direct quantitative comparison of gene expression changes induced by this compound versus other AR-targeting agents in the same experimental models is limited in the publicly available literature. However, we can infer their relative performance based on their known mechanisms and available data.

Enobosarm (Ostarine)
Bicalutamide

Bicalutamide is a non-steroidal anti-androgen that acts as an AR antagonist. In contrast to SARMs like this compound, Bicalutamide blocks the action of androgens on the AR. It has shown some efficacy in a subset of patients with ER-negative, AR-positive breast cancer.[9] The gene expression profile induced by Bicalutamide would be expected to be largely opposite to that of this compound for AR-regulated genes. For instance, instead of inducing AR target genes like FKBP5, Bicalutamide would be expected to suppress their expression in the presence of androgens.

Experimental Protocols

The following is a detailed methodology for a typical qPCR experiment to validate gene expression changes induced by a compound like this compound.

Cell Culture and Treatment
  • Cell Line: ZR-75-1 (AR+/ER+ human breast cancer cell line).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 72 hours to minimize the influence of hormones in the serum.

  • Treatment: Cells are treated with this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

Quantitative PCR (qPCR)
  • qPCR Reaction: The qPCR reaction is performed in a total volume of 20 µL containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green-based qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Primer Design: Primers are designed to be specific to the target genes and span an exon-exon junction to avoid amplification of genomic DNA.

  • Thermal Cycling: The reaction is carried out in a real-time PCR detection system with a typical thermal cycling protocol:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt curve analysis to confirm the specificity of the amplified product.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The expression of the target gene is normalized to an appropriate endogenous reference gene (e.g., GAPDH, ACTB). Statistical significance is determined using a Student's t-test.

Visualizing the Pathways and Workflows

Androgen Receptor Signaling Pathway Modulation by this compound

This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds ESR1 ESR1 Gene AR->ESR1 Suppresses Transcription AR_target_genes AR Target Genes (e.g., FKBP5, ZBTB16) ARE->AR_target_genes Upregulates Proliferation Cell Proliferation AR_target_genes->Proliferation Inhibits ER Estrogen Receptor (ERα) ESR1->ER ERE Estrogen Response Element (ERE) ER->ERE ER_target_genes ER Target Genes (e.g., PGR, TFF1) ERE->ER_target_genes Upregulates ER_target_genes->Proliferation Promotes

Caption: this compound activates AR, leading to upregulation of AR target genes and suppression of ESR1.

Experimental Workflow for qPCR Validation

cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_qpcr qPCR Analysis a Seed AR+/ER+ Breast Cancer Cells b Hormone Deprivation a->b c Treat with this compound or Vehicle b->c d Total RNA Extraction c->d e RNA QC & Quantification d->e f cDNA Synthesis e->f g Set up qPCR Reactions f->g h Run on Real-Time PCR System g->h i Data Analysis (2-ΔΔCt) h->i

Caption: Workflow for validating gene expression changes with qPCR.

Logical Comparison of AR-Targeting Therapies

cluster_this compound This compound (SARM) cluster_enobosarm Enobosarm (SARM) cluster_bicalutamide Bicalutamide (Anti-androgen) V Binds and Activates AR V_outcome Upregulates AR Targets Suppresses ESR1 & ER Targets V->V_outcome E Binds and Activates AR E_outcome Similar gene modulation profile to this compound E->E_outcome B Binds and Blocks AR B_outcome Downregulates AR Targets (in presence of androgens) B->B_outcome

Caption: Comparison of the mechanisms of action of different AR-targeting drugs.

References

Independent Verification of Vosilasarm's (RAD140) Binding Affinity to the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vosilasarm's (RAD140) binding affinity to the androgen receptor (AR) against other relevant compounds. The information is supported by available data and presented with detailed experimental context to aid in research and development.

Quantitative Comparison of Binding Affinity

This compound is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications, including the treatment of hormone-sensitive breast cancer.[1] A key aspect of its pharmacological profile is its high binding affinity for the androgen receptor.

The following table summarizes the binding affinities of this compound and other endogenous and synthetic androgens for the androgen receptor. This data is compiled from various sources to provide a comparative overview.

CompoundReceptorBinding Affinity (Ki)
This compound (RAD140) Androgen Receptor (AR)7 nM [1][2][3][4]
Dihydrotestosterone (B1667394) (DHT)Androgen Receptor (AR)10 nM[1]
TestosteroneAndrogen Receptor (AR)29 nM[1]

Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor. A lower Kᵢ value signifies a higher binding affinity.

This compound exhibits a strong binding affinity for the androgen receptor, reportedly higher than that of the endogenous androgen, testosterone.[1] Its affinity is comparable to that of dihydrotestosterone (DHT), the most potent endogenous androgen.[1] Furthermore, this compound demonstrates good selectivity for the AR over other steroid hormone receptors.[1][2][3]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

The determination of a compound's binding affinity to the androgen receptor is typically achieved through a competitive binding assay. This method involves measuring the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the AR.

Below is a generalized workflow for a typical androgen receptor competitive binding assay, based on established protocols.[5][6][7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Prepare Androgen Receptor (e.g., from rat prostate cytosol or recombinant sources) incubation Incubate Receptor, Radioligand, and Test Compound together prep_receptor->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [3H]DHT or [3H]Mibolerone) prep_radioligand->incubation prep_test Prepare Test Compound (this compound) at various concentrations prep_test->incubation separation Separate Receptor-Bound from Unbound Radioligand (e.g., using hydroxylapatite slurry or filtration) incubation->separation detection Quantify Bound Radioactivity (e.g., using a scintillation counter) separation->detection analysis Calculate IC50 and Ki values to determine binding affinity detection->analysis

Figure 1. Experimental workflow for a competitive binding assay to determine androgen receptor affinity.

Detailed Methodological Steps:

  • Receptor Preparation: The androgen receptor can be sourced from tissue homogenates, such as rat prostate cytosol, or from recombinant expression systems.[5][8]

  • Radioligand Selection: A radiolabeled androgen with high affinity for the AR, such as [³H]dihydrotestosterone ([³H]DHT) or [³H]methyltrienolone (metribolone), is used.

  • Incubation: A fixed concentration of the AR and the radioligand are incubated with varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include hydroxylapatite slurry or vacuum filtration.[5]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki value is then calculated from the IC50 value.

Signaling Pathway of this compound

Upon binding to the androgen receptor, this compound initiates a cascade of events that lead to the modulation of gene expression in a tissue-selective manner. This is the hallmark of SARMs, aiming to elicit anabolic benefits in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate.[9]

G cluster_cell Target Cell This compound This compound (RAD140) AR_complex_cytoplasm Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex This compound->AR_complex_cytoplasm Binds to AR AR_complex_nucleus This compound-AR Complex AR_complex_cytoplasm->AR_complex_nucleus Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_complex_nucleus->ARE Translocation to Nucleus & Dimerization Transcription Modulation of Gene Transcription ARE->Transcription Response Tissue-Selective Biological Response (e.g., muscle growth) Transcription->Response

Figure 2. Simplified signaling pathway of this compound at the androgen receptor.

Mechanism of Action:

  • Binding: this compound, being a lipophilic molecule, enters the cell and binds to the ligand-binding domain of the androgen receptor located in the cytoplasm.

  • Conformational Change and Translocation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins. The activated this compound-AR complex then translocates into the nucleus.

  • DNA Binding and Transcription Modulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Tissue-Selective Gene Regulation: The binding of the this compound-AR complex to AREs recruits co-regulator proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment is thought to be a key mechanism behind the tissue selectivity of SARMs.[10] This leads to the up- or down-regulation of androgen-responsive genes, resulting in the desired anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.

Comparison with Other SARMs

Direct, independently verified, side-by-side comparisons of the binding affinities (Ki values) of this compound and other popular SARMs like LGD-4033 are not extensively available in the public domain. However, some studies suggest that while both are potent SARMs, there may be differences in their anabolic to androgenic ratios and overall pharmacological profiles.[11][12] For instance, some research indicates that LGD-4033 may have a more pronounced effect on lean body mass in some contexts.[12] It is important to note that in some cancer cell line studies, this compound and LGD-4033 did not suppress cell growth, highlighting that the cellular response to SARMs can be context-dependent.[13]

Conclusion

Independent and commercially available data confirm that this compound (RAD140) possesses a high binding affinity for the androgen receptor, comparable to the potent endogenous androgen DHT and exceeding that of testosterone. The standard method for determining this affinity is the competitive binding assay. The mechanism of action of this compound follows the canonical pathway of androgen receptor activation, but with a tissue-selective outcome that is the defining characteristic of SARMs. For researchers and drug developers, understanding these fundamental properties is crucial for the continued investigation and potential clinical application of this compound. Further independent studies providing direct comparative binding data for a wider range of SARMs would be beneficial for the field.

References

A Comparative Meta-Analysis of Preclinical Efficacy: Vosilasarm vs. Ostarine and Ligandrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical performance of Vosilasarm (RAD-140) and its comparison with other leading Selective Androgen Receptor Modulators (SARMs), Ostarine (B1683759) (MK-2866) and Ligandrol (LGD-4033).

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. The compounds discussed are investigational and have not been approved by the FDA for human use.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to selectively target androgen receptors (ARs) in a tissue-specific manner. This guide provides a meta-analysis of available preclinical data on this compound (RAD-140), offering a comparative perspective against two other extensively studied SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033). The analysis focuses on their efficacy in preclinical models of muscle wasting, osteoporosis, and breast cancer.

This compound (RAD-140) has demonstrated significant anabolic effects on muscle tissue in preclinical studies, with a noteworthy dissociation from androgenic effects on the prostate. It has also shown potent anti-tumor activity in preclinical models of androgen receptor-positive (AR+) breast cancer. However, there is a conspicuous lack of quantitative preclinical data regarding its direct effects on bone mineral density.

Ostarine (MK-2866) is one of the most clinically evaluated SARMs, with preclinical data robustly supporting its efficacy in increasing lean body mass and improving bone density in models of osteoporosis, while exhibiting a favorable safety profile.

Ligandrol (LGD-4033) has shown potent anabolic activity in both muscle and bone in preclinical settings. It is recognized for its significant impact on muscle mass and has also demonstrated positive effects on bone in animal models of osteoporosis.

Data Presentation: A Comparative Overview of Preclinical Efficacy

The following tables synthesize quantitative data from various preclinical studies to facilitate a direct comparison of this compound, Ostarine, and Ligandrol.

Table 1: Comparative Efficacy on Muscle Mass in Preclinical Models

CompoundAnimal ModelDosageDurationKey Findings on Muscle Mass
This compound (RAD-140) Castrated immature male rats10 mg/kg/day (oral)11 daysStimulated levator ani muscle weight to 117% compared to testosterone (B1683101) propionate (B1217596) (1 mg/kg/day).[1]
Young male cynomolgus monkeys≥0.1 mg/kg/day (oral)28 daysResulted in a ~10% increase in body weight and a numerical increase in lean body mass.[1]
Ostarine (MK-2866) Ovariectomized female rats0.4 mg/kg/day (oral)5 weeksIncreased capillary density in the gastrocnemius and longissimus muscles.[2]
Ligandrol (LGD-4033) Orchidectomized male rats1 mg/kg/day (oral)14 daysDemonstrated potent anabolic activity on muscle.[3]
Ovariectomized female rats4 mg/kg/day (oral)5 weeksLed to a higher muscle weight.[2]

Table 2: Comparative Efficacy on Bone Mineral Density (BMD) in Preclinical Models

CompoundAnimal ModelDosageDurationKey Findings on Bone Mineral Density
This compound (RAD-140) ---Quantitative preclinical data on bone mineral density is not available in the reviewed literature.
Ostarine (MK-2866) Orchiectomized male rats0.4 mg/kg/day (oral)18 weeks (Prophylaxis)Prevented osteoporotic changes, with femoral trabecular density at 26.01% vs. 20.75% in the orchiectomized control group.[4][5]
Orchiectomized male rats0.4 mg/kg/day (oral)6 weeks (Therapy)Increased cortical density of the femur to 1.25 g/cm³ from 1.18 g/cm³ in the orchiectomized control group.[4][5]
Ligandrol (LGD-4033) Ovariectomized female rats3 mg/kg/day (oral)5 weeksImproved trabecular bone structural properties.[6]

Table 3: Comparative Efficacy in Preclinical Cancer Models

CompoundCancer ModelKey Findings on Anti-Tumor Efficacy
This compound (RAD-140) AR+/ER+ breast cancer patient-derived xenografts (PDX)Suppressed the growth and proliferation of breast cancer cell lines and PDX models.[7][8]
ESR1-mutant breast cancer PDX modelsShowed enhanced antitumor activity when combined with the CDK4/6 inhibitor palbociclib.[9]
Ostarine (MK-2866) -Primarily investigated for its role in mitigating muscle wasting in cancer patients, with limited preclinical data on direct anti-tumor effects.[10]
Ligandrol (LGD-4033) -Primarily studied for its muscle-building properties, with limited publicly available data on direct anti-tumor efficacy.

Experimental Protocols: Methodological Insights

This compound in a Breast Cancer Patient-Derived Xenograft (PDX) Model[7][8]
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Xenograft Implantation: Human breast tumor tissue (AR+/ER+) from patients is surgically implanted into the mice.

  • Treatment Regimen: Once tumors are established, mice are randomized to receive treatment with this compound (administered orally), a vehicle control, or combination therapies.

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised for weight measurement and further analysis, such as immunohistochemistry for proliferation markers.

PDX_Workflow Patient_Tumor Patient AR+/ER+ Breast Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Establishment & Growth Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., this compound) Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring During Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Figure 1: Experimental workflow for a patient-derived xenograft (PDX) study.

Ostarine in an Orchiectomized Rat Model of Osteoporosis[4][5]
  • Animal Model: Eight-month-old male Sprague-Dawley rats are orchiectomized (Orx) to induce testosterone deficiency and subsequent bone loss.

  • Dosing: Ostarine is administered orally, mixed with the feed, at a daily dose of 0.4 mg/kg body weight.

  • Study Arms: The study includes both a "prophylaxis" arm, where treatment begins immediately after orchiectomy for 18 weeks, and a "therapy" arm, where treatment starts 12 weeks after orchiectomy for 6 weeks.

  • Outcome Measures: Bone mineral density and microarchitecture of the femora and lumbar vertebrae are assessed using micro-CT. Biomechanical strength is also tested.

Ligandrol in an Ovariectomized Rat Model of Muscle Wasting[2]
  • Animal Model: Three-month-old female Sprague-Dawley rats are ovariectomized (OVX) to model postmenopausal muscle changes.

  • Dosing: Ligandrol is administered orally with the diet at varying doses (0.04, 0.4, and 4 mg/kg/day) for 5 weeks, beginning 9 weeks after surgery.

  • Outcome Measures: At the end of the treatment period, specific muscles (gastrocnemius, soleus) are dissected and weighed. Muscle tissue is further analyzed for changes in fiber size, capillary density, and metabolic enzyme activity.

Signaling Pathways: Mechanisms of Action

SARM-Induced Muscle Hypertrophy

The anabolic effects of SARMs on skeletal muscle are mediated through the activation of the androgen receptor. This leads to a cascade of signaling events, including the activation of the Akt/mTOR pathway , which is a crucial regulator of muscle protein synthesis. Furthermore, AR activation in muscle satellite cells promotes their proliferation and fusion with existing muscle fibers, contributing to muscle growth.[11]

SARM_Muscle_Signaling SARM SARM (e.g., this compound) AR Androgen Receptor (AR) SARM->AR Binds & Activates Nucleus Nucleus AR->Nucleus Translocates to Akt_mTOR Akt/mTOR Pathway Nucleus->Akt_mTOR Activates Satellite_Cell Satellite Cell Activation Nucleus->Satellite_Cell Promotes Protein_Synthesis Increased Protein Synthesis Akt_mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Satellite_Cell->Muscle_Hypertrophy

Figure 2: Key signaling events in SARM-mediated muscle growth.

SARM Action in Bone Tissue

In bone, SARMs like Ostarine and Ligandrol bind to androgen receptors in osteoblasts, the cells responsible for bone formation. This activation is thought to stimulate osteoblast proliferation and differentiation, leading to increased deposition of bone matrix and enhanced mineralization.

This compound's Anti-Cancer Mechanism in AR+/ER+ Breast Cancer

In the context of AR+/ER+ breast cancer, this compound functions as an AR agonist. The activation of AR signaling pathways has been shown to exert an anti-proliferative effect. A key proposed mechanism is the antagonism of estrogen receptor (ER) signaling, which is a primary driver of this breast cancer subtype. This may occur through various mechanisms, including competition for DNA binding sites or modulation of ER target gene expression.

Vosilasarm_Breast_Cancer This compound This compound AR Androgen Receptor (AR) This compound->AR Activates ER_Signaling Estrogen Receptor (ER) Signaling Pathway AR->ER_Signaling Inhibits Tumor_Growth Tumor Proliferation ER_Signaling->Tumor_Growth Drives

Figure 3: Proposed mechanism of this compound in AR+/ER+ breast cancer.

Conclusion and Future Directions

This comparative analysis of preclinical data highlights the therapeutic potential of this compound, Ostarine, and Ligandrol in different indications. All three compounds show robust anabolic effects on muscle. Ostarine and Ligandrol have demonstrated clear benefits for bone health in preclinical osteoporosis models. This compound distinguishes itself with its promising anti-tumor activity in preclinical models of breast cancer.

A significant gap in the current body of research is the absence of quantitative preclinical data on the effects of this compound on bone mineral density. Future preclinical research should aim to conduct head-to-head studies of these SARMs in standardized animal models to provide a more definitive comparison of their efficacy and tissue selectivity. The experimental frameworks and signaling pathway diagrams presented in this guide can serve as a valuable resource for designing and interpreting such studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Vosilasarm in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Vosilasarm are paramount to ensuring a safe and compliant laboratory environment. While specific disposal instructions from the manufacturer should always be prioritized, this guide provides essential safety and logistical information based on general best practices for research-grade pharmaceutical compounds.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound (also known as RAD140).[1][2][3]

PropertyValue
Chemical Formula C₂₀H₁₆ClN₅O₂[1]
Molecular Weight 393.83 g/mol [2][3]
CAS Number 1182367-47-0[2]
Appearance Powder
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2][4]
Storage (In solvent) -80°C for 6 months to 2 years; -20°C for 1 month to 1 year[2][5]
Solubility Soluble in DMSO (≥ 90 mg/mL)[2][4][6]

General Disposal Procedures for this compound

  • Waste Identification and Segregation :

    • Solid Waste : Contaminated materials such as personal protective equipment (PPE), weighing boats, and vials should be segregated as chemical waste.

    • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

    • Sharps : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for chemical waste.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the concentration and quantity of the waste.

    • Ensure the container is in good condition and compatible with the chemical.

  • Storage of Waste :

    • Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • Secondary containment should be used to prevent spills.

  • Disposal Request :

    • Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not publicly available. The disposal method is determined by the compound's chemical properties and regulatory requirements for chemical waste. The general procedure outlined above should be adapted to institutional protocols.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste like this compound.

A Identify Waste Stream (Solid, Liquid, Sharps) B Segregate Waste into Appropriate Containers A->B C Label Container with Chemical Name and Hazard Info B->C D Store Waste in a Designated Secure Area C->D E Request Waste Pickup from Institutional EHS D->E F EHS Collects and Disposes of Waste According to Regulations E->F

General Laboratory Chemical Waste Disposal Workflow.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for official safety and disposal protocols. Always adhere to the specific guidelines provided by your institution and the chemical manufacturer.

References

Essential Safety and Operational Guide for Handling Vosilasarm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Vosilasarm (also known as RAD-140), a potent, non-steroidal selective androgen receptor modulator (SARM). Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures involving this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P-99 filters.[1] - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves.[2] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential to prevent exposure.[2][3]
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant nitrile gloves.[2]Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[2]
General Laboratory Handling - Lab coat. - Safety glasses. - Nitrile gloves.Standard laboratory practice to prevent accidental skin contact and eye exposure.
Occupational Exposure Limits (OELs)

As of the latest review, a specific Occupational Exposure Limit (OEL) for this compound has not been established by regulatory bodies. For potent pharmaceutical compounds with limited toxicological data, a performance-based exposure control limit approach is recommended.[4] Given that SARMs are pharmacologically active at low doses, it is prudent to handle this compound as a highly potent compound and maintain exposures to the lowest reasonably achievable levels.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.

Compound Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The compound should be stored in a clearly labeled, sealed container. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Preparation for Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.[6]

  • Decontamination: Before starting work, decontaminate the work surface.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

Experimental Procedures
  • Weighing: When weighing powdered this compound, use a ventilated balance enclosure to control airborne particles.

  • Solution Preparation: To prepare a solution, slowly add the solvent to the powdered compound to avoid splashing. A common in-vivo formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

  • Handling Solutions: When handling solutions of this compound, use caution to avoid splashes and aerosol generation.

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan for this compound

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, and labware) in a dedicated, clearly labeled hazardous waste container.[2][7] The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container.[2] Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container.

Waste Container Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound (RAD-140)"

  • The approximate concentration and quantity.

  • The date of accumulation.

Decontamination of Reusable Labware
  • Triple rinse reusable glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.

  • Collect the rinsate as hazardous liquid waste.

  • After rinsing, wash the labware with soap and water.

Final Disposal
  • All collected hazardous waste containing this compound must be disposed of through an approved hazardous waste management service.[2] Follow all institutional, local, and national regulations for hazardous waste disposal.

Workflow for Handling this compound

Vosilasarm_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management & Disposal Receive Receive Compound Store Store Appropriately Receive->Store PrepArea Prepare Designated Work Area Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Powder in Ventilated Enclosure DonPPE->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE SegregateWaste Segregate Solid & Liquid Waste DoffPPE->SegregateWaste LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste Dispose Dispose via Approved Vendor LabelWaste->Dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。